Nicospan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
99390-77-9 |
|---|---|
Molecular Formula |
C30H37ClN2O6 |
Molecular Weight |
557.1 g/mol |
IUPAC Name |
(3E)-3-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-2,4-dihydro-1H-isoquinoline;pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C24H31NO4.C6H5NO2.ClH/c1-5-26-21-10-9-17(12-22(21)27-6-2)11-20-13-18-14-23(28-7-3)24(29-8-4)15-19(18)16-25-20;8-6(9)5-2-1-3-7-4-5;/h9-12,14-15,25H,5-8,13,16H2,1-4H3;1-4H,(H,8,9);1H/b20-11+;; |
InChI Key |
PZOAOSDRWLCEKJ-XIIGDXBDSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=C2CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/2\CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2CC3=CC(=C(C=C3CN2)OCC)OCC)OCC.C1=CC(=CN=C1)C(=O)O.Cl |
Synonyms |
nicospan nikoshpan |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Nicospan (Drotaverine) in Smooth Muscle: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanism of action of Nicospan, with its active ingredient Drotaverine, in smooth muscle tissue. Drotaverine exerts its spasmolytic effects through a dual mechanism: the inhibition of phosphodiesterase 4 (PDE4) and the blockade of L-type voltage-operated calcium channels (L-VOCCs). This document details the signaling pathways involved, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.
Introduction
This compound is a brand name for a product whose pharmacologically active component for smooth muscle relaxation is Drotaverine. Drotaverine is a potent antispasmodic agent structurally related to papaverine, but with a more favorable therapeutic profile.[1] It is clinically utilized for the management of smooth muscle spasms associated with various conditions of the gastrointestinal, biliary, and urogenital tracts.[2] This guide focuses on the core molecular mechanisms by which Drotaverine achieves its therapeutic effects on smooth muscle.
Dual Mechanism of Action
Drotaverine's efficacy in inducing smooth muscle relaxation is attributed to two primary, synergistic mechanisms:
-
Inhibition of Phosphodiesterase 4 (PDE4): The principal mechanism involves the selective inhibition of the PDE4 enzyme.[1][3] This enzyme is responsible for the hydrolysis and inactivation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Drotaverine leads to an accumulation of intracellular cAMP.[4]
-
Blockade of L-type Voltage-Operated Calcium Channels (L-VOCCs): Drotaverine also exhibits a direct blocking effect on L-type voltage-operated calcium channels, which are crucial for the influx of extracellular calcium that initiates and maintains smooth muscle contraction.[5][6]
Signaling Pathways
The dual mechanism of Drotaverine converges on the reduction of intracellular free calcium concentration ([Ca²⁺]i) and the desensitization of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.
PDE4 Inhibition Pathway
The inhibition of PDE4 by Drotaverine initiates a cascade of intracellular events that promote relaxation:
-
Increased Intracellular cAMP: Inhibition of PDE4 prevents the degradation of cAMP, leading to its accumulation within the smooth muscle cell.[4]
-
Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA.
-
Phosphorylation and Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK.
-
Reduced Myosin Light Chain Phosphorylation: With MLCK in an inactive state, the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC₂₀) is reduced.
-
Smooth Muscle Relaxation: Dephosphorylated myosin light chains are unable to interact with actin, preventing cross-bridge cycling and resulting in smooth muscle relaxation.
L-type Calcium Channel Blockade Pathway
Drotaverine directly interacts with L-type calcium channels, contributing to smooth muscle relaxation through the following steps:
-
Blockade of L-VOCCs: Drotaverine physically obstructs the L-type voltage-operated calcium channels in the smooth muscle cell membrane.[6]
-
Reduced Calcium Influx: This blockade prevents the influx of extracellular Ca²⁺ into the cell, which is a primary trigger for contraction.
-
Decreased Intracellular Calcium: The reduced influx of Ca²⁺ leads to a lower overall intracellular calcium concentration.
-
Reduced Calmodulin Activation: With less available Ca²⁺, the formation of the Ca²⁺-calmodulin complex is diminished.
-
Decreased MLCK Activity: As the Ca²⁺-calmodulin complex is required for the activation of MLCK, its reduced formation leads to decreased MLCK activity.
-
Smooth Muscle Relaxation: This ultimately results in reduced myosin light chain phosphorylation and subsequent muscle relaxation.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of Drotaverine in smooth muscle.
Table 1: Functional Efficacy of Drotaverine in Smooth Muscle Relaxation
| Parameter | Contractile Agent | Value (mol/L) | Species/System |
| ED₅₀ | Histamine | 4.7 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |
| ED₅₀ | Methacholine | 4.3 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |
| ED₅₀ | Potassium Chloride (KCl) | 2.2 x 10⁻⁵ | Guinea Pig Airway Smooth Muscle |
Data sourced from MedchemExpress.[7]
Table 2: Inhibitory Potency of Drotaverine on L-type Calcium Channels
| Parameter | Ligand | Value (µM) | Species/System |
| IC₅₀ | Nifedipine Binding | 5.6 | Pregnant Rat Uterine Membranes |
| IC₅₀ | Diltiazem Binding | 2.6 | Pregnant Rat Uterine Membranes |
Data sourced from PubMed.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Drotaverine's mechanism of action.
Isolated Smooth Muscle Tissue Contraction Assay
This protocol is used to assess the relaxant effect of Drotaverine on pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig trachea) is isolated and cut into rings or strips.
-
Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Transducer Connection: One end of the tissue is connected to an isometric force transducer to record changes in muscle tension.
-
Equilibration: The tissue is allowed to equilibrate for a set period under a specific resting tension.
-
Contraction Induction: A contractile agent (e.g., histamine, methacholine, or KCl) is added to the bath to induce a stable contraction.
-
Drotaverine Administration: Cumulative concentrations of Drotaverine are added to the bath.
-
Data Recording and Analysis: The resulting relaxation of the smooth muscle is recorded, and the data are analyzed to determine the EC₅₀ value.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This assay determines the direct inhibitory effect of Drotaverine on the PDE4 enzyme.
Methodology:
-
Reagent Preparation: Recombinant human PDE4 enzyme, cAMP substrate, Drotaverine solutions of varying concentrations, and an appropriate assay buffer are prepared.
-
Pre-incubation: The PDE4 enzyme is pre-incubated with the different concentrations of Drotaverine to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the cAMP substrate.
-
Reaction Termination: After a defined incubation period, the reaction is terminated.
-
Quantification: The amount of remaining cAMP or the amount of the product (AMP) formed is quantified using various methods, such as fluorescence polarization, radioimmunoassay (RIA), or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of PDE4 inhibition at each Drotaverine concentration is calculated, and the data are used to determine the IC₅₀ value.
Intracellular Calcium Imaging
This protocol allows for the visualization and quantification of changes in intracellular calcium concentration in response to Drotaverine.
Methodology:
-
Cell Culture: Primary smooth muscle cells are cultured on glass-bottom dishes suitable for microscopy.
-
Dye Loading: The cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Washing: Excess dye is washed away to reduce background fluorescence.
-
Microscopy: The dish is mounted on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Baseline Recording: A baseline fluorescence recording is established.
-
Stimulation: A contractile agent is added to the cells to induce an increase in intracellular calcium.
-
Drotaverine Application: Drotaverine is then added to the cells.
-
Data Recording and Analysis: Changes in fluorescence intensity, which correlate with changes in intracellular calcium concentration, are recorded over time and analyzed to quantify the effect of Drotaverine.
Conclusion
Drotaverine, the active component of this compound relevant to smooth muscle, possesses a robust dual mechanism of action involving the inhibition of phosphodiesterase 4 and the blockade of L-type voltage-operated calcium channels. This multifaceted approach effectively reduces intracellular calcium levels and desensitizes the contractile apparatus, leading to potent smooth muscle relaxation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of pharmacology and drug development for further investigation and application of this important antispasmodic agent.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 4. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 5. Evaluation of the mechanism of action of paracetamol, drotaverine, and peppermint oil and their effects in combination with hyoscine butylbromide on colonic motility: human ex-vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drotaverine interacts with the L-type Ca(2+) channel in pregnant rat uterine membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Putative Synergistic Effects of Drotaverine and Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a theoretical framework for the potential synergistic effects of drotaverine and nicotinic acid. As of the date of this publication, no direct experimental or clinical studies validating a synergistic interaction between these two compounds have been identified in peer-reviewed literature. The proposed mechanisms and experimental designs are hypothetical and intended to guide future research.
Executive Summary
Drotaverine, a selective phosphodiesterase 4 (PDE4) inhibitor, and nicotinic acid (niacin), a lipid-modifying agent acting through the GPR109A receptor and other pathways, present a unique opportunity for combination therapy.[1][2] While operating through distinct primary mechanisms, their downstream effects on cellular signaling, particularly concerning cyclic adenosine monophosphate (cAMP), calcium modulation, and anti-inflammatory pathways, suggest a potential for synergistic interaction. This guide explores the individual pharmacodynamics of each compound, proposes a hypothetical model for their synergy in vasodilation and vasoprotection, presents detailed experimental protocols to investigate these claims, and provides quantitative data from individual studies to establish a baseline for future comparative analysis.
Individual Compound Pharmacology
Drotaverine Hydrochloride
Drotaverine is a potent antispasmodic agent primarily used for the relaxation of smooth muscle.[3][4] Its principal mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cAMP.[1][5]
-
Primary Mechanism: Inhibition of PDE4 leads to an accumulation of intracellular cAMP.[4]
-
Downstream Effects: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), preventing the actin-myosin interaction required for muscle contraction and resulting in smooth muscle relaxation.[5]
-
Secondary Mechanism: Drotaverine also exhibits minor calcium channel blocking properties, which further contributes to its spasmolytic effects by reducing the influx of extracellular calcium required for muscle contraction.[3][5]
Nicotinic Acid (Niacin)
Nicotinic acid is well-established for its beneficial effects on plasma lipid profiles, particularly its ability to increase high-density lipoprotein (HDL) cholesterol.[2][6] Its mechanisms are multifaceted and extend beyond lipid modulation.
-
Primary Mechanism (Adipocytes): Nicotinic acid activates the G protein-coupled receptor GPR109A (HCA2) on adipocytes. This receptor is coupled to an inhibitory G-protein (Gi), which suppresses adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.[7][8] This reduces the release of free fatty acids from adipose tissue.[7]
-
Hepatic Mechanism: In the liver, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. This action reduces the production of VLDL and LDL particles.[9]
-
Vascular Effects: Recent studies suggest nicotinic acid can inhibit vascular calcification by modulating SIRT1 and SIRT6 signaling pathways, which in turn suppress osteogenic differentiation in vascular cells.[10]
Proposed Synergistic Mechanism: Vasodilation and Vasoprotection
Despite their opposing effects on cAMP in different cell types (smooth muscle vs. adipocytes), a potential synergy can be hypothesized in the context of vascular health. The proposed synergy is not based on a direct summation of a single pathway but on a complementary multi-pathway interaction targeting both smooth muscle tone and endothelial health.
-
Enhanced Vasodilation: Drotaverine directly induces vasodilation by increasing cAMP in vascular smooth muscle cells.[1][11] Nicotinic acid, known for causing cutaneous vasodilation (flushing) through prostaglandin release, may contribute to this effect through a separate, prostaglandin-mediated pathway.[9] The combination could lead to a more profound or sustained vasodilatory response.
-
Complementary Anti-Inflammatory and Anti-Atherosclerotic Effects: Drotaverine's elevation of cAMP can have anti-inflammatory effects. Nicotinic acid favorably modulates lipid profiles and has been shown to inhibit vascular inflammation and calcification through sirtuin pathways.[9][10] This dual approach could synergistically reduce the progression of atherosclerosis.
Signaling Pathway Diagrams
Quantitative Data from Individual Agent Studies
The following tables summarize quantitative data from studies on drotaverine and nicotinic acid individually. These data provide a baseline for assessing potential synergy.
Table 1: Efficacy of Drotaverine in Irritable Bowel Syndrome (IBS) Source: Randomized, double-blind, placebo-controlled study.[12][13]
| Parameter | Drotaverine Group (n=85) | Placebo Group (n=85) | p-value |
| Pain Frequency Reduction (Week 4) | 77.7% of patients | 30.6% of patients | < 0.01 |
| Pain Severity Reduction (Week 4) | 77.7% of patients | 30.6% of patients | < 0.01 |
| Patient's Global Relief Assessment | 85.9% improvement | 39.5% improvement | < 0.01 |
| Clinician's Global Relief Assessment | 82.4% improvement | 36.5% improvement | < 0.01 |
Table 2: Effects of Nicotinic Acid on Lipid Parameters Source: Data compiled from various clinical trials.[2][6][14]
| Parameter | Typical Change with Pharmacological Doses |
| HDL Cholesterol | Increase by 15-35% |
| LDL Cholesterol | Decrease by 5-25% |
| Triglycerides | Decrease by 20-50% |
| Lipoprotein(a) | Decrease by ~25% |
Proposed Experimental Protocols
To validate the hypothesized synergy, a multi-stage research plan is proposed, progressing from in vitro models to animal studies.
In Vitro Model: Vascular Smooth Muscle Relaxation
-
Objective: To determine if nicotinic acid enhances drotaverine-induced relaxation of vascular smooth muscle.
-
Methodology:
-
Tissue Preparation: Isolate aortic ring segments from male Wistar rats (250-300g). Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to induce a stable tonic contraction.
-
Drug Administration:
-
Group 1: Cumulative concentrations of drotaverine (10⁻⁹ to 10⁻⁵ M).
-
Group 2: Cumulative concentrations of nicotinic acid (10⁻⁷ to 10⁻³ M).
-
Group 3: Pre-incubation with a fixed, low-dose of nicotinic acid (e.g., 10⁻⁵ M) for 20 minutes, followed by cumulative concentrations of drotaverine.
-
-
Data Analysis: Record changes in isometric tension. Calculate the percentage of relaxation relative to the pre-contracted tone. Construct dose-response curves and compare the EC50 values of drotaverine alone versus in combination with nicotinic acid. A significant leftward shift in the drotaverine curve would suggest synergy.
-
Animal Model: Adjuvant-Induced Arthritis (AIA) for Anti-Inflammatory Synergy
Building on studies showing nicotinic acid's synergistic effects with prednisolone in arthritis models, a similar protocol can be adapted.[15][16]
-
Objective: To assess the synergistic anti-inflammatory effects of drotaverine and nicotinic acid in a rat model of systemic inflammation.
-
Methodology:
-
Model Induction: Induce arthritis in male Wistar rats by injecting Complete Freund's Adjuvant (CFA) into the subplantar region of the hind paw.
-
Grouping (n=10 per group):
-
Group A: Healthy Control (no CFA, vehicle only).
-
Group B: AIA Control (CFA + vehicle).
-
Group C: AIA + Drotaverine (e.g., 10 mg/kg, oral).
-
Group D: AIA + Nicotinic Acid (e.g., 80 mg/kg, oral).
-
Group E: AIA + Drotaverine (5 mg/kg) + Nicotinic Acid (40 mg/kg).
-
-
Treatment: Begin oral administration of compounds on day 5 post-induction and continue for 25 days.
-
Endpoints:
-
Primary: Measure paw volume (plethysmometry) and arthritis severity score every other day.
-
Secondary (at day 30): Collect blood to measure inflammatory markers (e.g., C-reactive protein, TNF-α, IFN-γ). Perform histopathological analysis of the joint tissue.
-
-
Data Analysis: Compare the endpoints between Group E and Groups C and D. A significantly greater reduction in paw volume and inflammatory markers in the combination group would indicate synergy.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The combination of drotaverine and nicotinic acid represents an unexplored but theoretically promising therapeutic strategy. The proposed synergy hinges on complementary actions in vasodilation, anti-inflammation, and metabolic regulation. While drotaverine offers direct, rapid smooth muscle relaxation, nicotinic acid provides a broader, long-term vasoprotective and lipid-modulating effect. The experimental protocols outlined in this guide provide a clear path for preclinical validation. Future research should focus on elucidating the precise molecular crosstalk between the PDE4/cAMP pathway and the GPR109A/SIRT pathways. If synergy is confirmed, this combination could offer a novel treatment paradigm for complex vascular and inflammatory disorders.
References
- 1. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drotaverine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. Nicotinic Acid: Pharmacological Effects and Mechanisms of Action | Annual Reviews [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. bioengineer.org [bioengineer.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Efficacy and safety of drotaverine hydrochloride in irritable bowel syndrome: a randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicotinic acid, alone and in combinations, for reduction of cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunomodulatory Effects of Combined Nicotinic Acid and Prednisolone in Adjuvant-induced Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pharmacokinetics of Sustained-Release Nicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin, is a well-established agent for the management of dyslipidemia, valued for its broad efficacy in modulating lipid profiles. However, the clinical utility of immediate-release (IR) formulations is often hampered by poor tolerability, primarily cutaneous flushing, while some sustained-release (SR) formulations have been associated with an increased risk of hepatotoxicity. This has led to the development of extended-release (ER) nicotinic acid formulations designed to optimize the pharmacokinetic profile, thereby enhancing tolerability without compromising efficacy. This technical guide provides an in-depth analysis of the pharmacokinetics of sustained-release nicotinic acid, with a focus on its absorption, distribution, metabolism, and excretion (ADME). We present a comprehensive summary of key pharmacokinetic parameters, detail the experimental protocols used in its evaluation, and provide visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field.
Introduction
Nicotinic acid exerts favorable effects on all major lipoprotein parameters, most notably by significantly increasing high-density lipoprotein cholesterol (HDL-C) levels, while also reducing low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and lipoprotein(a).[1][2][3] The therapeutic application of nicotinic acid is, however, nuanced by formulation-dependent side effects. Immediate-release niacin is linked to a high incidence of flushing, a prostaglandin-mediated vasodilation, whereas some sustained-release formulations have been associated with a higher risk of liver injury.[1][2][4]
Extended-release (ER) formulations, such as Niaspan®, have been engineered to provide a slower rate of drug absorption compared to IR formulations. This controlled release mitigates the rapid spike in plasma niacin concentrations that is responsible for flushing, while avoiding the prolonged, low-level exposure that has been implicated in the hepatotoxicity of some SR formulations.[1][3][4] Understanding the intricate pharmacokinetic properties of these sustained-release formulations is paramount for their safe and effective use in clinical practice and for the development of future lipid-modifying therapies.
Pharmacokinetic Profile
The pharmacokinetic profile of sustained-release nicotinic acid is characterized by a delayed time to maximum concentration (Tmax) and a lower maximum plasma concentration (Cmax) compared to immediate-release formulations. This attenuated absorption profile is central to its improved tolerability.
Absorption
Sustained-release nicotinic acid is designed for gradual absorption in the gastrointestinal tract. Following oral administration, niacin is well-absorbed, with at least 60% to 76% of the dose being absorbed.[5] To enhance bioavailability and minimize gastrointestinal upset, it is recommended to administer sustained-release niacin with a low-fat meal or snack.[5][6][7] Peak plasma concentrations for extended-release formulations are typically reached within 4 to 5 hours.[6][7][8] It is important to note that different tablet strengths of some ER formulations may not be interchangeable due to differences in their bioavailability.[5][6][7]
Distribution
Following absorption, niacin and its metabolites are distributed to various tissues, with notable concentrations in the liver, kidney, and adipose tissue.[5] Gender-specific differences in the volume of distribution or metabolic rate may contribute to the generally higher steady-state plasma concentrations of niacin and its metabolites observed in women compared to men.[5][6]
Metabolism
The metabolism of nicotinic acid is complex and dose-dependent, proceeding through two primary pathways: a high-affinity, low-capacity conjugation pathway and a low-affinity, high-capacity nicotinamide formation pathway.[3][9]
-
Conjugation Pathway: At lower, therapeutic doses, nicotinic acid is primarily conjugated with glycine to form nicotinuric acid (NUA). This pathway is saturable.[3][9]
-
Nicotinamide Pathway: As the dose of nicotinic acid increases, the conjugation pathway becomes saturated, and a greater proportion is converted to nicotinamide. Nicotinamide is then further metabolized to N-methylnicotinamide (MNA), N-methyl-2-pyridone-5-carboxamide (2PY), and N-methyl-4-pyridone-3-carboxamide (4PY), which are then excreted in the urine.[3][9][10]
The formulation of nicotinic acid significantly influences its metabolic fate. Immediate-release formulations lead to a rapid saturation of the conjugation pathway, resulting in a higher proportion of nicotinamide and its metabolites. Conversely, the slower release from sustained-release formulations allows for a greater proportion of the dose to be metabolized via the conjugation pathway to nicotinuric acid.[9]
Metabolic pathways of nicotinic acid.
Excretion
Nicotinic acid and its metabolites are primarily eliminated by the kidneys.[5] Following administration of an extended-release formulation, approximately 60% to 76% of the dose is recovered in the urine as both unchanged niacin and its metabolites.[5][6] The proportion of metabolites recovered in the urine is dependent on the administered dose.[5][6] Up to 12% of a multiple-dose regimen may be recovered as unchanged niacin.[5] The plasma elimination half-life of nicotinic acid itself is relatively short, ranging from 20 to 45 minutes for the immediate-release form, while the half-life of its metabolites is longer.[10] For an extended-release formulation, the mean plasma terminal half-life for niacin was found to be 0.9 hours, while that of nicotinamide was 4.3 hours.[11]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for sustained-release nicotinic acid formulations from various clinical studies.
Table 1: Mean Steady-State Pharmacokinetic Parameters of Niaspan® [5]
| Dose | Niacin Cmax (µg/mL) | Niacin AUC (µg·hr/mL) | Nicotinuric Acid Cmax (µg/mL) | Nicotinuric Acid AUC (µg·hr/mL) |
| 1000 mg | 3.7 ± 2.8 | 10.1 ± 7.2 | 1.8 ± 0.9 | 9.0 ± 4.2 |
| 1500 mg | 8.8 ± 4.6 | 28.5 ± 19.3 | 2.6 ± 1.2 | 14.8 ± 7.1 |
| 2000 mg | 13.9 ± 7.9 | 54.3 ± 44.2 | 3.3 ± 1.6 | 20.8 ± 10.8 |
| Data presented as mean ± standard deviation. |
Table 2: Pharmacokinetic Parameters of Extended-Release Niacin (2000 mg) in Healthy Male Volunteers [11][12]
| Analyte | Cmax (µg/mL) | Tmax (hr, median) | AUC(0-t) (µg·hr/mL) | Terminal Half-life (hr) |
| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |
| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |
| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |
| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |
| Cmax and AUC for niacin are presented as mean values. |
Table 3: Pharmacokinetic Parameters of Niacin and Nicotinuric Acid After Single Oral Doses of Niacin Extended-Release/Simvastatin [13]
| Dose (Niacin ER) | Analyte | Cmax (ng/mL) | Tmax (hr) | AUC(0-t) (ng·hr/mL) | t1/2 (hr) |
| 500 mg (1 tablet) | Niacin | - | - | 384.6 ± 191.7 | 8.80 ± 8.49 |
| NUA | - | - | 2151 ± 1362 | 1.70 ± 0.80 | |
| 1000 mg (2 tablets) | Niacin | 904.0 ± 487.0 | 1.82 ± 1.69 | 1538 ± 957.0 | - |
| NUA | 1628 ± 636.0 | 3.03 ± 1.69 | 5396 ± 3215 | - | |
| 1500 mg (3 tablets) | Niacin | - | - | 6021 ± 6579 | - |
| NUA | - | - | 10210 ± 5820 | - | |
| Data presented as mean ± standard deviation. |
Experimental Protocols
The characterization of the pharmacokinetics of sustained-release nicotinic acid relies on well-defined clinical study protocols and robust analytical methodologies.
Clinical Study Design
Pharmacokinetic studies of sustained-release niacin typically employ a randomized, crossover design in healthy volunteers.[14][15] A typical study workflow is as follows:
A typical clinical study workflow for pharmacokinetic assessment.
-
Subjects: Studies are generally conducted in healthy adult male and female volunteers. Exclusion criteria often include a history of liver or kidney disease, gastrointestinal disorders, or hypersensitivity to niacin.
-
Dosing: Subjects receive a single oral dose of the sustained-release nicotinic acid formulation, often following a low-fat meal to mimic clinical recommendations.[11][12]
-
Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at various intervals up to 24 or 48 hours) to determine plasma concentrations of niacin and its metabolites.[16] Urine is often collected over specified intervals to assess the excretion of the parent drug and its metabolites.[11][12]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), and elimination half-life (t1/2) using non-compartmental analysis.[13]
Analytical Methodology
The accurate quantification of nicotinic acid and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity and specificity.[17][18][19]
A general workflow for the bioanalysis of nicotinic acid and its metabolites is outlined below:
A typical bioanalytical workflow for niacin and its metabolites.
-
Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.[17] Solid-phase extraction (SPE) may also be used for sample clean-up and concentration.[18]
-
Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase C18 or a cyano (CN) column is commonly used to separate nicotinic acid and its metabolites from endogenous plasma components.[17][20] A mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with formic acid or ammonium acetate) is used to elute the analytes.[13][17]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in positive ion mode is typically used to generate protonated molecular ions of the analytes. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[17]
Conclusion
Sustained-release nicotinic acid formulations represent a significant advancement in lipid-lowering therapy, offering an improved tolerability profile compared to immediate-release preparations. This is achieved through a carefully engineered pharmacokinetic profile that modulates the rate of drug absorption, thereby influencing the metabolic pathways and reducing the incidence of adverse effects. A thorough understanding of the absorption, distribution, metabolism, and excretion of these formulations, as detailed in this guide, is essential for healthcare professionals to optimize patient outcomes and for researchers to drive further innovation in the field of dyslipidemia management. The provided data and experimental protocols serve as a valuable resource for those involved in the research, development, and clinical application of sustained-release nicotinic acid.
References
- 1. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding niacin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. drugs.com [drugs.com]
- 7. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 8. Articles [globalrx.com]
- 9. Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The bioavailability of sustained release nicotinic acid formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bioavailability of sustained release nicotinic acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 20. An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Potassium Channel Activation Pathway of Nicorandil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of Nicorandil, with a primary focus on its role as a potassium channel opener. Nicorandil is a unique antianginal agent possessing a dual mechanism of action: activation of ATP-sensitive potassium (KATP) channels and nitric oxide (NO) donation.[1][2] This dual action results in balanced arterial and venous vasodilation, affording significant cardioprotective effects.[3][4]
Core Mechanism: ATP-Sensitive Potassium (KATP) Channel Activation
Nicorandil's primary mechanism involves the opening of ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels.[1][4] This activation leads to an efflux of potassium ions (K+) from the cell, causing hyperpolarization of the cell membrane.[1][5][6] This change in membrane potential inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of intracellular calcium (Ca2+).[1][6] The resulting decrease in intracellular Ca2+ leads to the relaxation of vascular smooth muscle, causing vasodilation.[5]
This vasodilatory effect reduces both the preload and afterload on the heart, decreasing myocardial oxygen demand and alleviating the symptoms of angina.[1][2]
Molecular Target: The KATP Channel
KATP channels are hetero-octameric protein complexes composed of two distinct subunits:
-
Inwardly rectifying potassium channel pores (Kir6.x): These form the pore of the channel. In vascular smooth muscle, the predominant isoform is Kir6.2.[5]
-
Regulatory sulfonylurea receptors (SUR): These are members of the ATP-binding cassette (ABC) transporter family and confer sensitivity to nucleotides and pharmacological agents.[5]
Nicorandil specifically targets the SUR2 subunit of the KATP channel.[7] There are two main splice variants of SUR2:
Nicorandil demonstrates a higher potency for SUR2B-containing channels, contributing to its significant effect on vascular smooth muscle.[7][9]
Binding and Activation
Nicorandil's binding site is located on the SUR2 subunit.[7] The activation of the KATP channel by Nicorandil is dependent on the presence of intracellular nucleotides, such as ATP and ADP.[10][11] The nucleotide-binding domains (NBDs) of the SUR2 subunit play a crucial role in mediating the drug's effect.[11] The interaction of ATP or ADP with NBD2 facilitates and enhances the channel's response to Nicorandil.[7]
The C-terminal 42 amino acids of the SUR2B subunit are critical for the potent activation by Nicorandil.[9] Chimeric studies have identified that the C-terminal group of transmembrane helices, particularly TM17, is responsible for Nicorandil's specificity for SUR2-containing channels.[10]
Secondary Mechanism: Nitrate-like Effects
In addition to its KATP channel opening activity, Nicorandil also functions as a nitric oxide (NO) donor due to a nitrate moiety in its chemical structure.[1][2][12] This NO donation activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP levels leads to smooth muscle relaxation and vasodilation, primarily affecting the venous system.[1][12] This venodilation reduces preload on the heart.[2]
Signaling Pathway Diagrams
KATP Channel Activation Pathway
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Intractable hyperkalemia due to nicorandil induced potassium channel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the interference between nicorandil and sulfonylurea action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The nucleotide-binding domains of sulfonylurea receptor 2A and 2B play different functional roles in nicorandil-induced activation of ATP-sensitive K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasodilator Therapy: Nitrates and Nicorandil - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of Drotaverine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drotaverine hydrochloride is a well-established antispasmodic agent utilized for its smooth muscle relaxant properties. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase 4 (PDE4), leading to a cascade of intracellular events that culminate in muscle relaxation. Furthermore, emerging evidence indicates a secondary mechanism of action involving the modulation of L-type voltage-dependent calcium channels (L-VDCCs). This technical guide provides a comprehensive overview of the cellular targets of Drotaverine, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development.
Primary Cellular Target: Phosphodiesterase 4 (PDE4)
Drotaverine acts as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme predominantly responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE4, Drotaverine effectively increases the intracellular concentration of cAMP.[4] This elevation in cAMP levels is central to its spasmolytic effect. While Drotaverine is widely recognized as a selective PDE4 inhibitor, specific IC50 values from publicly available literature are not consistently reported. Its action is often characterized by its functional effects downstream of PDE4 inhibition.
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 by Drotaverine initiates a well-defined signaling cascade within smooth muscle cells. The increased levels of cAMP lead to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).[4] The inactivation of MLCK prevents the phosphorylation of the myosin light chain, a critical step for the interaction of actin and myosin filaments required for muscle contraction. Consequently, the inhibition of this pathway results in smooth muscle relaxation.
Caption: Signaling pathway of Drotaverine via PDE4 inhibition.
Secondary Cellular Target: L-Type Voltage-Dependent Calcium Channels (L-VDCCs)
In addition to its primary action on PDE4, Drotaverine exhibits inhibitory effects on L-type voltage-dependent calcium channels (L-VDCCs).[5] This action contributes to its overall spasmolytic properties by reducing the influx of extracellular calcium, a key trigger for smooth muscle contraction.[4]
Quantitative Data for L-VDCC Interaction
The interaction of Drotaverine with L-VDCCs has been quantified through radioligand binding assays. These studies have determined the half-maximal inhibitory concentrations (IC50) of Drotaverine for the binding of specific L-VDCC blockers to their receptor sites.
| Ligand | Target Site | Tissue Source | IC50 (µM) | Reference |
| [3H]nitrendipine | 1,4-dihydropyridine binding site | Pregnant rat uterine membranes | 5.6 | [5] |
| [3H]diltiazem | 1,5-benzothiazepine binding site | Pregnant rat uterine membranes | 2.6 | [5] |
These findings suggest that Drotaverine allosterically modulates the L-type calcium channel, thereby inhibiting calcium influx.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular targets of Drotaverine hydrochloride.
In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol is adapted from established methods for determining the in vitro potency of PDE4 inhibitors.
Objective: To quantify the inhibitory effect of Drotaverine hydrochloride on PDE4 activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE4 enzyme
-
Cyclic adenosine monophosphate (cAMP)
-
[3H]-cAMP (radiolabeled tracer)
-
Snake venom nucleotidase
-
Ion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Drotaverine hydrochloride
-
Rolipram (positive control)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
-
Procedure: a. Prepare serial dilutions of Drotaverine hydrochloride and Rolipram in the assay buffer. b. In a 96-well plate, add the assay buffer, the diluted test compounds or controls, and the PDE4 enzyme. Pre-incubate the mixture for 15 minutes at 30°C. c. Initiate the enzymatic reaction by adding a substrate mixture containing cAMP and a tracer amount of [3H]-cAMP. Incubate for 30 minutes at 30°C. d. Terminate the reaction by adding a stop solution (e.g., 0.2 M HCl). e. Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine and incubate for 10 minutes. f. Transfer the reaction mixture to an ion-exchange resin column to separate the unhydrolyzed [3H]-cAMP from the [3H]-adenosine. g. Elute the [3H]-adenosine and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of PDE4 inhibition for each concentration of Drotaverine.
-
Plot the percentage inhibition against the logarithm of the Drotaverine concentration to determine the IC50 value.
-
References
Navigating Neurovascular Regulation: A Technical Guide to Nicospan for Cerebral Blood Flow Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Nicospan in the context of cerebral blood flow (CBF) regulation studies. This compound is a combination drug formulation, and understanding its effects necessitates a detailed examination of its active components: nicotinic acid (niacin) and drotaverine hydrochloride. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols for researchers investigating neurovascular hemodynamics.
Core Components and Mechanisms of Action
This compound's effects on cerebral blood flow are a composite of the actions of its two primary ingredients.
1.1. Nicotinic Acid (Niacin): A Multifaceted Modulator
Nicotinic acid, or vitamin B3, plays a crucial role in cellular metabolism and vascular health. Its influence on cerebral circulation is thought to be mediated through several pathways:
-
Endothelial Function and Nitric Oxide (NO) Synthesis: Niacin may enhance the production of nitric oxide, a potent vasodilator, which plays a role in regulating cerebral blood flow and maintaining healthy brain vasculature.[1]
-
Lipid Profile Modification: By increasing high-density lipoprotein (HDL) and lowering low-density lipoprotein (LDL) cholesterol and triglycerides, niacin reduces the burden on the endothelium, potentially slowing the progression of atherosclerosis, a key factor in many cerebrovascular diseases.[1]
-
Cellular Bioenergetics: As a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), niacin is essential for cellular redox reactions and energy production, which are critical for maintaining vascular integrity.[1][2]
Despite these theoretical benefits, direct evidence for niacin's effect on cerebral blood flow in humans has been conflicting. An early study from 1950 reported that intravenous administration of nicotinic acid did not significantly alter cerebral blood flow.[3][4] However, more recent preclinical studies using an extended-release formulation of niacin (Niaspan) in rat models of stroke have shown promising results, including increased local cerebral blood flow.[5]
1.2. Drotaverine Hydrochloride: A Phosphodiesterase-4 Inhibitor
Drotaverine is an antispasmodic agent that functions as a selective inhibitor of phosphodiesterase-4 (PDE4).[6][7] This enzyme is responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscle cells in the vascular wall.[7] While it has been studied for various spastic conditions, its direct and significant impact on cerebral blood flow in a research setting is less documented. A study on pregnant women at risk of preterm birth showed that oral administration of drotaverine did not have a statistically significant influence on the pulsatility index of the fetal middle cerebral artery.[6][8][9]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating this compound and its components in the context of cerebral blood flow.
Table 1: Preclinical Studies on this compound and its Components
| Compound | Animal Model | Dosage | Key Findings on Cerebral Blood Flow (CBF) | Reference |
| This compound | Anesthetized Cats | 0.5 ml/kg (intravenous) | Caused an initial, short-term increase in CBF, followed by a reduction compared to initial values. | [10] |
| Niaspan (Niacin) | Rats (embolic stroke model) | 20 mg/kg (in combination with tPA) | Did not independently reduce infarct volume at this dose, but in combination with tPA, it provided neuroprotection. Cerebral blood flow monitoring was not performed in this specific study. | [11] |
| Niaspan (Niacin) | Rats (stroke model) | 40 mg/kg | Significantly increased local cerebral blood flow, promoted angiogenesis and arteriogenesis, and improved functional outcome when administered 24 hours after stroke. | [5] |
Table 2: Clinical Studies on Drotaverine
| Compound | Study Population | Dosage | Key Findings on Cerebral Circulation | Reference |
| Drotaverine | Pregnant women (26-36 weeks gestation) with risk of preterm birth | 80 mg (oral) | No statistically significant differences in the pulsatility index of the fetal middle cerebral artery before and after administration. | [6][8][9] |
Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following provides a detailed methodology for a key preclinical experiment.
3.1. In Vivo Study of this compound on Cerebral Hemodynamics in an Animal Model
This protocol is based on the methodology described in the study by Nagornaia & Gaevyĭ (1985).[10]
Objective: To evaluate the acute effects of intravenous this compound administration on cerebral blood flow and its autoregulation.
Animal Model: Adult cats, anesthetized and under conditions of artificial respiration.
Materials:
-
This compound solution for injection
-
Anesthetic agent (e.g., sodium pentobarbital)
-
Apparatus for artificial respiration
-
System for continuous monitoring of arterial blood pressure
-
Method for measuring cerebral blood flow (e.g., thermal clearance, laser Doppler flowmetry)
-
System for measuring venous pressure in the head
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment. Intubate the animal and connect it to a mechanical ventilator to ensure controlled respiration. Surgically expose and cannulate a femoral artery for continuous blood pressure monitoring and a femoral vein for drug administration.
-
Cerebral Blood Flow Measurement: Position the CBF measurement probe (e.g., thermal clearance probe) on the surface of the cerebral cortex. Allow the animal to stabilize and record baseline CBF, arterial blood pressure, and venous pressure in the head for a sufficient period.
-
Induction of Blood Pressure Changes (Autoregulation Assessment): To assess the autoregulatory response of cerebral vessels, induce controlled changes in systemic arterial blood pressure. This can be achieved through methods such as controlled hemorrhage or the administration of vasoactive drugs (e.g., phenylephrine for hypertension, sodium nitroprusside for hypotension). Record the corresponding changes in CBF.
-
This compound Administration: Administer this compound intravenously at a dose of 0.5 ml/kg.
-
Post-Administration Monitoring: Continuously record CBF, arterial blood pressure, and venous pressure in the head immediately following this compound administration and for a defined observation period to capture both immediate and subsequent effects.
-
Repeat Autoregulation Assessment: After the acute effects of this compound have been observed, repeat the blood pressure challenge as described in step 3 to determine if this compound alters the autoregulatory capacity of the cerebral vessels.
-
Data Analysis: Analyze the recorded data to determine the percentage change in CBF from baseline following this compound administration. Compare the autoregulatory curves (CBF vs. arterial blood pressure) before and after this compound to assess any shifts in the autoregulatory range.
Signaling Pathways and Experimental Workflows
4.1. Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for the active components of this compound.
References
- 1. Niacin and Stroke: The Role of Supplementation and Emerging Concepts in Clinical Practice, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. The effect of nicotinic acid on the cerebral circulation, with observations on extra-cerebral contamination of cerebral venous blood in the nitrous oxide procedure for cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. mdpi.com [mdpi.com]
- 7. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The Influence of Oral Drotaverine Administration on Materno-Fetal Circulation during the Second and Third Trimester of Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Effect of complamine and this compound on the cerebral blood flow and its regulation in changes in blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination Treatment with Low-dose Niaspan and Tissue Plasminogen Activator Provides Neuroprotection after Embolic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Models for Studying the Effects of Nicospan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core in vitro models utilized to investigate the biological effects of Nicospan, a combination product of niacin (nicotinic acid) and laropiprant. The primary focus is on the well-established in vitro systems for characterizing the lipid-modifying and anti-inflammatory properties of niacin, and the prostaglandin D2 (PGD2) receptor antagonism of laropiprant. This document details experimental protocols, summarizes quantitative data, and provides visual representations of key signaling pathways and workflows.
In Vitro Models for Niacin
Niacin's primary therapeutic effects on lipid metabolism are largely attributed to its action on adipocytes and hepatocytes. Its anti-inflammatory properties have been demonstrated in various cell types, including macrophages and endothelial cells.
Adipocyte Models
Adipocytes are a key in vitro model for studying niacin's anti-lipolytic effects and its influence on adipokine secretion.
1.1.1. Data Presentation: Niacin Effects on Adipocytes
| Cell Line/Type | Niacin Concentration | Key Effect | Quantitative Change | Reference |
| Primary Rat Adipocytes | Not specified in vitro | Decreased Lipolysis | Significant decrease | [1] |
| Primary Rat Adipocytes | 30 mg/kg (in vivo prelude) | Increased Adiponectin Secretion | Significant increase in serum adiponectin | [1] |
| 3T3-L1 Adipocytes | Not specified | No effect on adiponectin or lipolysis | Limited GPR109A expression noted | [1] |
1.1.2. Experimental Protocols
In Vitro Lipolysis Assay
This protocol measures the effect of niacin on lipolysis in primary adipocytes by quantifying glycerol release.
-
Cell Culture:
-
Isolate primary adipocytes from rat epididymal fat pads using collagenase digestion.
-
Culture the isolated adipocytes in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Allow cells to mature for 3-5 days before experimentation.
-
-
Niacin Treatment:
-
For negative controls, pre-treat a subset of adipocytes with pertussis toxin to inhibit Gi signaling.[1]
-
Treat adipocytes with desired concentrations of niacin (e.g., 1-100 µM) for a period of 2-4 hours.
-
-
Induction of Lipolysis:
-
Stimulate lipolysis by adding an agent such as norepinephrine to the culture medium.
-
-
Glycerol Measurement:
-
Collect the culture medium.
-
Measure the concentration of glycerol, a byproduct of lipolysis, using a commercially available glycerol assay kit.
-
-
Data Analysis:
-
Compare glycerol levels in niacin-treated cells to untreated and vehicle-treated controls.
-
Adiponectin Secretion Assay
This protocol quantifies the effect of niacin on the secretion of adiponectin from adipocytes.
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Induce differentiation into mature adipocytes using a differentiation cocktail (e.g., containing IBMX, dexamethasone, and insulin).
-
-
Niacin Treatment:
-
Treat mature 3T3-L1 adipocytes with various concentrations of niacin for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
Adiponectin Measurement:
-
Quantify the concentration of adiponectin in the supernatant using a mouse adiponectin ELISA kit.
-
-
Data Analysis:
-
Normalize adiponectin levels to total protein concentration in the corresponding cell lysates.
-
Compare adiponectin secretion in niacin-treated cells to untreated controls.
-
1.1.3. Signaling Pathway
The primary mechanism of niacin's action in adipocytes is through the activation of the G protein-coupled receptor 109A (GPR109A).[1]
Niacin's GPR109A-mediated pathway in adipocytes.
Hepatocyte Models
Hepatocyte cell lines are instrumental in studying niacin's effects on hepatic lipid metabolism.
1.2.1. Data Presentation: Niacin Effects on Hepatocytes
| Cell Line/Type | Treatment | Key Effect | Quantitative Change |
| HepG2 or Primary Human Hepatocytes | Palmitic acid stimulation + Niacin (0.25-0.5 mmol/L) | Inhibition of fat accumulation | 45-62% inhibition |
1.2.2. Experimental Protocol
In Vitro Lipid Accumulation Assay (Oil Red O Staining)
This protocol assesses the impact of niacin on intracellular lipid droplet accumulation in hepatocytes.
-
Cell Culture and Treatment:
-
Grow HepG2 cells or primary human hepatocytes on glass coverslips in multi-well plates.
-
Induce lipid accumulation by treating the cells with palmitic acid.
-
Co-treat with desired concentrations of niacin for 24 hours.
-
-
Fixation and Staining:
-
Wash cells with Phosphate Buffered Saline (PBS) and fix with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-15 minutes.
-
-
Visualization and Quantification:
-
Wash with water and visualize the lipid droplets using light microscopy.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 500 nm).
-
1.2.3. Experimental Workflow
References
The Discovery and Characterization of Niaspan® (Extended-Release Niacin) and its Active Components: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Niaspan®, an extended-release formulation of niacin (nicotinic acid or vitamin B3), was developed to optimize the therapeutic benefits of niacin in treating dyslipidemia while mitigating the side effects associated with immediate-release and sustained-release formulations.[1][2] Niacin has been a cornerstone in the management of lipid disorders for over four decades, valued for its broad-spectrum efficacy in improving the entire lipid profile.[1] This guide provides a comprehensive technical overview of Niaspan®, its active component niacin, the underlying mechanisms of action, and the key experimental findings that have defined its clinical use.
Introduction: The Evolution of Niacin Therapy
Niacin's utility as a lipid-modifying agent has been well-established, demonstrating reductions in total cholesterol, low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), alongside a significant increase in high-density lipoprotein (HDL) cholesterol.[3][4] However, the clinical application of immediate-release niacin has been hampered by a high incidence of flushing, a bothersome side effect, while some sustained-release formulations have been associated with hepatotoxicity.[2][3] Niaspan® was engineered as an extended-release tablet to provide a more favorable pharmacokinetic profile, thereby reducing the incidence of flushing compared to immediate-release formulations and minimizing the risk of liver injury associated with sustained-release versions.[2]
Active Component: Niacin (Nicotinic Acid)
The sole active ingredient in Niaspan® is niacin.[5] Chemically, niacin is 3-pyridinecarboxylic acid, a water-soluble B vitamin that plays a crucial role in cellular metabolism after its conversion to nicotinamide adenine dinucleotide (NAD).[6]
Inactive Ingredients: The extended-release properties of Niaspan® are achieved through a formulation that includes hypromellose, povidone, stearic acid, and polyethylene glycol. The tablets are film-coated and contain coloring agents such as FD&C yellow #6/sunset yellow FCF Aluminum Lake, synthetic red and yellow iron oxides, and titanium dioxide.[5]
Mechanism of Action and Signaling Pathways
Niacin's primary pharmacological effects on lipid metabolism are mediated through its interaction with the G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), which is highly expressed in adipocytes and immune cells.[7][8]
Anti-lipolytic Effect in Adipocytes
The canonical signaling pathway in adipocytes is initiated by niacin binding to GPR109A, which couples to an inhibitory G-protein (Gαi).[8] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP levels subsequently decreases the activity of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This inhibition of lipolysis in adipose tissue reduces the release of free fatty acids into the circulation, thereby decreasing the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[9]
Hepatic Effects
The reduced flux of free fatty acids to the liver leads to a decreased hepatic synthesis of triglycerides and subsequent reduction in the assembly and secretion of VLDL and LDL particles. Niacin also directly inhibits the activity of diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in hepatic triglyceride synthesis.[10] Furthermore, niacin has been shown to increase the levels of apolipoprotein A1, a major component of HDL, by inhibiting its breakdown.[11]
Pharmacokinetics of Niaspan®
The extended-release formulation of Niaspan® results in a slower absorption profile compared to immediate-release niacin.
Absorption and Metabolism
Niacin is rapidly and extensively absorbed from the gastrointestinal tract.[6] Following administration of a 2000 mg dose of extended-release niacin to healthy male volunteers, the mean peak plasma concentration (Cmax) of niacin was 9.3 µg/mL, with a median time to peak concentration (Tmax) of 4.6 hours.[12] Niacin undergoes extensive first-pass metabolism in the liver, primarily through two pathways: a high-capacity conjugation pathway forming nicotinuric acid (NUA) and a low-capacity amidation pathway forming nicotinamide (NAM) and its subsequent metabolites.[12] Nicotinamide itself does not possess lipid-lowering activity.[5]
Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of niacin and its metabolites after a single 2000 mg oral dose of an extended-release formulation.
| Analyte | Cmax (µg/mL) | Tmax (hours) | AUC(0-t) (µg·h/mL) | Terminal Half-life (hours) |
| Niacin | 9.3 | 4.6 | 26.2 | 0.9 |
| Nicotinuric Acid (NUA) | - | 4.6 | - | 1.3 |
| Nicotinamide (NAM) | - | 8.6 | - | 4.3 |
| Nicotinamide-N-oxide (NNO) | - | 11.1 | - | - |
| Data from a study in healthy male volunteers.[12] |
Clinical Efficacy: Quantitative Data
Numerous clinical trials have demonstrated the efficacy of Niaspan® in improving lipid profiles.
| Parameter | Niaspan® 1000 mg/day (Mean % Change) | Niaspan® 2000 mg/day (Mean % Change) |
| LDL Cholesterol | -5.8% | -14.6% |
| HDL Cholesterol | +17% | +23% |
| Total Cholesterol | - | -12.1% |
| Triglycerides | - | -34.5% |
| Lipoprotein(a) | - | -23.6% |
| Data from multicenter, randomized, double-blind clinical trials.[3][4] |
Experimental Protocols: A Representative Clinical Trial Design
The clinical development of Niaspan® involved rigorous, well-controlled studies. A typical pivotal trial would follow the design outlined below.
Study Design
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]
Patient Population
-
Inclusion Criteria: Adult male and female patients (e.g., 18-70 years) with a confirmed diagnosis of primary dyslipidemia, typically defined by LDL cholesterol levels above a certain threshold (e.g., >160 mg/dL) and triglyceride levels within a specified range (e.g., 150-500 mg/dL).[3][13][14]
-
Exclusion Criteria: History of intolerance to niacin, active liver disease, active peptic ulcer disease, uncontrolled diabetes, or recent cardiovascular events.[13][14]
Treatment Protocol
-
Randomization: Patients are randomly assigned to receive placebo or Niaspan® at varying doses (e.g., 1000 mg/day or 2000 mg/day).[3]
-
Dose Escalation: To improve tolerability, Niaspan® treatment is often initiated at a low dose (e.g., 500 mg) and titrated upwards over several weeks to the target maintenance dose.[4]
-
Administration: Niaspan® is typically administered once daily at bedtime with a low-fat snack to minimize gastrointestinal upset and flushing.[11]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary outcome measure is typically the percent change in LDL cholesterol from baseline to the end of the treatment period.[3]
-
Secondary Efficacy Endpoints: These include percent changes in total cholesterol, HDL cholesterol, triglycerides, and apolipoprotein B.[3]
-
Safety Monitoring: Regular monitoring of liver function tests (ALT, AST), uric acid levels, and fasting blood glucose is conducted. Adverse events, with a particular focus on flushing, are systematically recorded.[4]
Conclusion
The development of Niaspan® represents a significant advancement in niacin therapy, providing a formulation that effectively modulates the full range of lipid parameters while improving the tolerability profile compared to older niacin preparations. Its discovery and characterization have been the result of extensive research into its mechanism of action, pharmacokinetics, and clinical efficacy, supported by robust experimental protocols. For drug development professionals, the story of Niaspan® underscores the importance of formulation science in optimizing the therapeutic potential of established active pharmaceutical ingredients.
References
- 1. researchgate.net [researchgate.net]
- 2. Niaspan, the prolonged release preparation of nicotinic acid (niacin), the broad-spectrum lipid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new extended-release niacin (Niaspan): efficacy, tolerability, and safety in hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DailyMed - NIASPAN- niacin tablet, film coated, extended release [dailymed.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Nicotinic Acid Receptor Binding Affinity in Nicospan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and molecular interactions of nicotinic acid, the active pharmaceutical ingredient in Nicospan, with its primary receptor, GPR109A (also known as HCAR2). This document details the quantitative binding data, experimental protocols for affinity and functional assessment, and the associated signaling pathways.
Introduction to this compound and the GPR109A Receptor
This compound is a sustained-release formulation of nicotinic acid (niacin), a B-complex vitamin that, at pharmacological doses, favorably modulates lipid profiles.[1] Its primary molecular target is the G protein-coupled receptor GPR109A (G-protein coupled receptor 109A), also designated as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[2] GPR109A is predominantly expressed in adipocytes and various immune cells, including macrophages.[3][4] The interaction between nicotinic acid and GPR109A is the initial step in a cascade of signaling events that lead to the therapeutic effects of this compound. Understanding the binding affinity and the subsequent cellular responses is crucial for the development of novel therapeutics targeting this receptor.
Quantitative Binding Affinity Data
The affinity of nicotinic acid for the GPR109A receptor has been quantified using various in vitro assays. The following tables summarize the key binding and functional parameters from multiple studies.
Table 1: Nicotinic Acid Binding Affinity for GPR109A Receptor
| Ligand | Radioligand | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Nicotinic Acid | [³H]Nicotinic Acid | CHO-K1 cells expressing human GPR109A | Radioligand Displacement | 82 | - | [5] |
| Nicotinic Acid | [³H]Nicotinic Acid | CHO-K1 cells expressing human GPR109A (in presence of 4% human serum albumin) | Radioligand Displacement | 104 | - | [5] |
| Nicotinic Acid | [³H]Nicotinic Acid | CHO cells expressing human GPR109A | Radioligand Displacement | 50 | - | [5] |
| Nicotinic Acid | [³H]Nicotinic Acid | 293-EBNA cell membranes expressing GRP109A | Radioligand Displacement | - | 500 | [5] |
| Nicotinic Acid | [³H]Nicotinic Acid | N-flag-tagged human HCA2 receptor in HEK293T cell membranes | Radioligand Displacement | - | 249 | [5] |
| Nicotinic Acid | [³H]Niacin | Human niacin receptor in CHO-K1 cells | Radioligand Displacement | - | 150 | [5] |
| Nicotinic Acid | [³H]Niacin | Human niacin receptor in CHO-K1 cells (in presence of 5% human serum) | Radioligand Displacement | - | 140 | [5] |
Table 2: Functional Potency of Nicotinic Acid at the GPR109A Receptor
| Assay Type | Cell Line/Tissue | Measured Effect | EC50 / IC50 (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO-K1 cells expressing human GPR109A | G-protein activation | - | [5] |
| cAMP Inhibition | CHOK1 cells expressing GPR109A | Inhibition of forskolin-induced cAMP production | 67300 (IC50) | [5] |
| Inhibition of Lipolysis | Human adipocytes | Inhibition of lipolysis | 160 (IC50) | [5] |
| Calcium Mobilization | Not specified | G-protein-biased agonism | 52 (EC50) | [6] |
Signaling Pathways of GPR109A Activation
Upon binding of nicotinic acid, the GPR109A receptor undergoes a conformational change, initiating downstream signaling through two primary pathways: a Gαi-mediated pathway and a β-arrestin-mediated pathway.
Gαi-Mediated Signaling Pathway
The canonical signaling pathway for GPR109A involves coupling to an inhibitory G-protein (Gαi).[3] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[7] The reduction in cAMP levels is central to the anti-lipolytic effects of nicotinic acid in adipocytes.[1]
β-Arrestin-Mediated Signaling Pathway
In addition to G-protein coupling, GPR109A activation can also lead to the recruitment of β-arrestin proteins.[8] This pathway is implicated in the cutaneous flushing side effect associated with nicotinic acid therapy. β-arrestin signaling can be independent of G-protein activation and can mediate distinct downstream effects.[9]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding and functional activity of nicotinic acid at the GPR109A receptor.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (unlabeled nicotinic acid) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.[3]
Objective: To determine the Ki of nicotinic acid for the GPR109A receptor.
Materials:
-
Cell membranes from a cell line stably expressing human GPR109A (e.g., CHO-K1, HEK293).
-
[³H]-Nicotinic acid (radioligand).
-
Unlabeled nicotinic acid (competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells expressing GPR109A and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of unlabeled nicotinic acid. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the unlabeled nicotinic acid to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Measurement Assay
This functional assay measures the ability of nicotinic acid to inhibit the production of intracellular cAMP following the activation of the Gαi-coupled GPR109A receptor.[3]
Objective: To quantify the nicotinic acid-induced decrease in intracellular cAMP levels.
Materials:
-
GPR109A-expressing cells (e.g., HEK293, CHO).
-
Forskolin (an adenylyl cyclase activator).
-
Nicotinic acid.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium.
-
Multi-well plates (format depends on the assay kit).
-
Plate reader compatible with the chosen assay technology.
Workflow:
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into a multi-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of nicotinic acid to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate the plate for a specific time to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use this curve to determine the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of nicotinic acid to determine the IC50 value.[5]
Conclusion
The interaction of nicotinic acid with the GPR109A receptor is a well-characterized event that initiates a cascade of intracellular signals with significant therapeutic implications, particularly in the management of dyslipidemia. This guide has provided a detailed overview of the quantitative binding affinity of nicotinic acid for GPR109A, the primary signaling pathways involved, and the experimental protocols used to assess these interactions. For researchers and drug development professionals, a thorough understanding of these fundamental principles is essential for the design and development of novel and improved therapeutics targeting the nicotinic acid receptor.
References
- 1. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxycarboxylic acid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Quantifying Nicospan's Impact on Intracellular Calcium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicospan, a brand name for the extended-release formulation of niacin (nicotinic acid), is a well-established therapeutic agent for managing dyslipidemia. Beyond its effects on lipid metabolism, niacin exerts a range of cellular effects, including the modulation of intracellular calcium ([Ca2+]) levels. Understanding the dynamics of these calcium signals is crucial for elucidating the full spectrum of niacin's therapeutic actions and potential side effects, such as the characteristic cutaneous flushing. These application notes provide a comprehensive overview and detailed protocols for quantifying the effects of this compound on intracellular calcium signaling pathways.
Nicotinic acid primarily mediates its effects through the G protein-coupled receptor GPR109A (also known as HCA2).[1][2] Activation of GPR109A by niacin initiates a signaling cascade that can lead to the mobilization of calcium from intracellular stores.[2][3] This process is often cell-type specific and dose-dependent, highlighting the importance of precise and quantitative measurement techniques.[3]
Data Presentation: Summary of this compound (Niacin) Effects on Intracellular Calcium
The following tables summarize the reported effects of niacin on intracellular calcium across various cell types. These data are compiled from multiple studies and are intended to provide a comparative overview.
| Cell Type | Niacin Concentration | Observed Effect on Intracellular [Ca2+] | Key Findings | Reference |
| NIH3T3 cells | 100 µM | No alteration | Higher concentrations are required to elicit a response in this cell line. | [3] |
| NIH3T3 cells | High concentrations | Initial reduction followed by an elevation | The initial response is a decrease in [Ca2+], followed by a release from the endoplasmic reticulum. | [3] |
| CHO-K1 cells | 100 µM | Transient elevation | The effect is dependent on the expression of the GPR109A receptor. | [3] |
| Macrophages | 100 µM | Transient elevation | Mediated by the GPR109A receptor. | [3] |
| Neutrophils | 100 µM | Transient elevation | GPR109A-dependent response. | [3] |
Signaling Pathways
The mobilization of intracellular calcium by this compound (niacin) can occur through at least two distinct, yet potentially interconnected, signaling pathways following the activation of the GPR109A receptor.
GPR109A-PLC-IP3 Pathway
The canonical pathway involves the G protein-coupled receptor GPR109A. Upon niacin binding, the associated G protein (specifically the Gαi subunit) is activated. While the primary role of Gαi is to inhibit adenylyl cyclase, the liberated Gβγ subunits can activate phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol.[2][4]
NAADP-Mediated Calcium Release
An alternative pathway involves the metabolic conversion of nicotinic acid into nicotinic acid adenine dinucleotide phosphate (NAADP).[3][5] NAADP is a potent second messenger that mobilizes Ca2+ from acidic intracellular stores, such as lysosomes, through the activation of two-pore channels (TPCs).[6][7] This pathway is distinct from the IP3-mediated Ca2+ release from the ER.
Experimental Protocols
Protocol 1: Quantification of Intracellular Calcium using Fura-2 AM
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
HBSS without Ca2+ and Mg2+
-
This compound (Niacin) stock solution
-
Ionomycin
-
EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)
-
Digitonin or Triton X-100
-
Adherent cells cultured on glass-bottom dishes or suspension cells
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Experimental Workflow:
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency on glass-bottom dishes suitable for fluorescence microscopy. For suspension cells, they can be used directly.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS with Ca2+ and Mg2+. A typical concentration is 2-5 µM Fura-2 AM.
-
To aid in dye solubilization, first dissolve Fura-2 AM in a small amount of DMSO and then add an equal volume of 20% Pluronic F-127 before diluting to the final concentration in HBSS.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, gently wash the cells twice with HBSS (with Ca2+ and Mg2+) to remove extracellular Fura-2 AM.
-
Add fresh HBSS to the cells.
-
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye within the cells.
-
Image Acquisition:
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm. Record for 1-2 minutes to establish a stable baseline.
-
Add the desired concentration of this compound (niacin) to the cells and continue recording the fluorescence changes over time.
-
-
Calibration (Optional but Recommended for Absolute Quantification):
-
At the end of the experiment, add a calcium ionophore such as Ionomycin (e.g., 5-10 µM) to saturate the Fura-2 with Ca2+, obtaining the maximum fluorescence ratio (Rmax).
-
Subsequently, add a calcium chelator like EGTA (e.g., 10 mM) to remove all free Ca2+, obtaining the minimum fluorescence ratio (Rmin). A cell-permeabilizing agent like digitonin or Triton X-100 may be needed to facilitate the entry of EGTA.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max) Where:
-
Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
-
R is the experimental 340/380 ratio.
-
Rmin is the minimum ratio in the absence of Ca2+.
-
Rmax is the maximum ratio at Ca2+ saturation.
-
F380min / F380max is the ratio of fluorescence intensities at 380 nm for Ca2+-free and Ca2+-bound Fura-2.
-
-
Protocol 2: Investigating the Source of Calcium Influx
This protocol helps to distinguish between calcium release from intracellular stores and calcium influx from the extracellular space.
Materials:
-
Same as Protocol 1
-
EGTA
-
Thapsigargin
Procedure:
-
Follow steps 1-4 of Protocol 1 for cell preparation and dye loading.
-
Experiment 1: Calcium Release from Intracellular Stores:
-
Replace the standard HBSS with Ca2+-free HBSS containing a low concentration of EGTA (e.g., 0.5 mM) to chelate any residual extracellular calcium.
-
Record a stable baseline fluorescence.
-
Add this compound and record the fluorescence change. An increase in the F340/F380 ratio under these conditions indicates calcium release from intracellular stores.
-
-
Experiment 2: Role of the Endoplasmic Reticulum:
-
Pre-incubate the cells with Thapsigargin (e.g., 1-2 µM) for 5-10 minutes in Ca2+-free HBSS. Thapsigargin is a SERCA pump inhibitor that depletes ER calcium stores.
-
After pre-incubation, add this compound and record the fluorescence. The absence or significant reduction of a calcium signal suggests that the ER is the primary source of calcium release.
-
Conclusion
The provided application notes and protocols offer a framework for the quantitative investigation of this compound's (niacin's) effects on intracellular calcium. By employing fluorescent calcium indicators and specific pharmacological tools, researchers can dissect the underlying signaling pathways, determine the source of calcium mobilization, and quantify the dose- and time-dependent responses in various cell types. This information is critical for advancing our understanding of niacin's cellular mechanisms and for the development of novel therapeutics targeting the GPR109A receptor.
References
- 1. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nicotinic acid modulates intracellular calcium concentration and disassembles the cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid adenine dinucleotide phosphate-induced Ca(2+) release. Interactions among distinct Ca(2+) mobilizing mechanisms in starfish oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid-adenine dinucleotide phosphate mobilizes Ca2+ from a thapsigargin-insensitive pool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular sphingosine releases calcium from lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vasodilation with Nicospan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicospan is a pharmaceutical agent recognized for its vasodilating properties, which are beneficial in managing various cardiovascular conditions.[1] It is a combination drug, typically composed of Drotaverine Hydrochloride and Nicotinic Acid (Niacin or Vitamin B3).[2] Drotaverine Hydrochloride is an antispasmodic drug and a selective inhibitor of phosphodiesterase 4 (PDE4), which exerts its effects without anticholinergic activity.[2] Nicotinic acid, on the other hand, is a well-known lipid-lowering agent that also causes significant vasodilation, a side effect commonly referred to as flushing.[3][4] This flushing phenomenon is primarily mediated by the activation of the G-protein coupled receptor 109A (GPR109A).[3][5][6]
These application notes provide a detailed protocol for assessing the vasodilatory effects of this compound, focusing on the cutaneous vasodilation induced by its nicotinic acid component. The protocols are designed for preclinical and clinical research settings.
Mechanism of Action: Nicotinic Acid-Induced Vasodilation
Nicotinic acid-induced vasodilation is a well-characterized process initiated by the binding of nicotinic acid to the GPR109A receptor, which is expressed on epidermal Langerhans cells and keratinocytes.[3][4] This binding activates a G-protein-coupled signaling cascade, leading to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4][6] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on the smooth muscle cells of dermal capillaries, causing relaxation and subsequent vasodilation.[4] This increased blood flow manifests as the characteristic flushing, warmth, and redness of the skin.[4]
An additional pathway involving the transient receptor potential vanilloid 1 (TRPV1) channel has also been implicated in niacin-induced vasodilation, potentially explaining the portion of the response that is not blocked by prostaglandin inhibitors.[3]
Signaling Pathway of Nicotinic Acid-Induced Vasodilation
References
- 1. ontosight.ai [ontosight.ai]
- 2. This compound drug & pharmaceuticals. This compound available forms, doses, prices [sdrugs.com]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Nicospan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicospan is a combination drug product containing Niacin (Nicotinic Acid) and Laropiprant. Niacin is a well-established lipid-lowering agent, effective in reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1] Laropiprant is a selective prostaglandin D2 receptor 1 (DP1) antagonist designed to reduce the flushing side effect commonly associated with niacin administration.[2][3] The accurate and precise quantification of both active pharmaceutical ingredients (APIs) in this compound is critical for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique widely used for the separation, identification, and quantification of components in a mixture.[4] This application note provides a detailed protocol for the simultaneous determination of Niacin and Laropiprant in this compound tablets using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.
Principle
The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture. The separation of Niacin and Laropiprant is achieved based on their differential partitioning between the stationary and mobile phases. The compounds are detected by a UV detector at a wavelength where both analytes exhibit significant absorbance. The concentration of each analyte is determined by comparing its peak area to that of a reference standard.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A validated HPLC method for the simultaneous analysis of Niacin and another active ingredient provides a strong basis for the development of a method for this compound. The following conditions are adapted from established methods for Niacin in combination dosage forms.[5][6]
| Parameter | Specification |
| HPLC System | Quaternary HPLC system with a UV detector |
| Column | C18 column (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 50mM Potassium Dihydrogen Phosphate Buffer (pH 4.5, adjusted with phosphoric acid) in a ratio of 68:32 (v/v)[6] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 242 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Reagents and Materials
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Niacin Reference Standard
-
Laropiprant Reference Standard
-
This compound Tablets
Preparation of Solutions
Mobile Phase:
-
Prepare a 50mM Potassium Dihydrogen Phosphate buffer by dissolving the appropriate amount of the salt in HPLC grade water.
-
Adjust the pH of the buffer to 4.5 using orthophosphoric acid.
-
Mix the buffer and acetonitrile in a ratio of 32:68 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration before use.
Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of Niacin and Laropiprant reference standards in the mobile phase to prepare a stock solution.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a final concentration within the expected linear range.
Sample Solution:
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a single dose and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase and sonicate for 15-20 minutes to dissolve the active ingredients.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data from the method validation, based on typical performance characteristics of similar HPLC methods.[5][6]
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Method Validation Parameters
| Parameter | Niacin | Laropiprant |
| Linearity Range (µg/mL) | 20-100[6] | (To be determined) |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| LOD (µg/mL) | (To be determined) | (To be determined) |
| LOQ (µg/mL) | (To be determined) | (To be determined) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% | ≤ 2.0% |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for method development and validation.
Caption: Logical flow for HPLC method development and validation.
Conclusion
The described RP-HPLC method provides a framework for the accurate and reliable simultaneous quantification of Niacin and Laropiprant in this compound tablets. The method is based on established principles and can be validated according to ICH guidelines to ensure its suitability for its intended purpose in a pharmaceutical quality control environment. The provided experimental details and performance characteristics will aid researchers and analysts in implementing this method for routine analysis and stability testing of this compound.
References
- 1. [PDF] Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. | Semantic Scholar [semanticscholar.org]
- 2. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Nicospan in Animal Models of Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angina pectoris, a cardinal symptom of myocardial ischemia, manifests in several forms, including stable angina, vasospastic angina, and microvascular angina. The development of effective therapeutic agents requires robust preclinical evaluation in relevant animal models that recapitulate the pathophysiology of these conditions. This document provides detailed application notes and protocols for testing "Nicospan," a hypothetical anti-anginal agent with a proposed dual mechanism of action similar to Nicorandil, involving nitric oxide (NO) donation and activation of ATP-sensitive potassium (K-ATP) channels.[1][2] These protocols are designed for researchers in pharmacology, toxicology, and drug development to assess the efficacy and mechanism of action of this compound in established animal models of angina pectoris.
Understanding the Pathophysiology of Angina Pectoris and Corresponding Animal Models
A thorough understanding of the different forms of angina is crucial for selecting the appropriate animal model for preclinical testing.
-
Stable Angina Pectoris: Typically caused by atherosclerotic obstruction of coronary arteries, leading to ischemia during increased myocardial oxygen demand (e.g., exercise).[3] Animal models often involve surgically induced coronary artery stenosis or the use of animals prone to developing atherosclerosis.[4]
-
Vasospastic (Variant) Angina: Characterized by transient, intense vasoconstriction of coronary arteries, leading to myocardial ischemia at rest.[5][6] Animal models aim to induce coronary artery spasm through pharmacological agents or by creating endothelial dysfunction.[7][8]
-
Microvascular Angina: Results from dysfunction of the small coronary arteries (arterioles and capillaries), leading to inadequate blood flow to the myocardium, often in the absence of significant epicardial coronary artery disease.[9][10] Animal models of coronary microvascular dysfunction (CMD) are often created by inducing metabolic derangements like diabetes or through the use of specific genetic strains.[11][12]
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its anti-anginal effects through a dual mechanism of action, similar to Nicorandil.[1][2]
-
Nitric Oxide (NO) Donation: this compound is believed to release NO, which activates soluble guanylate cyclase in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in vasodilation of both epicardial coronary arteries and venous capacitance vessels.[1][13] This reduces both preload and afterload on the heart, decreasing myocardial oxygen demand.[1]
-
K-ATP Channel Activation: this compound is also proposed to open ATP-sensitive potassium (K-ATP) channels in the sarcolemma and mitochondria of cardiomyocytes and vascular smooth muscle cells. This leads to hyperpolarization, which closes voltage-gated calcium channels, causing vasodilation and providing cardioprotective effects.[1]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed dual signaling pathway of this compound.
Animal Models and Experimental Protocols
The selection of an appropriate animal model is critical for the successful preclinical evaluation of this compound.
Model for Stable Angina: Coronary Artery Stenosis in Swine
The swine model of chronic coronary artery stenosis closely mimics the pathophysiology of stable angina in humans due to similarities in coronary anatomy and physiology.[4]
Experimental Workflow:
Caption: Experimental workflow for the stable angina model.
Detailed Protocol:
-
Animal Model: Domestic swine (e.g., Yorkshire), 30-40 kg.
-
Induction of Coronary Stenosis: A hydraulic occluder or ameroid constrictor is surgically placed around the left circumflex or left anterior descending coronary artery.
-
Ischemia Induction: After a recovery period, myocardial ischemia is induced by treadmill exercise or rapid atrial pacing.
-
Drug Administration: this compound is administered intravenously or orally at various doses.
-
Endpoint Measurements:
-
Hemodynamics: Left ventricular pressure, aortic pressure, and coronary blood flow are continuously monitored.
-
Electrocardiogram (ECG): ST-segment depression is measured as an indicator of myocardial ischemia.
-
Myocardial Function: Regional myocardial wall thickening is assessed using sonomicrometry.
-
Data Presentation:
| Parameter | Vehicle Control (Baseline) | Vehicle Control (Ischemia) | This compound (Low Dose) | This compound (High Dose) |
| Heart Rate (bpm) | ||||
| Mean Arterial Pressure (mmHg) | ||||
| Coronary Blood Flow (ml/min) | ||||
| ST-Segment Depression (mV) | ||||
| Regional Wall Thickening (%) |
Model for Vasospastic Angina: Histamine-Induced Coronary Spasm in Miniature Swine
This model is useful for investigating the direct vasodilatory effects of this compound on spastic coronary arteries.[7]
Experimental Workflow:
Caption: Experimental workflow for the vasospastic angina model.
Detailed Protocol:
-
Animal Model: Göttingen miniature swine.
-
Induction of Coronary Spasm: After balloon de-endothelialization of a coronary artery and a high-cholesterol diet, coronary spasm is induced by an intracoronary injection of histamine following pretreatment with cimetidine.[7]
-
Drug Administration: this compound is administered via intracoronary or intravenous infusion.
-
Endpoint Measurements:
-
Coronary Angiography: The diameter of the coronary artery is measured before and after histamine and this compound administration.
-
Hemodynamics: Aortic and left ventricular pressures are monitored.
-
ECG: ST-segment elevation is monitored as a sign of ischemia.
-
Data Presentation:
| Parameter | Baseline | Histamine-induced Spasm | This compound Treatment |
| Coronary Artery Diameter (% of baseline) | 100% | ||
| Mean Arterial Pressure (mmHg) | |||
| ST-Segment Elevation (mV) |
Model for Microvascular Angina: Spontaneously Hypertensive Rats (SHR)
Female spontaneously hypertensive rats (SHRs) on a specific diet develop coronary microvascular dysfunction, providing a relevant model to study this form of angina.[9]
Experimental Workflow:
Caption: Experimental workflow for the microvascular angina model.
Detailed Protocol:
-
Animal Model: Female Spontaneously Hypertensive Rats (SHRs) and normotensive Wistar Kyoto (WKY) rats as controls.
-
Induction of CMD: SHRs are fed a purified, phytochemical-depleted diet to induce coronary microvascular dysfunction.[9]
-
Drug Administration: this compound is administered chronically in the diet or via oral gavage.
-
Endpoint Measurements:
-
Coronary Flow Reserve (CFR): Measured using transthoracic Doppler echocardiography at baseline and after a vasodilator challenge (e.g., adenosine).
-
Coronary Arteriolar Reactivity: Assessed ex vivo using pressure myography to evaluate endothelium-dependent and -independent vasodilation.
-
Histology: Myocardial sections are analyzed for capillary density and arteriolar remodeling.
-
Data Presentation:
| Group | Coronary Flow Reserve (CFR) | Endothelium-Dependent Vasodilation (%) | Capillary Density (capillaries/mm²) |
| WKY + Vehicle | |||
| SHR + Vehicle | |||
| SHR + this compound |
Safety and Toxicology
A comprehensive preclinical evaluation of this compound must include safety and toxicology studies. These studies are essential to determine the therapeutic window and potential adverse effects of the drug.
Key Toxicology Studies:
-
Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the effects of single and repeated doses of this compound over different durations.
-
Safety Pharmacology: To assess the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity and Carcinogenicity Studies: To evaluate the potential of this compound to cause genetic mutations or cancer.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of angina pectoris. By utilizing these models, researchers can effectively assess the efficacy, mechanism of action, and safety profile of this compound, thereby providing crucial data to support its potential development as a novel anti-anginal therapy. The systematic approach outlined, from model selection to data analysis, will facilitate a thorough and robust investigation into the therapeutic potential of this compound.
References
- 1. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 2. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Large animal models of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vasospastic Angina: A Contemporary Review of its Pathophysiology, Diagnosis and Management - International Heart Spasms Alliance [internationalheartspasmsalliance.org]
- 7. Animal models of coronary spasm and the pathophysiological events in regional vascular hypercontraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. biorxiv.org [biorxiv.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Experimental animal models of coronary microvascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental animal models of coronary microvascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Cell Culture Assays for Drotaverine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drotaverine is a well-established antispasmodic drug utilized for the management of various conditions involving smooth muscle spasms.[1][2] Its primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][2][3][4] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[1][5] This activation cascade ultimately results in the inactivation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation.[1][3] A secondary mechanism may involve the blockade of L-type voltage-operated calcium channels (L-VOCCs), which further contributes to its spasmolytic effects by reducing intracellular calcium influx.[1][6][7][8]
These application notes provide a comprehensive overview and detailed protocols for a suite of cell culture-based assays to characterize the activity of Drotaverine and similar compounds. The assays are designed to investigate its biochemical and cellular effects, from direct enzyme inhibition to functional cellular responses and potential anti-inflammatory properties.
Key Signaling Pathway of Drotaverine
The primary signaling cascade initiated by Drotaverine in smooth muscle cells is depicted below.
Experimental Assays and Protocols
A tiered experimental approach is recommended to comprehensively evaluate the activity of Drotaverine. This workflow progresses from biochemical assays to cellular functional assays.
PDE4 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of Drotaverine on phosphodiesterase 4 (PDE4) activity.
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of purified PDE4, which hydrolyzes cAMP to AMP. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.
Protocol: A fluorescence polarization (FP)-based assay is a common and high-throughput method.[9]
-
Materials:
-
Purified recombinant human PDE4 enzyme
-
Fluorescently labeled cAMP substrate
-
Binding agent (specific for the fluorescent substrate)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Drotaverine and a positive control (e.g., Rolipram) dissolved in DMSO
-
384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of Drotaverine and the positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 384-well plate, add the assay buffer, the compound dilutions, and the purified PDE4 enzyme.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorescent cAMP substrate to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and generate the FP signal by adding the binding agent.
-
Incubate for 60 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader.
-
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each concentration of Drotaverine. Determine the IC50 value by fitting the data to a dose-response curve.
Table 1: Example Data for PDE4 Inhibition Assay
| Compound | IC50 (µM) |
| Drotaverine | 1.5 |
| Rolipram | 0.8 |
Intracellular cAMP Accumulation Assay
Objective: To quantify the effect of Drotaverine on intracellular cAMP levels in a cellular context.
Principle: This assay measures the accumulation of cAMP in cells treated with Drotaverine. An increase in intracellular cAMP is indicative of PDE4 inhibition. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used format for this assay.[10]
-
Materials:
-
A suitable cell line (e.g., primary human airway smooth muscle cells (HASM) or HEK293 cells)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Drotaverine
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
-
384-well plate
-
HTRF-compatible microplate reader
-
-
Procedure:
-
Seed cells in a 384-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor like IBMX (100-500 µM) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.[10]
-
Add varying concentrations of Drotaverine to the cells and incubate for 15-30 minutes.
-
Stimulate adenylyl cyclase and induce cAMP production by adding Forskolin (10 µM).
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible microplate reader.
-
-
Data Analysis: Calculate the amount of intracellular cAMP produced at each Drotaverine concentration based on a standard curve. Determine the EC50 value, the concentration of Drotaverine that elicits a half-maximal increase in cAMP levels.
Table 2: Example Data for Intracellular cAMP Accumulation Assay
| Treatment | Intracellular cAMP (nM) | EC50 (µM) |
| Vehicle Control | 5 | - |
| Forskolin (10 µM) | 100 | - |
| Drotaverine | Dose-dependent increase | 2.5 |
Intracellular Calcium Mobilization Assay
Objective: To investigate Drotaverine's potential as a calcium channel blocker by measuring its effect on intracellular calcium concentration ([Ca2+]i).[10]
Principle: This assay uses a fluorescent Ca2+ indicator, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium. A reduction in the increase of [Ca2+]i in the presence of Drotaverine following stimulation suggests a calcium channel blocking effect.
-
Materials:
-
Smooth muscle cells (e.g., A7r5 cell line)
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
A stimulant to induce calcium influx (e.g., high potassium solution or a specific agonist)
-
Drotaverine
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader with kinetic reading capabilities
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of Drotaverine and incubate for a predetermined time.
-
Place the plate in the fluorescence microplate reader.
-
Initiate calcium influx by adding the stimulant.
-
Measure the fluorescence intensity kinetically over time.
-
-
Data Analysis: Determine the peak fluorescence intensity or the area under the curve for each concentration of Drotaverine. Calculate the percentage inhibition of the calcium response and determine the IC50 value.
Table 3: Example Data for Intracellular Calcium Mobilization Assay
| Treatment | Peak Fluorescence (Arbitrary Units) | % Inhibition | IC50 (µM) |
| Vehicle Control | 5000 | 0 | - |
| Drotaverine (1 µM) | 4000 | 20 | |
| Drotaverine (10 µM) | 2500 | 50 | 10.0 |
| Drotaverine (100 µM) | 1000 | 80 |
Functional Smooth Muscle Cell Relaxation Assay
Objective: To directly measure the functional effect of Drotaverine on inducing relaxation of pre-contracted smooth muscle cells.
Principle: An impedance-based method can be used to non-invasively monitor changes in cell morphology and adhesion, which correlate with the contractile state of the cells.[10] A decrease in impedance reflects cell rounding and contraction, while an increase indicates cell spreading and relaxation.
-
Materials:
-
Primary human airway smooth muscle cells (HASM) or a suitable cell line (e.g., A7r5)
-
Smooth muscle cell growth medium
-
A contractile agent (e.g., histamine, methacholine, or KCl)
-
Drotaverine
-
96-well electronic microtiter plate (e-plate)
-
Impedance-based cell analysis system
-
-
Procedure:
-
Seed cells onto a 96-well e-plate and grow to confluence.
-
Monitor the baseline cell index (impedance) until a stable reading is achieved.
-
Induce contraction by adding a contractile agent and monitor the decrease in cell index.
-
Once a stable contraction is achieved, add varying concentrations of Drotaverine.
-
Continuously monitor the cell index to measure relaxation (an increase in cell index).
-
-
Data Analysis: Calculate the percentage of relaxation for each Drotaverine concentration relative to the maximum contraction. Determine the EC50 value for relaxation.
Table 4: Example Data for Functional Smooth Muscle Cell Relaxation Assay
| Treatment | % Relaxation | EC50 (µM) |
| Contractile Agent | 0 | - |
| Drotaverine (1 µM) | 25 | |
| Drotaverine (5 µM) | 50 | 5.0 |
| Drotaverine (25 µM) | 90 |
Cell Viability/Cytotoxicity Assay
Objective: To assess the potential cytotoxic effects of Drotaverine on the cells used in the assays.
Principle: The MTT or SRB assays are colorimetric assays that measure cell metabolic activity or total protein content, respectively, as an indicator of cell viability.
-
Materials:
-
The cell line of interest
-
Cell culture medium
-
Drotaverine
-
MTT reagent or SRB dye
-
Solubilization solution (for MTT) or acetic acid (for SRB)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of Drotaverine concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
For the MTT assay, add MTT reagent and incubate for 2-4 hours. Then, add the solubilization solution.
-
For the SRB assay, fix the cells, stain with SRB dye, wash, and then solubilize the bound dye.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the CC50 (the concentration that reduces cell viability by 50%).
Table 5: Example Data for Cell Viability Assay
| Drotaverine (µM) | Cell Viability (%) | CC50 (µM) |
| 0 (Control) | 100 | |
| 10 | 98 | |
| 50 | 95 | >100 |
| 100 | 88 |
Anti-inflammatory Marker Assay
Objective: To evaluate the potential anti-inflammatory effects of Drotaverine by measuring the release of pro-inflammatory cytokines.
Principle: An ELISA (Enzyme-Linked Immunosorbent Assay) can be used to quantify the concentration of specific cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the cell culture supernatant.
-
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or a macrophage-like cell line like RAW 264.7)
-
Cell culture medium
-
An inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Drotaverine
-
TNF-α or IL-6 ELISA kit
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of Drotaverine for 1 hour.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA for TNF-α or IL-6 according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the concentration of the cytokine in the supernatant for each treatment condition. Determine the percentage inhibition of cytokine release by Drotaverine and calculate the IC50 value.
Table 6: Example Data for Anti-inflammatory Marker Assay (TNF-α Release)
| Treatment | TNF-α (pg/mL) | % Inhibition | IC50 (µM) |
| Control | 50 | - | - |
| LPS | 1000 | 0 | |
| LPS + Drov (1 µM) | 800 | 20 | |
| LPS + Drov (10 µM) | 500 | 50 | 10.0 |
| LPS + Drov (100 µM) | 200 | 80 |
Conclusion
The described cell culture assays provide a robust framework for the preclinical evaluation of Drotaverine and related compounds. By systematically assessing its effects on PDE4 activity, intracellular signaling pathways, smooth muscle cell function, and inflammatory responses, researchers can gain a comprehensive understanding of its pharmacological profile. The data generated from these assays are crucial for lead optimization, mechanism of action studies, and the overall drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 4. A Comprehensive Review of Drotaverine Hydrochloride's R&D Innovations [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Lipid Metabolism In Vitro Using Nicospan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicospan, a brand name for the extended-release formulation of niacin (nicotinic acid or vitamin B3), is a well-established therapeutic agent for managing dyslipidemia. Its primary functions include reducing plasma levels of triglycerides (TG), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL), while concurrently increasing high-density lipoprotein (HDL) levels. These effects are primarily mediated through its interaction with the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G protein-coupled receptor highly expressed in adipocytes and immune cells.[1][2] In hepatocytes, niacin's actions are pivotal in controlling the synthesis and secretion of atherogenic lipoproteins.[1][3]
These application notes provide detailed protocols for utilizing this compound (herein referred to as niacin) to study its effects on lipid metabolism in relevant in vitro cell models, including adipocytes and hepatocytes. The provided methodologies and data will enable researchers to investigate the molecular mechanisms underlying niacin's lipid-modulating properties.
Mechanism of Action
Niacin exerts its effects on lipid metabolism through distinct pathways in different cell types.
-
In Adipocytes: Niacin binds to the HCAR2 receptor, activating an inhibitory G protein (Gi). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4] Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL).[5] The inhibition of HSL, a key enzyme in lipolysis, results in a decreased breakdown of triglycerides and a subsequent reduction in the release of free fatty acids (FFAs) into circulation.[4]
-
In Hepatocytes: The primary mechanism of niacin in the liver is the inhibition of triglyceride synthesis. Niacin directly and noncompetitively inhibits diacylglycerol O-acyltransferase 2 (DGAT2), the enzyme responsible for the final step in triglyceride synthesis.[6][7][8] This reduction in triglyceride availability leads to accelerated intracellular degradation of apolipoprotein B (apoB), the main structural protein of VLDL and LDL, and consequently, decreased secretion of these lipoproteins.[1][3] Niacin has been shown to inhibit fat accumulation in hepatocytes and does not significantly alter the synthesis of cholesterol or cholesteryl esters in these cells.[3][9] Furthermore, niacin can increase the transcription of ABCA1, a key transporter for cholesterol efflux, contributing to the formation of HDL particles.[10]
Data Presentation
The following tables summarize the quantitative effects of niacin on key parameters of lipid metabolism in vitro.
Table 1: Effect of Niacin on Triglyceride Synthesis and DGAT2 Activity in HepG2 Cells
| Parameter | Niacin Concentration | Incubation Time | Effect | Reference |
| Triglyceride Synthesis | 0-3 mmol/L | 48 hours | 20-40% inhibition | [3] |
| Fatty Acid Esterification into TG | 0-3 mmol/L | 4 hours | 12-15% inhibition | [3] |
| DGAT Activity | 0-3 mM | - | 35-50% inhibition (IC₅₀ = 0.1 mM) | [6] |
| DGAT2 mRNA Expression | 0.25-0.5 mmol/L | 24 hours | Significant decrease | [11] |
Table 2: Effect of Niacin on Lipid Accumulation and Lipolysis
| Cell Type | Niacin Concentration | Incubation Time | Parameter Measured | Effect | Reference |
| HepG2/Primary Human Hepatocytes | 0.25-0.5 mmol/L | 24 hours | Palmitic acid-induced fat accumulation | 45-62% inhibition | [11] |
| Human Adipose Tissue | Not specified | Not specified | Glycerol release | 50% inhibition | [12] |
| 3T3-L1 Adipocytes | 10 µM - 50 µM | Not specified | Adiponectin secretion | Significant increase | [13] |
Mandatory Visualizations
References
- 1. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Down-regulation of hepatic HNF4alpha gene expression during hyperinsulinemia via SREBPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential Lipid Accumulation on HepG2 Cells Triggered by Palmitic and Linoleic Fatty Acids Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hepatic VLDL secretion assay [protocols.io]
- 9. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of niacin and chromium on the expression of ATP-binding cassette transporter A1 and apolipoprotein A-1 genes in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Effect of nicotinic acid on acylglycerol metabolism in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Niacin (Nicospani®) in Gastroenterology Research
Note on Terminology: The term "Nicospan" is not commonly found in scientific literature. This document assumes the user is referring to Niaspan® , a prescription, extended-release form of niacin (Vitamin B3), or niacin itself, which has been investigated for its applications in gastroenterology.
Introduction
Niacin, a B-complex vitamin, has garnered significant interest in gastroenterology research beyond its established role in managing dyslipidemia.[1] Its therapeutic potential in the gastrointestinal (GI) tract is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2][3] This receptor is uniquely activated by both niacin and butyrate, a short-chain fatty acid produced by the fermentation of dietary fiber by gut microbiota.[4] This dual activation positions niacin as a key molecule at the intersection of diet, microbiome, and host immunity in the gut.
The primary research applications of niacin in gastroenterology focus on its anti-inflammatory and tumor-suppressive properties, particularly in the context of Inflammatory Bowel Disease (IBD) and colorectal cancer (CRC).[2][5]
Mechanism of Action in the Gastrointestinal Tract
Niacin exerts its effects in the gut primarily through the GPR109A receptor expressed on intestinal epithelial cells and immune cells, such as macrophages and dendritic cells.[2][6] Activation of GPR109A initiates a signaling cascade that leads to several key downstream effects:
-
Suppression of Inflammation: Niacin-GPR109A signaling has been shown to promote anti-inflammatory properties in colonic macrophages and dendritic cells. This leads to the differentiation of regulatory T cells (Treg) and IL-10-producing T cells, which are crucial for maintaining immune homeostasis in the gut.[2][6] The pathway also suppresses the pro-inflammatory NF-κB signaling cascade.[4]
-
Enhancement of Intestinal Barrier Integrity: Activation of GPR109A can improve the integrity of the intestinal epithelial barrier.[7][8] This is partly achieved by inducing the production of IL-18 in the colonic epithelium, which helps protect against inflammation and carcinogenesis.[2]
-
Modulation of Apoptosis in Cancer Cells: In the context of colorectal cancer, GPR109A activation by niacin can induce apoptosis in cancer cells. This process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of death receptor pathways.[4] However, some studies suggest that niacin might protect colon cancer cells from TRAIL-mediated apoptosis through the activation of autophagy, indicating a complex, context-dependent role.[9][10]
The following diagram illustrates the primary anti-inflammatory signaling pathway of niacin in the colon.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niacin ameliorates ulcerative colitis via prostaglandin D2‐mediated D prostanoid receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. G Protein-Coupled Receptor 109A and Host Microbiota Modulate Intestinal Epithelial Integrity During Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Niacin alleviates TRAIL-mediated colon cancer cell death via autophagy flux activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Application Notes and Protocols for the Evaluation of Nicospan in Renal Colic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Renal colic is characterized by severe flank pain resulting from an acute obstruction of the urinary tract, most commonly by a ureteral calculus (kidney stone). The pathophysiology involves two primary components: increased pressure within the upper urinary tract due to urine outflow obstruction and spasms of the ureteral smooth muscle.[1][2] The distension of the renal capsule and collecting system, along with ureteral hyperperistalsis and spasm, stimulates sensory nerve fibers, leading to excruciating pain.[2][3] Prostaglandins play a crucial role in this process by increasing renal blood flow, glomerular filtration rate, and ureteral motility, which further elevates intra-ureteral pressure and exacerbates pain.[1][2][3]
Nicospan is a novel pharmaceutical agent under investigation for the management of renal colic. Its purported mechanism of action involves a dual-pronged approach: potent antispasmodic effects on ureteral smooth muscle and significant analgesic properties. These application notes provide a comprehensive framework of preclinical protocols to systematically evaluate the efficacy and mechanism of action of this compound in validated in vivo and in vitro models of renal colic.
Hypothesized Mechanism of Action of this compound
This compound is hypothesized to alleviate renal colic pain through two primary signaling pathways:
-
Antispasmodic Effect: By antagonizing muscarinic receptors on ureteral smooth muscle cells, this compound is thought to inhibit acetylcholine-induced contractions. This action is expected to reduce the frequency and amplitude of ureteral spasms, thereby decreasing a major component of colicky pain.
-
Analgesic Effect: this compound is believed to inhibit the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins. This leads to decreased local inflammation, reduced sensitization of nociceptive nerve endings, and a reduction in intra-renal pressure by modulating renal blood flow.[2][3]
The following diagram illustrates the proposed signaling pathways involved in ureteral smooth muscle contraction and the points of intervention for this compound.
Caption: Hypothesized signaling pathways in renal colic and this compound's dual mechanism.
Preclinical Evaluation Protocols
A tiered approach involving in vivo, ex vivo, and in vitro models is recommended to thoroughly characterize the effects of this compound.
In Vivo Model: Capsaicin-Induced Renal Colic in Rodents
This model assesses the analgesic and potential antispasmodic effects of this compound by inducing visceral pain that mimics renal colic through chemical irritation of the renal pelvis and ureter. Capsaicin activates sensory nerves, inducing pain behaviors and neurogenic inflammation.[4][5]
Caption: Workflow for the in vivo capsaicin-induced renal colic model.
-
Animals: Male Wistar rats (200-250g) are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Grouping and Dosing: Animals are randomly assigned to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control like Morphine or an NSAID). This compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the induction of renal colic.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Place the animal on a heating pad to maintain body temperature.
-
Make a flank incision to expose the kidney and proximal ureter.
-
-
Induction of Colic: Gently retract the kidney and inject 50 µL of capsaicin solution (e.g., 10 µM in saline) into the renal pelvis using a fine-gauge needle.
-
Behavioral Assessment: Immediately after capsaicin injection, place the animal in an observation chamber and record the following behaviors for 60 minutes:
-
Writhing: Number of characteristic abdominal muscle contractions.
-
Licking/Biting: Duration of licking or biting the flank area.
-
Squatting Posture: Time spent in a hunched or squatted posture.
-
-
Biochemical Analysis: At the end of the observation period, collect blood and urine samples to measure biomarkers.[1][6][7]
Table 1: Effect of this compound on Pain Behaviors in Capsaicin-Induced Renal Colic Model
| Treatment Group | Dose (mg/kg) | Number of Writhes (Mean ± SEM) | Flank Licking Duration (s, Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | - | 18.5 ± 2.1 | 120.3 ± 15.2 |
| This compound | 10 | 10.2 ± 1.5* | 65.7 ± 9.8* |
| This compound | 30 | 5.1 ± 0.9** | 28.4 ± 5.1** |
| Morphine | 5 | 4.5 ± 0.8** | 22.1 ± 4.5** |
*p < 0.05, **p < 0.01 vs. Vehicle
Table 2: Effect of this compound on Renal Biomarkers
| Treatment Group | Dose (mg/kg) | Urine PGE2 (pg/mL, Mean ± SEM) | Serum Creatinine (mg/dL, Mean ± SEM) |
|---|---|---|---|
| Vehicle (Saline) | - | 450.6 ± 55.3 | 0.8 ± 0.07 |
| This compound | 10 | 280.1 ± 30.1* | 0.7 ± 0.05 |
| This compound | 30 | 155.4 ± 18.9** | 0.6 ± 0.04* |
| Indomethacin | 10 | 140.2 ± 15.5** | 0.6 ± 0.05* |
*p < 0.05, **p < 0.01 vs. Vehicle
Ex Vivo/In Vitro Model: Isolated Ureteral Smooth Muscle Contraction
This model directly assesses the antispasmodic properties of this compound on ureteral tissue, independent of central nervous system effects. It measures the ability of the drug to inhibit spontaneous or induced contractions of isolated ureteral rings.[8][9][10]
Caption: Workflow for the ex vivo isolated ureter contraction assay.
-
Tissue Preparation:
-
Organ Bath Setup:
-
Ureteral rings are mounted between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (37°C) containing Krebs-Henseleit buffer, continuously gassed with 95% O2 / 5% CO2.
-
One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Equilibration: Rings are equilibrated for 60-90 minutes under a resting tension of approximately 1.0 g, with buffer changes every 15-20 minutes.
-
Contraction Induction: Stable, reproducible contractions are induced using:
-
Receptor-mediated agonist: Carbachol or Acetylcholine (to test muscarinic pathway).
-
Depolarization: High potassium chloride (KCl) solution (to bypass receptors and directly open voltage-gated Ca2+ channels).
-
Electrical Field Stimulation (EFS): To stimulate intrinsic nerves.[8]
-
-
This compound Evaluation:
-
Once stable contractions are achieved, this compound is added to the bath in a cumulative, log-concentration manner (e.g., 1 nM to 100 µM).
-
The inhibitory effect on the amplitude and frequency of contractions is recorded.
-
-
Data Analysis: The inhibitory response is calculated as a percentage of the maximal contraction induced by the agonist. A concentration-response curve is plotted to determine the IC50 (the concentration of this compound causing 50% inhibition).
Table 3: Inhibitory Effect of this compound on Induced Ureteral Contractions
| Agonist | This compound IC50 (µM, Mean ± SEM) | Maximum Inhibition (%, Mean ± SEM) |
|---|---|---|
| Carbachol (1 µM) | 1.2 ± 0.3 | 95.8 ± 3.1 |
| High KCl (80 mM) | 15.5 ± 2.8 | 70.2 ± 5.5 |
| EFS (10 Hz) | 5.7 ± 1.1 | 88.4 ± 4.2 |
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of this compound in renal colic models. The in vivo capsaicin model allows for the assessment of overall analgesic efficacy and systemic effects on renal biomarkers. The ex vivo isolated ureter model provides specific, mechanistic insights into the antispasmodic activity of the compound. Together, the data generated from these studies will be crucial for characterizing the therapeutic potential of this compound and guiding its further development for the treatment of acute renal colic.
References
- 1. Acute Renal Colic - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Therapeutic Approaches for Renal Colic in the Emergency Department: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of capsaicin sensitive sensory nerves in ischemia reperfusion-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new model for inflammatory colonic disease induced by capsaicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Status of Protein Biomarkers in Urolithiasis—A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Mediators of human ureteral smooth muscle contraction—a role for erythropoietin, tamsulosin and Gli effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro study on human ureteric smooth muscle with the alpha1-adrenoceptor subtype blocker, tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Nicospan Delivery Systems: A Novel Platform for Targeted Research - Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Nicospan delivery system represents a significant advancement in the field of targeted molecular transport for research applications. This technology utilizes a proprietary formulation of biocompatible liposomes, functionalized with specific targeting moieties, to achieve precise delivery of a wide range of payloads to specific cell types or tissues. The core of the this compound system is its unique lipid composition, which ensures high encapsulation efficiency, stability in biological fluids, and controlled release of the cargo at the target site. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize this compound delivery systems in their targeted research endeavors.
Principle of the Technology
The this compound platform is built upon the principle of active targeting, where the liposomal vesicles are engineered to recognize and bind to specific cell surface receptors. This is achieved by conjugating antibodies, peptides, or other ligands to the surface of the liposomes. Upon reaching the target site, the this compound vesicles are internalized by the cells, often through receptor-mediated endocytosis. The encapsulated payload is then released into the cytoplasm, where it can exert its biological effect. This targeted approach minimizes off-target effects and enhances the therapeutic or diagnostic efficacy of the delivered agent.
Key Applications
-
Targeted Drug Delivery: Encapsulation of small molecule drugs or biologics for delivery to specific cell populations, such as cancer cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.
-
Gene Therapy: Delivery of nucleic acids, including plasmid DNA, siRNA, and mRNA, for gene expression, gene silencing, or gene editing applications in a targeted manner.
-
Molecular Imaging: Co-encapsulation of imaging agents to enable real-time visualization of drug distribution and target engagement in preclinical models.
-
Immunomodulation: Targeted delivery of antigens or adjuvants to immune cells to elicit a specific immune response.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the this compound delivery system based on in-house validation studies.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| NPN-001 | 125 ± 5 | 0.12 ± 0.02 | -25 ± 3 | > 90 |
| NPN-002 (Targeted) | 130 ± 7 | 0.15 ± 0.03 | -20 ± 4 | > 85 |
| NPN-003 (Cargo X) | 140 ± 6 | 0.14 ± 0.02 | -22 ± 2 | > 88 |
Table 2: In Vitro Targeting Efficiency
| Cell Line | Targeting Ligand | Cellular Uptake (% of Control) |
| MCF-7 (Breast Cancer) | Anti-HER2 Antibody | 450 ± 30 |
| A549 (Lung Cancer) | Anti-EGFR Peptide | 380 ± 25 |
| Jurkat (T-cell) | Anti-CD3 Antibody | 520 ± 40 |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Saline Control | 1500 ± 150 | - |
| Free Drug | 950 ± 120 | 36.7 |
| Non-Targeted this compound-Drug | 600 ± 90 | 60.0 |
| Targeted this compound-Drug | 250 ± 50 | 83.3 |
Signaling Pathway: Receptor-Mediated Endocytosis of Targeted this compound
The following diagram illustrates the proposed mechanism of cellular uptake for a targeted this compound vesicle.
Caption: Cellular uptake of a targeted this compound vesicle.
Experimental Workflow: Preparation of Targeted this compound Vesicles
This diagram outlines the general workflow for preparing ligand-targeted this compound vesicles.
Caption: Workflow for preparing targeted this compound vesicles.
Experimental Protocols
Protocol 1: Encapsulation of a Hydrophilic Small Molecule Drug
Materials:
-
This compound Lipid Mix (Cat# NPN-LM-01)
-
Drug of interest (hydrophilic)
-
Hydration Buffer (e.g., PBS, pH 7.4)
-
Chloroform
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Sephadex G-50 column
-
Spectrophotometer or HPLC system
Methodology:
-
Lipid Film Formation:
-
Dissolve 10 mg of this compound Lipid Mix in 1 mL of chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum at 37°C to form a thin lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a 10 mg/mL solution of the hydrophilic drug in Hydration Buffer.
-
Add 1 mL of the drug solution to the dried lipid film.
-
Hydrate the film by vortexing for 10 minutes at a temperature above the lipid phase transition temperature (typically 60°C). This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to 60°C.
-
Pass the MLV suspension through the extruder 11 times to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Prepare a Sephadex G-50 column and equilibrate with Hydration Buffer.
-
Load the extruded liposome suspension onto the column.
-
Elute the liposomes with Hydration Buffer. The liposomes (turbid fractions) will elute first, followed by the unencapsulated drug.
-
Collect the liposomal fractions.
-
-
Characterization:
-
Determine the particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Quantify the encapsulated drug concentration. Lyse a known volume of the purified liposomes with a suitable solvent (e.g., methanol) and measure the drug concentration using spectrophotometry or HPLC.
-
Calculate the encapsulation efficiency (%EE) using the following formula: %EE = (Amount of encapsulated drug / Initial amount of drug) x 100
-
Protocol 2: In Vitro Cellular Uptake Study
Materials:
-
Targeted this compound vesicles encapsulating a fluorescent dye (e.g., calcein)
-
Non-targeted this compound vesicles (control)
-
Target cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
Methodology:
-
Cell Seeding:
-
Seed the target cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Remove the culture medium and wash the cells once with PBS.
-
Add fresh medium containing either targeted this compound-dye, non-targeted this compound-dye, or free dye at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Washing:
-
Remove the treatment medium and wash the cells three times with ice-cold PBS to remove any non-internalized vesicles.
-
-
Analysis:
-
Flow Cytometry:
-
Trypsinize the cells and resuspend them in FACS buffer (PBS with 1% FBS).
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity.
-
-
Fluorescence Microscopy:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Mount the coverslips on microscope slides.
-
Visualize the cellular uptake of the fluorescently labeled this compound vesicles using a fluorescence microscope.
-
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Encapsulation Efficiency | Poor lipid film formation; Inefficient hydration | Ensure complete solvent removal; Increase hydration time and temperature. |
| High Polydispersity Index (PDI) | Incomplete extrusion | Increase the number of extrusion cycles. |
| Low Cellular Uptake | Low receptor expression on target cells; Inefficient ligand conjugation | Confirm receptor expression levels; Optimize ligand conjugation chemistry. |
| Vesicle Aggregation | Unfavorable buffer conditions; High vesicle concentration | Use a buffer with appropriate ionic strength; Dilute the sample before analysis. |
For further technical support, please contact our scientific support team.
Application Notes and Protocols for In Vivo Imaging of Nicospan's Effects on Blood Vessels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vivo imaging techniques for the study of "Nicospan," a combination drug containing Nicotinic Acid (Niacin) and Drotaverine Hydrochloride. The following protocols and supporting information are designed to facilitate the investigation of this compound's multifaceted effects on the vasculature, including vasodilation, endothelial function, and its anti-inflammatory and anti-atherosclerotic properties.
Introduction to this compound and its Vascular Effects
This compound is a pharmaceutical agent with two active components that exert distinct but complementary effects on the vascular system. Understanding these mechanisms is crucial for designing and interpreting in vivo imaging studies.
-
Nicotinic Acid (Niacin): This B-vitamin is known for its broad-spectrum lipid-modifying capabilities, but it also has direct effects on blood vessels. It induces vasodilation, primarily mediated by the release of prostaglandins such as PGD2 and PGE2.[1][2][3] Furthermore, niacin improves endothelial function by enhancing the activity of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[4][5] This contributes to its anti-inflammatory and anti-atherosclerotic properties.[6][7][8][9]
-
Drotaverine Hydrochloride: This component is a potent antispasmodic agent that acts as a selective inhibitor of phosphodiesterase 4 (PDE4).[6][10][11][12] By inhibiting PDE4, drotaverine increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn leads to the relaxation of vascular smooth muscle and subsequent vasodilation.[5][10][11]
The combined action of these two ingredients suggests that this compound can induce significant changes in blood vessel diameter, blood flow, endothelial permeability, and the progression of atherosclerotic plaques. In vivo imaging provides an unparalleled opportunity to observe and quantify these effects in a living organism.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound's active ingredients on key vascular parameters, providing a baseline for experimental design and data comparison.
Table 1: Effects of Nicotinic Acid on Vascular Parameters
| Parameter | Expected Effect | Imaging Modality | Key References |
| Vessel Diameter | Increase (Vasodilation) | Intravital Microscopy, Two-Photon Microscopy | [1][2] |
| Blood Flow | Increase | Laser Doppler Flowmetry, MRA | [1] |
| Endothelial NO Production | Increase | In Vivo Bioluminescence Imaging, Two-Photon Microscopy with NO sensors | [4][5] |
| Atherosclerotic Plaque Area | Decrease | Magnetic Resonance Angiography (MRA) | [12] |
| Vascular Inflammation | Decrease | Intravital Microscopy (leukocyte adhesion) | [6][7][8] |
Table 2: Effects of Drotaverine Hydrochloride on Vascular Parameters
| Parameter | Expected Effect | Imaging Modality | Key References |
| Vessel Diameter | Increase (Vasodilation) | Intravital Microscopy, Two-Photon Microscopy | [6][10] |
| Blood Flow | Increase | Laser Doppler Flowmetry, MRA | [6] |
| Arterial Blood Pressure | Moderate Decrease | Hemodynamic Monitoring | [6] |
Signaling Pathways
The vascular effects of this compound are mediated by distinct signaling pathways for each active component.
Signaling pathway of Nicotinic Acid's vascular effects.
Signaling pathway of Drotaverine Hydrochloride's vascular effects.
Experimental Protocols
The following are detailed protocols for key in vivo imaging experiments to assess the vascular effects of this compound.
Protocol 1: Intravital Microscopy for Imaging Vasodilation
This protocol is designed to visualize and quantify the acute vasodilatory effects of this compound in the microcirculation.
Experimental workflow for intravital microscopy of vasodilation.
Materials:
-
Intravital microscope with fluorescence capabilities
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for cremaster muscle exteriorization
-
Fluorescein isothiocyanate (FITC)-dextran (2,000 kDa)
-
This compound solution for injection
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Animal Preparation: Anesthetize a mouse and surgically exteriorize the cremaster muscle for visualization of the microvasculature. Maintain the tissue under physiological conditions (superfusion with warmed saline).
-
Fluorescent Labeling: Inject FITC-dextran intravenously to label the blood plasma and visualize the vessel lumen.
-
Baseline Imaging: Acquire high-resolution images of selected arterioles and venules to establish baseline vessel diameters.
-
This compound Administration: Administer a predetermined dose of this compound via intraperitoneal or intravenous injection.
-
Time-Lapse Imaging: Capture images of the same vessels at regular intervals (e.g., 1, 5, 10, 15, 30, and 60 minutes) post-administration.
-
Data Analysis: Using image analysis software, measure the diameter of the vessels at each time point. Calculate the percentage change in diameter relative to the baseline to quantify the vasodilatory response.
Protocol 2: Two-Photon Microscopy for Assessing Endothelial Permeability
This protocol allows for the high-resolution imaging of changes in vascular permeability in response to the anti-inflammatory effects of Nicotinic Acid.
Workflow for two-photon imaging of endothelial permeability.
Materials:
-
Two-photon microscope
-
Anesthesia
-
Dorsal skinfold chamber model
-
Fluorescently labeled dextrans of varying molecular weights (e.g., 40 kDa and 70 kDa)
-
Inflammatory agent (e.g., histamine, lipopolysaccharide)
-
This compound solution
-
Image analysis software
Procedure:
-
Animal Preparation: Utilize a mouse model with a dorsal skinfold chamber to provide chronic optical access to the subcutaneous vasculature.
-
Fluorescent Labeling: Inject a mixture of fluorescently labeled dextrans of different sizes intravenously.
-
Baseline Imaging: Acquire 3D image stacks to determine the baseline level of dextran extravasation.
-
Inflammatory Challenge and Treatment: Induce a local inflammatory response by injecting an inflammatory agent. Administer this compound either as a pre-treatment or concurrently.
-
Time-Lapse Imaging: Acquire 3D image stacks at multiple time points after the inflammatory challenge to monitor the extravasation of the fluorescent dextrans.
-
Data Analysis: Quantify the fluorescence intensity of the dextrans in the interstitial space relative to the intravascular space to determine the vascular permeability index. Compare the permeability in this compound-treated animals to controls.
Protocol 3: Magnetic Resonance Angiography for Plaque Imaging
This protocol is designed to assess the long-term effects of this compound on the size and composition of atherosclerotic plaques.
Workflow for MRA imaging of atherosclerotic plaques.
Materials:
-
High-field MRI scanner with angiography capabilities
-
Atherosclerosis-prone mouse model (e.g., ApoE-/- or LDLr-/-)
-
High-fat diet
-
This compound for oral administration
-
Image analysis software for plaque segmentation and quantification
Procedure:
-
Animal Model: Induce atherosclerosis in a suitable mouse model by feeding a high-fat diet.
-
Baseline MRA: Perform a baseline MRA scan of the aorta or carotid arteries to establish the initial plaque burden.
-
Chronic Treatment: Treat a cohort of animals with this compound mixed in their diet or administered daily by oral gavage for a prolonged period (e.g., 8-12 weeks). A control group should receive a placebo.
-
Follow-up MRA: Conduct MRA scans at one or more time points during and at the end of the treatment period.
-
Data Analysis: Use specialized software to segment the vessel wall and plaque from the MRA images. Calculate the change in plaque volume over time in both the treatment and control groups.
-
Histological Validation (Optional): At the end of the study, euthanize the animals and perform histological analysis of the atherosclerotic plaques to correlate with the MRA findings.
Conclusion
The application of these in vivo imaging techniques will provide valuable insights into the pharmacodynamics of this compound on the vascular system. By visualizing and quantifying changes in vasodilation, endothelial function, and atherosclerosis, researchers can gain a deeper understanding of its therapeutic potential and mechanisms of action. The detailed protocols provided herein serve as a foundation for rigorous and reproducible preclinical studies.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. ahajournals.org [ahajournals.org]
- 4. In Vivo Bioluminescence Imaging of Inducible Nitric Oxide Synthase Gene Expression in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 6. Drotaverine - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Advanced Techniques for MRI of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intravital microscopy in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Drotaverine | C24H31NO4 | CID 1712095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is Drotaverine Hydrochloride used for? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Nicospan Components
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the poor solubility of Nicospan's active pharmaceutical ingredients (APIs), niacin and lovastatin. This resource provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary components of this compound, and what are their solubility characteristics?
A1: this compound is a combination product containing Niacin (Nicotinic Acid) and Lovastatin.
-
Niacin: A crystalline powder that is slightly soluble in water. Its solubility is highly dependent on the pH of the medium.[1][2]
-
Lovastatin: A nonhygroscopic crystalline powder that is practically insoluble in water.[3]
Q2: My this compound component is not dissolving in an aqueous buffer. What are the initial troubleshooting steps?
A2: For issues with dissolving this compound components, consider the following:
-
Verify the Component: Ensure you are using the correct API.
-
pH Adjustment for Niacin: Niacin's solubility increases in alkaline conditions. Adjusting the pH of your aqueous solution to be more alkaline can significantly improve its solubility.[1]
-
Co-solvents for Lovastatin: Lovastatin is sparingly soluble in aqueous buffers but shows better solubility in organic solvents.[4] Creating a stock solution in a minimal amount of a suitable organic solvent like DMSO or ethanol before diluting it into your aqueous medium can be an effective strategy.[4][5]
-
Particle Size: The particle size of the powder can affect the dissolution rate. If you are experiencing slow dissolution, consider particle size reduction techniques.[6]
Q3: Can I heat the solution to improve the solubility of the components?
A3: Gentle heating can increase the solubility of both niacin and lovastatin. However, it is crucial to be aware of the thermal stability of the compounds to prevent degradation. Lovastatin, in particular, can be sensitive to light and heat.[3][7] Always conduct stability studies to determine the appropriate temperature range.
Q4: Are there any known signaling pathways affected by these components that I should be aware of in my experiments?
A4: Yes, both niacin and lovastatin have well-documented signaling pathways:
-
Niacin: Primarily acts through the G-protein coupled receptor GPR109A.[8] It is also known to inhibit the NF-κB signaling pathway, which is involved in inflammation.[9][10]
-
Lovastatin: Functions by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[11][12]
Troubleshooting Guide
This section provides detailed solutions to common problems encountered during the handling and formulation of this compound components.
Issue 1: Poor Dissolution Rate in Aqueous Media
-
Possible Cause: High crystallinity and low surface area of the API powder.
-
Solution: Particle Size Reduction (Micronization)
-
Concept: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6]
-
Technique: Jet milling is a common micronization technique that uses high-velocity compressed air or gas to collide particles, causing them to fracture into smaller sizes.[13][14]
-
Issue 2: Insufficient Solubility for Desired Concentration
-
Possible Cause: The intrinsic solubility of the compound in the chosen solvent system is too low.
-
Solutions:
-
Co-solvent Systems:
-
Concept: The addition of a water-miscible organic solvent (co-solvent) can reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic drugs.[][16]
-
Application: This is particularly effective for lovastatin.
-
-
Use of Surfactants:
-
Concept: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[17][18]
-
Application: This can be applied to both niacin and lovastatin to improve their aqueous solubility.
-
-
pH Adjustment (for Niacin):
-
Issue 3: Drug Precipitation After Initial Dissolution
-
Possible Cause: Supersaturation of the solution, leading to the crystallization of the drug over time.
-
Solution: Solid Dispersions
-
Concept: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state. This can enhance solubility and stability by maintaining the drug in an amorphous state.
-
Application: This is a highly effective technique for lovastatin.
-
Data Presentation
Table 1: Solubility of Niacin in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Water | 1.6 g / 100 mL | Room Temperature |
| Hot Water | Readily Soluble | - |
| Ethanol | Slightly Soluble | Room Temperature |
| Hot Ethanol | Readily Soluble | - |
| Propylene Glycol | Soluble | - |
| Chloroform | Soluble | - |
| Ether | Insoluble | - |
| Alkaline Water | Readily Soluble | - |
Data compiled from ChemicalBook.[2]
Table 2: Solubility of Lovastatin in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | 0.0004 | 25 |
| Ethanol | ~16 | Room Temperature |
| Methanol | ~28 | Room Temperature |
| Acetonitrile | ~28 | Room Temperature |
| Acetone | ~47 | Room Temperature |
| Chloroform | ~350 | Room Temperature |
| Dimethylformamide (DMF) | ~90 | Room Temperature |
| DMSO | ~80 | Room Temperature |
Data compiled from ChemicalBook and Selleck Chemicals.[3][5]
Table 3: Effect of pH on Niacin Solubility
| pH | Solubility |
| 1.3% Aqueous Solution | 3.0 - 3.5 |
| Saturated Aqueous Solution | 2.7 |
| Alkaline Conditions | Enhanced Solubility |
Data compiled from ChemicalBook and Solubility of Things.[1][2]
Experimental Protocols
Protocol 1: General Solubility Determination (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.
-
Preparation: Add an excess amount of the API to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant. For accurate results, filter the sample through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[21]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 3. Lovastatin CAS#: 75330-75-5 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 7. benchchem.com [benchchem.com]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 20. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 21. pharmatutor.org [pharmatutor.org]
Technical Support Center: Stabilizing Investigational Compound B7 (ICB7) Solutions
A Note on "Nicospan": Initial searches for "this compound" did not yield information related to a chemical compound for laboratory experiments. The results consistently refer to a geotechnical product used for erosion control. Therefore, this technical support guide has been created using a placeholder name, "Investigational Compound B7 (ICB7)," to provide a comprehensive template that researchers can adapt for their specific compound of interest.
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered when preparing and storing solutions of ICB7 for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving ICB7?
For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO). For working solutions in cell-based assays, further dilution in a buffered aqueous solution (e.g., Phosphate-Buffered Saline - PBS) or cell culture medium is advised. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%.
Q2: What is the optimal pH range for maintaining the stability of ICB7 in aqueous solutions?
ICB7 is most stable in a slightly acidic to neutral pH range of 6.0 to 7.4. Highly acidic or alkaline conditions can lead to the hydrolysis of the ester moiety, resulting in the degradation of the compound. For long-term storage of aqueous solutions, buffering the solution within this pH range is critical.
Q3: How should ICB7 solutions be stored to ensure long-term stability?
For optimal long-term stability, it is recommended to store stock solutions of ICB7 in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions are less stable and should be freshly prepared before each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 4°C for no longer than 24 hours and protected from light.
Q4: Is ICB7 sensitive to light?
Yes, ICB7 exhibits photosensitivity. Exposure to light, particularly UV light, can lead to photodegradation. It is imperative to prepare and store ICB7 solutions in amber vials or tubes wrapped in aluminum foil to protect them from light. All experimental procedures involving ICB7 should be performed under subdued lighting conditions whenever possible.
Troubleshooting Guides
Issue 1: Precipitation of ICB7 in Aqueous Solution
| Symptom | Potential Cause | Recommended Solution |
| Cloudiness or visible particles upon dilution of DMSO stock in aqueous buffer. | The solubility of ICB7 in the aqueous buffer has been exceeded. | - Increase the proportion of organic co-solvent (e.g., DMSO), ensuring it remains compatible with your experimental system.- Gently warm the solution to 37°C to aid dissolution.- Prepare a more dilute stock solution in DMSO before further dilution in the aqueous buffer. |
| Precipitation occurs after a few hours at room temperature. | The solution is supersaturated, or the temperature is affecting solubility. | - Prepare fresh solutions before use.- Store the aqueous solution at 4°C if it must be kept for a few hours. |
| Precipitation upon addition to cell culture medium containing serum. | ICB7 may be binding to proteins in the serum, leading to precipitation. | - Reduce the serum concentration in your medium if experimentally feasible.- Test different types of serum (e.g., fetal bovine serum vs. horse serum).- Prepare the final dilution of ICB7 in a serum-free medium immediately before adding it to the cells. |
Issue 2: Loss of ICB7 Activity Over Time
| Symptom | Potential Cause | Recommended Solution |
| Diminished biological effect in assays compared to freshly prepared solutions. | Degradation of ICB7 due to improper storage or handling. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure stock solutions are stored at or below -20°C.- Protect all solutions from light at all times.- Confirm the pH of your aqueous buffer is within the stable range (6.0-7.4). |
| Inconsistent results between experiments. | Variability in solution preparation or age of the solution. | - Standardize the protocol for solution preparation.- Always use freshly prepared aqueous solutions for each experiment. |
Data Summary Tables
Table 1: Solubility of ICB7 in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) |
| DMSO | > 50 |
| Ethanol | 15 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Table 2: Stability of ICB7 in Aqueous Solution (pH 7.4) at Different Temperatures
| Storage Temperature | Time to 10% Degradation |
| 37°C | ~ 8 hours |
| 25°C (Room Temperature) | ~ 48 hours |
| 4°C | > 1 week |
| -20°C (in PBS/DMSO) | > 3 months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of ICB7 in DMSO
-
Materials: Investigational Compound B7 (ICB7) powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Equilibrate the vial of ICB7 powder to room temperature before opening to prevent moisture condensation. b. Weigh the required amount of ICB7 powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. d. Vortex the solution for 1-2 minutes until the ICB7 is completely dissolved. e. Aliquot the stock solution into smaller volumes in amber, tightly sealed tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM Working Solution of ICB7 in Cell Culture Medium
-
Materials: 10 mM ICB7 stock solution in DMSO, pre-warmed cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM ICB7 stock solution at room temperature. b. Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in cell culture medium to obtain a 100 µM intermediate solution. c. Further dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. d. Gently mix the solution by inverting the tube. Do not vortex, as this can cause protein denaturation in the medium. e. Use the working solution immediately.
Visualizations
Caption: Hypothetical signaling pathway of ICB7.
Caption: General workflow for an in vitro experiment with ICB7.
Technical Support Center: Minimizing Off-Target Effects of Drotaverine in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Drotaverine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Drotaverine?
Drotaverine's primary mechanism of action is the selective inhibition of the phosphodiesterase 4 (PDE4) enzyme.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), resulting in smooth muscle relaxation.[3]
Q2: What are the known major off-target effects of Drotaverine?
The most significant off-target effect of Drotaverine is the blockade of L-type voltage-operated calcium channels (L-VOCCs).[1][3] This action reduces the influx of calcium into smooth muscle cells, contributing to its spasmolytic effect but independent of its PDE4 inhibitory action. Additionally, Drotaverine has been observed to have cytostatic effects on various human tumor cell lines.[4][5]
Q3: How can I differentiate between the on-target (PDE4 inhibition) and off-target (L-type calcium channel blockade) effects of Drotaverine in my smooth muscle relaxation assay?
To distinguish between these two effects, you can use specific pharmacological tools. To confirm the involvement of L-type calcium channels, you can pre-treat the tissue with a known L-type calcium channel blocker, such as nifedipine, before adding Drotaverine.[6] If the effect of Drotaverine is diminished, it suggests an L-type calcium channel-mediated mechanism. Conversely, using an L-type calcium channel agonist, like Bay K 8644, can help to counteract the inhibitory effects of Drotaverine on calcium influx.[5][7][8][9][10] To confirm the role of PDE4 inhibition, you can measure intracellular cAMP levels; a direct increase in cAMP upon Drotaverine application would support an on-target effect.
Q4: At what concentrations are the off-target effects of Drotaverine likely to be observed?
The off-target effects of Drotaverine on L-type calcium channels are typically observed in the low micromolar range. For instance, Drotaverine has been shown to inhibit the binding of the L-type calcium channel blockers nitrendipine and diltiazem with IC50 values of 5.6 µM and 2.6 µM, respectively.[11] Its cytostatic effects on some cancer cell lines have been observed with EC50 values as low as 3.0 µM.[4][5] It is crucial to perform dose-response experiments to determine the optimal concentration for maximizing PDE4 inhibition while minimizing off-target effects in your specific assay.
Q5: Can Drotaverine affect other phosphodiesterase (PDE) families?
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in smooth muscle contraction assays.
| Potential Cause | Troubleshooting Steps |
| Off-target L-type calcium channel blockade | 1. Use control compounds: Include a selective L-type calcium channel blocker (e.g., nifedipine) and a non-selective PDE inhibitor (e.g., theophylline) as controls to compare the response profile with Drotaverine.[6] 2. Use an L-type calcium channel agonist: In the presence of Drotaverine, assess if the L-type calcium channel agonist Bay K 8644 can reverse the observed smooth muscle relaxation.[5][8][9][10] 3. Vary the contractile agent: Compare the relaxant effect of Drotaverine on tissues pre-contracted with KCl (which directly depolarizes the membrane and opens L-VOCCs) versus a receptor agonist (e.g., carbachol or histamine). A more potent effect against KCl-induced contraction may suggest significant L-VOCC blockade. |
| Cytotoxicity at higher concentrations | 1. Perform a cell viability assay: Use a standard cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, to determine the concentration range where Drotaverine is not cytotoxic to your cells or tissue.[4][11][12][13] 2. Optimize incubation time: Shorten the incubation time with Drotaverine to the minimum required to observe the desired effect, as prolonged exposure can lead to cytotoxicity. |
| Experimental variability | 1. Standardize tissue preparation: Ensure consistent dissection and handling of the smooth muscle tissue to maintain its viability and responsiveness. 2. Control experimental conditions: Maintain a constant temperature (37°C), pH, and oxygenation of the physiological salt solution throughout the experiment. |
Issue 2: Difficulty in interpreting cAMP assay results.
| Potential Cause | Troubleshooting Steps |
| Basal cAMP levels are too low to detect an increase | 1. Stimulate adenylyl cyclase: Pre-treat cells with an adenylyl cyclase activator like forskolin to increase basal cAMP levels before adding Drotaverine. This will provide a larger window to observe the effect of PDE4 inhibition. 2. Use a general PDE inhibitor: Include a control with a broad-spectrum PDE inhibitor like IBMX to establish the maximum possible increase in cAMP in your system. |
| Indirect effects on cAMP levels | 1. Control for off-target effects: If Drotaverine's L-type calcium channel blocking activity is a concern in your cell type, consider its potential indirect influence on adenylyl cyclase activity. Use the controls mentioned in Issue 1 to dissect these effects. |
| Assay sensitivity | 1. Optimize cell number and lysis conditions: Titrate the number of cells per well and ensure complete cell lysis to release all intracellular cAMP for detection. 2. Choose a sensitive detection method: Utilize a highly sensitive cAMP detection kit, such as those based on HTRF or fluorescence polarization. |
Quantitative Data
Table 1: Potency of Drotaverine on Various Targets
| Target/Effect | Assay System | Potency (IC50 / ED50) | Reference(s) |
| On-Target Effect | |||
| PDE4 Inhibition (inferred) | Relaxation of guinea pig trachea pre-contracted with histamine | ED50: 47 µM | [3] |
| Relaxation of guinea pig trachea pre-contracted with methacholine | ED50: 43 µM | [3] | |
| Off-Target Effects | |||
| L-type Calcium Channel Blockade | Inhibition of [3H]nitrendipine binding in rat uterine membranes | IC50: 5.6 µM | [11] |
| Inhibition of [3H]diltiazem binding in rat uterine membranes | IC50: 2.6 µM | [11] | |
| Relaxation of guinea pig trachea pre-contracted with KCl | ED50: 22 µM | [3] | |
| Cytostatic Effect | HT-29 human colorectal carcinoma cells (SRB assay) | EC50: 3.0 µM | [4][5] |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
Objective: To assess the relaxant effect of Drotaverine on pre-contracted smooth muscle tissue.
Methodology:
-
Tissue Preparation:
-
Humanely euthanize an animal (e.g., guinea pig) and isolate a segment of smooth muscle tissue (e.g., ileum or trachea).
-
Cut the tissue into strips of appropriate size (e.g., 2 cm long).
-
-
Experimental Setup:
-
Mount the tissue strip in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.[14][15]
-
Connect one end of the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
-
Procedure:
-
Induce a stable contraction using a contractile agent (e.g., 1 µM carbachol or 60 mM KCl).
-
Once the contraction reaches a plateau, add Drotaverine cumulatively in increasing concentrations (e.g., 0.1 µM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Protocol 2: Intracellular cAMP Measurement Assay
Objective: To quantify the effect of Drotaverine on intracellular cAMP levels.
Methodology:
-
Cell Culture:
-
Culture primary smooth muscle cells or a suitable cell line in the appropriate growth medium.
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Procedure:
-
Replace the growth medium with serum-free medium and pre-incubate the cells with a general PDE inhibitor like IBMX (e.g., 100 µM for 30 minutes) to prevent cAMP degradation by other PDEs.
-
Add various concentrations of Drotaverine or a vehicle control and incubate for a specified time (e.g., 15-30 minutes).
-
To amplify the signal, you can stimulate adenylyl cyclase with forskolin (e.g., 10 µM) after Drotaverine incubation.
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA, HTRF).
-
Follow the manufacturer's instructions to measure cAMP concentration in the cell lysates.[16][17]
-
-
Data Analysis:
-
Normalize the cAMP concentration to the total protein content in each well.
-
Calculate the fold-change in cAMP concentration relative to the vehicle-treated cells.
-
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic potential of Drotaverine on a given cell line.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Treat the cells with a range of Drotaverine concentrations for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
Staining:
-
Measurement:
-
Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control and determine the EC50 value.
-
Visualizations
Caption: Signaling pathways of Drotaverine's on-target and off-target effects.
Caption: Experimental workflow for minimizing Drotaverine's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. canvaxbiotech.com [canvaxbiotech.com]
- 5. Competitive interactions between Bay K 8644 and nifedipine in K+ depolarized smooth muscle: a passive role for Ca2+? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bay K8644 - Wikipedia [en.wikipedia.org]
- 8. The effects of Bay K 8644 and nifedipine on the responses of rat urinary bladder to electrical field stimulation, beta,gamma-methylene ATP and acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nifedipine and Bay K 8644 Induce an increase of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 15. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nicotinic Acid (Niacin) Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of nicotinic acid (Niacin), the active compound in Nicospan, for animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nicotinic acid in lipid metabolism?
A1: Nicotinic acid primarily exerts its effects on lipid metabolism through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1] In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP decreases the activity of hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides into free fatty acids (FFAs).[2] The subsequent decrease in FFA flux to the liver results in reduced synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3] Additionally, emerging evidence suggests that niacin may directly inhibit hepatocyte diacylglycerol acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis, independent of GPR109A activation.[4][5]
Q2: What are the typical starting dosage ranges for nicotinic acid in rodent studies?
A2: The optimal dose of nicotinic acid varies based on the animal model, research question, and administration route. For studies focusing on lipid metabolism in rodents, oral doses typically range from 30 mg/kg to 100 mg/kg per day.[6] In some diet-induced obesity models, niacin has been administered as a percentage of the diet, commonly between 0.5% and 1%.[6] For pharmacokinetic studies in rats, intravenous or intraperitoneal injections have been used in ranges of 2 mg/kg to 45 mg/kg.[6][7]
Q3: What are the common methods for administering nicotinic acid to rodents?
A3: The most common administration routes for nicotinic acid in rodent studies include:
-
Oral Gavage: This method allows for precise dose administration.[6]
-
In Drinking Water: A convenient option for long-term studies, though it requires monitoring of individual water consumption to ensure accurate dosing.[6]
-
Mixed in Diet: Suitable for chronic administration, with dosages often expressed as a percentage of the feed.[6]
-
Intraperitoneal (IP) Injection: Used for acute dosing to achieve rapid systemic absorption.[6]
-
Subcutaneous (SC) Injection: Another parenteral route for administration.[6]
Q4: What is the "flushing" side effect, and how can it be managed in animal studies?
A4: The flushing response is a common side effect of nicotinic acid characterized by cutaneous vasodilation (redness and warmth), which can cause discomfort and alter animal behavior.[6] This effect is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, leading to the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[6][8] To mitigate flushing, animals can be pre-treated with a cyclooxygenase (COX) inhibitor, such as aspirin, approximately 30-60 minutes before nicotinic acid administration to block prostaglandin synthesis.[6]
Q5: Are there species-specific differences in nicotinic acid metabolism?
A5: Yes, there are notable differences in how rodents metabolize nicotinic acid. In rats, excess nicotinic acid is primarily conjugated with glycine to form nicotinuric acid.[7][9] In contrast, mice primarily metabolize the nicotinamide form of niacin to nicotinamide N-oxide.[6] These metabolic differences can affect the pharmacokinetic profile and should be considered when designing experiments and interpreting results.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in experimental outcomes | - Inconsistent drug intake (if administered in food or water).- Genetic variability within the animal strain.- Improper handling and stress. | - For administration in food or water, monitor individual consumption daily to calculate the actual dose received. Ensure homogeneous mixing.- Use a genetically consistent inbred strain of animals.- Acclimatize animals to the experimental conditions and handle them consistently to minimize stress.[8] |
| Unexpected toxicity or adverse effects (e.g., weight loss, lethargy) | - Dosage is too high for the specific animal model or strain.- The formulation is not well-tolerated. | - Conduct a preliminary dose-ranging study to establish the maximum tolerated dose (MTD).- Ensure the vehicle used for drug delivery is non-toxic and appropriate for the route of administration. |
| Lack of significant therapeutic effect | - Dosage is too low.- Poor bioavailability with the chosen administration route.- The animal model is not responsive to nicotinic acid. | - Perform a dose-response study to identify an effective dose.- Consider an alternative administration route that may offer better bioavailability (e.g., oral gavage instead of in drinking water).- Verify that the target receptor (GPR109A) is expressed and functional in the tissue of interest for your animal model. |
| Flushing response interferes with behavioral assessments | - The flushing effect causes discomfort and alters normal behavior. | - Pre-treat animals with a COX inhibitor like aspirin 30-60 minutes prior to nicotinic acid administration.[6]- Allow for an acclimatization period after dosing before conducting behavioral tests. |
Quantitative Data Summary
Table 1: Reported Dosages of Nicotinic Acid in Rodent Studies
| Animal Model | Dosage | Administration Route | Primary Outcome Measured | Reference |
| LDL-R deficient mice | 0.3% in diet | Oral (in feed) | Reduced atherosclerotic lesion formation | [3] |
| C57BL/6 Mice | ~360 mg/kg/day | Oral (in drinking water) | Increased serum adiponectin | [10] |
| Rats | 50 mg/kg/day | Oral (in drinking water) | Lipid metabolism | [6] |
| Rats | 2, 5, 15, 45 mg/kg | Intravenous (IV) | Pharmacokinetics | [7] |
| Rats | 8.25 to 33 mg/kg | Intraperitoneal (IP) | Flushing response | [8] |
Table 2: Pharmacokinetic Parameters of Nicotinic Acid in Rats (Single IV Dose)
| Dose (mg/kg) | Total Plasma Clearance (ml/min/kg) | Volume of Distribution (L/kg) | Urinary Excretion Ratio (Nicotinuric Acid/Nicotinic Acid) | Reference |
| 2 | 101.5 ± 11.7 | 0.49 ± 0.04 | 4.54 ± 0.93 | [7] |
| 5 | 70.0 ± 12.3 | 0.48 ± 0.05 | 2.05 ± 0.40 | [7] |
| 15 | 32.2 ± 3.8 | 0.44 ± 0.03 | 0.90 ± 0.19 | [7] |
| 45 | 11.0 ± 2.0 | 0.44 ± 0.03 | 0.37 ± 0.12 | [7] |
Experimental Protocols
Protocol 1: Evaluation of Nicotinic Acid Effects on Lipid Profile in a Diet-Induced Obesity Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Diet: High-fat diet (e.g., 45-60% kcal from fat) to induce dyslipidemia. The control group receives a standard chow diet.
-
Grouping: Randomly assign animals into experimental groups (n=8-10 per group):
-
Control (Standard Diet)
-
High-Fat Diet (HFD) + Vehicle
-
HFD + Nicotinic Acid (e.g., 50 mg/kg/day)
-
-
Niacin Preparation and Administration:
-
Method: Administration in drinking water.
-
Preparation: Calculate the required daily dose. Based on the average daily water consumption of the rats (determined during the acclimatization period), calculate the necessary concentration of nicotinic acid in the water. For example, if a 300g rat consumes approximately 30mL of water per day, the required dose is 15 mg. The concentration would be 15 mg/30 mL, which equals 0.5 mg/mL or 500 mg/L.[6]
-
Procedure: Prepare fresh nicotinic acid-infused water every 2-3 days and monitor water intake to ensure consistent dosing.
-
-
Monitoring: Record body weight, food intake, and water consumption weekly.
-
Endpoint Analysis: After a pre-determined treatment period (e.g., 8-12 weeks), collect blood samples for the analysis of serum lipids (total cholesterol, triglycerides, LDL, HDL) and liver enzymes (ALT, AST).[6] Harvest liver tissue for histopathological examination and measurement of lipid content.
Protocol 2: Assessment of Nicotinic Acid-Induced Flushing in a Mouse Model
-
Animal Model: C57BL/6J wild-type mice.
-
Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
Flushing Measurement: Use a laser Doppler flowmeter to measure cutaneous blood flow or an infrared thermometer to measure ear skin temperature as an indicator of vasodilation.[8]
-
Procedure:
-
Lightly anesthetize the mouse or use a restraint device that allows access to the ear.
-
Establish a baseline measurement of ear temperature or blood flow for 5-10 minutes.
-
Administer nicotinic acid via an intraperitoneal (IP) injection (e.g., 50 mg/kg).[6]
-
Continuously record the ear temperature or blood flow for at least 60-90 minutes post-injection.
-
-
Data Analysis: Calculate the change in temperature or blood flow from the baseline at each time point. The data can be presented as a time-course graph or as the area under the curve (AUC).[6]
Visualizations
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in niacin and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Acute dose-dependent disposition studies of nicotinic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niacin Increases Adiponectin and Decreases Adipose Tissue Inflammation in High Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference in Fluorescence Assays
This technical support center provides guidance to researchers, scientists, and drug development professionals who are experiencing unexpected interference in their fluorescence-based assays. While you have inquired about "Nicospan," this term typically refers to a geotextile material and is not a known chemical reagent in laboratory settings. It is possible that the name is a misnomer for the compound you are using, or that you are working with a complex mixture or supplement. This guide will help you identify and resolve common sources of fluorescence interference, with a focus on compounds that may be misidentified or are common sources of autofluorescence, such as niacin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of interference in fluorescence assays?
A1: Interference in fluorescence assays can stem from several sources. The two primary mechanisms are autofluorescence and fluorescence quenching.[1]
-
Autofluorescence: Some compounds naturally emit light upon excitation, which can mask the signal from your intended fluorescent probe.[1][2] This intrinsic fluorescence can lead to high background signals and false positives.[2] Many biological molecules, including NAD(P)H, flavins, and tryptophan, are known to be autofluorescent.[3]
-
Fluorescence Quenching: Certain molecules can decrease the fluorescence intensity of a nearby fluorophore through various mechanisms, such as collisional quenching or energy transfer.[4][5][6] This can lead to false negatives or an underestimation of the signal. Pyridine-containing compounds are known to act as fluorescence quenchers.[5][6][7]
-
Spectral Overlap (Bleed-through): The emission spectrum of an interfering compound might overlap with that of your fluorescent dye, causing a false-positive signal in your detection channel.[2]
-
Inner Filter Effect: At high concentrations, a compound can absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a reduction in the measured signal.[1]
Q2: I suspect a compound I'm using, possibly misidentified as "this compound," is interfering with my assay. How can I confirm this?
A2: To determine if your test compound is causing interference, you should run a set of control experiments. The most crucial is a "compound-only" control.
-
Compound-Only Control: Prepare a sample containing your compound in the assay buffer, without the fluorescent probe or other assay components. Measure the fluorescence at the same excitation and emission wavelengths used for your experiment. A significant signal in this control indicates that your compound is autofluorescent.
-
Quenching Control: Prepare a sample with your fluorescent probe and the assay buffer. Measure the fluorescence intensity. Then, add your test compound at the same concentration used in your experiment and measure the intensity again. A significant decrease in fluorescence suggests quenching.
Q3: My compound appears to be autofluorescent. What are its likely spectral properties?
A3: If you suspect your compound is a niacin derivative, its spectral properties might be similar to those of NAD(P)H, which is a common autofluorescent molecule in biological samples.[3]
-
NAD(P)H: Excitation maximum around 340 nm and an emission maximum around 450 nm.[3]
It is highly recommended to perform a full excitation and emission scan of your compound to determine its unique spectral profile. This will help you to choose appropriate filters and fluorophores to minimize interference.
Troubleshooting Guides
Guide 1: Identifying the Source of Interference
This guide provides a systematic approach to pinpointing the cause of unexpected results in your fluorescence assay.
Step 1: Characterize the Interference
Run the following control experiments to determine the nature of the interference:
| Control Experiment | Purpose | Expected Outcome if Interference is Present |
| Compound-Only Control | To test for autofluorescence of the test compound. | A significant fluorescence signal is detected. |
| No-Fluorophore Control | To check for background fluorescence from the assay buffer or plate. | A low but non-zero signal may be present. |
| Quenching Control | To test if the compound quenches the fluorophore's signal. | A significant decrease in fluorescence intensity upon adding the compound. |
| Positive & Negative Controls | To ensure the assay is performing as expected. | Positive control should yield a high signal; negative control should yield a low signal. |
Step 2: Analyze the Results
Based on the outcomes of your control experiments, use the following decision tree to guide your next steps.
Troubleshooting Decision Tree for Fluorescence Interference.
Guide 2: Mitigating Autofluorescence
If you have identified autofluorescence as the source of interference, the following strategies can help to minimize its impact.
Experimental Protocols:
Protocol 1: Spectral Shift
-
Determine the spectral properties of the interfering compound by running a full excitation and emission scan.
-
Select a fluorophore with excitation and emission spectra that do not overlap with the autofluorescence spectrum of the compound. For example, if the interference is in the blue-green region (common for niacin-related compounds), consider using a red-shifted fluorophore.[1]
-
Use narrow-bandpass filters to specifically detect the signal from your chosen fluorophore and block out the autofluorescent signal.
Protocol 2: Background Subtraction
-
For each experiment, run a parallel "compound-only" control for every concentration of the test compound.
-
Measure the fluorescence intensity of these controls.
-
Subtract the average background fluorescence of the "compound-only" control from the corresponding experimental sample reading.
Workflow for Mitigating Autofluorescence
Workflow for addressing autofluorescence interference.
Guide 3: Addressing Fluorescence Quenching
If your compound is quenching the signal of your fluorophore, consider the following approaches.
Experimental Protocols:
Protocol 1: Reduce Compound Concentration
-
Perform a dose-response curve of your test compound to determine the lowest effective concentration.
-
If possible, run your assay at a concentration that minimizes quenching while still providing a biological effect.
Protocol 2: Change the Fluorophore
-
Some fluorophores are more susceptible to quenching than others.
-
Consult the literature to see if your class of compound is a known quencher for your specific fluorophore.
-
Consider testing a different fluorophore, preferably one that is known to be more robust.
Protocol 3: Utilize a Different Assay Format
-
If quenching is unavoidable, consider an alternative assay with a different detection method that is not based on fluorescence, such as an absorbance-based or luminescence-based assay.[8] This is often referred to as an orthogonal assay and is a good practice for validating hits from a screen.[8]
Signaling Pathway Consideration: Potential Interaction of Niacin-related Compounds
If the interfering compound is indeed related to niacin, it's important to consider its biological role. Niacin is a precursor to NAD+ and NADP+, which are crucial coenzymes in cellular redox reactions. A high concentration of a niacin-like compound could potentially alter the metabolic state of cells, which in turn could affect cellular autofluorescence from endogenous NAD(P)H.
Potential impact of niacin-like compounds on cellular autofluorescence.
By systematically working through these troubleshooting guides, you can identify the source of interference in your fluorescence assay and implement effective strategies to mitigate its effects, leading to more accurate and reliable experimental data.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 4. Light quenching of pyridine2 fluorescence with time-delayed pulses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Oral Niacin Formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the development of enhanced oral niacin (Nicospan) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the oral bioavailability of niacin?
The primary challenge is niacin's rapid metabolism in the liver, known as first-pass metabolism. This extensive metabolism significantly reduces the amount of unchanged niacin that reaches systemic circulation. Additionally, the short half-life of niacin requires frequent dosing, which can be addressed by extended-release (ER) formulations. However, these ER formulations face their own bioavailability challenges, such as incomplete drug release.
Q2: What is the mechanism behind the common "niacin flush," and how does it relate to bioavailability studies?
Niacin-induced flushing is a prostaglandin-mediated event. Niacin binds to the G-protein coupled receptor 109A (GPR109A) on Langerhans cells in the skin, which stimulates the release of prostaglandins, primarily Prostaglandin D2 (PGD2). PGD2 then acts on blood vessels to cause vasodilation, leading to the characteristic flushing and warmth. This side effect is a critical consideration in formulation development, as strategies to improve bioavailability must also aim to mitigate flushing, often by controlling the rate of niacin release.
Q3: Can co-administration of other agents improve niacin's bioavailability or reduce side effects?
Yes, co-administration of certain agents can be beneficial. For instance, laropiprant, a PGD2 receptor 1 antagonist, was developed to be co-formulated with niacin to specifically reduce flushing. Additionally, taking aspirin 30 minutes before niacin can help blunt the flushing response by inhibiting prostaglandin synthesis. From a bioavailability perspective, formulation excipients that inhibit first-pass metabolism could theoretically improve niacin's systemic exposure, though this is a less common approach than modifying the drug's release profile.
Troubleshooting Guide
Problem 1: Inconsistent or Low Drug Release in Dissolution Testing
Possible Cause:
-
Improper Polymer Selection: The release-controlling polymer may be too hydrophobic or used at too high a concentration, preventing proper hydration and drug diffusion.
-
Formulation Inhomogeneity: Poor blending of niacin with the polymer and other excipients can lead to variable release profiles.
-
Compaction Force: The hardness of the tablet may be too high, reducing the porosity needed for water to penetrate the matrix and dissolve the drug.
Suggested Solutions:
-
Optimize Polymer Concentration: Test a range of concentrations of the rate-controlling polymer to find a balance between extending release and ensuring complete release.
-
Evaluate Polymer Blends: Consider using a combination of hydrophilic and hydrophobic polymers to achieve more controlled and complete drug release.
-
Validate Blending Process: Ensure the blending time and speed are sufficient to create a homogenous mixture.
-
Adjust Compaction Force: Experiment with lower compaction forces to create a more porous tablet matrix, and monitor tablet hardness and friability.
Problem 2: High Inter-Subject Variability in In Vivo Bioavailability Studies
Possible Cause:
-
Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, affecting the release rate and absorption of niacin from ER formulations.
-
GI Tract pH Variability: Niacin's solubility is pH-dependent. Variations in individual gastric and intestinal pH can lead to different dissolution and absorption rates.
-
First-Pass Metabolism Differences: Genetic polymorphisms in the enzymes responsible for niacin metabolism can lead to significant inter-individual differences in systemic exposure.
Suggested Solutions:
-
Standardize Food Intake: Conduct studies under both fed and fasting conditions to characterize the food effect. Clinical trials should use a standardized meal.
-
Formulate for pH-Independence: Incorporate buffering agents or use pH-independent polymers in the formulation to ensure a consistent release profile across different GI pH conditions.
-
Genotype Study Population: If feasible, genotype subjects for relevant metabolic enzymes to better understand and account for variability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Niacin Formulations
| Formulation Type | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Immediate-Release (IR) Niacin | ~0.5 - 1.0 | High | Variable | ~60-75% |
| Extended-Release (ER) Niacin | ~4.0 - 5.0 | Lower than IR | Higher than IR | ~80-90% |
| ER Niacin with Laropiprant | ~4.5 | Similar to ER | Similar to ER | ~80-90% |
Note: Values are approximate and can vary based on the specific formulation and study population.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Extended-Release Niacin Tablets
-
Apparatus: USP Apparatus 2 (Paddles).
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a switch to phosphate buffer (pH 6.8). This simulates the transit from the stomach to the intestine.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 RPM.
-
Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw 5 mL samples at each specified time point. Replace the withdrawn volume with fresh, pre-warmed medium. c. Filter the samples through a 0.45 µm filter. d. Analyze the samples for niacin concentration using a validated HPLC-UV method at approximately 262 nm.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for developing an improved oral niacin formulation.
Caption: Simplified signaling pathway of niacin-induced flushing.
Caption: Decision tree for troubleshooting poor dissolution results.
Addressing tachyphylaxis with repeated Nicospan administration
Technical Support Center: Nicospan (Niacin) Administration
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing tachyphylaxis observed with repeated administration of niacin (such as in extended-release formulations sometimes referred to as Niaspan).
Troubleshooting Guides
Question: We are observing a diminished flushing response after repeated daily dosing of niacin in our animal model. Is this expected?
Answer: Yes, this phenomenon is known as tachyphylaxis and is a well-documented response to repeated niacin administration. The initial flushing is primarily mediated by the activation of the GPR109A (NIACR1) receptor on Langerhans cells in the skin, leading to the release of prostaglandins like PGD2 and PGE2. Repeated activation of this pathway leads to a desensitization of the receptor and a reduction in downstream signaling, resulting in a diminished flushing response.
Question: How can we quantify the development of tachyphylaxis to niacin in our experimental setup?
Answer: The development of tachyphylaxis can be quantified by measuring several key parameters before and after repeated niacin administration. We recommend the following approaches:
-
In Vivo Models (e.g., mouse ear reddening model):
-
Measure baseline ear redness using a spectrophotometer or standardized scoring system.
-
Administer an initial dose of niacin and measure the peak flushing response (e.g., change in redness) over a time course (e.g., 0-60 minutes).
-
Continue with the planned repeated dosing regimen (e.g., once daily for 3-5 days).
-
On the final day, administer the same dose of niacin and measure the flushing response again using the identical method.
-
The percentage reduction in the peak flushing response between the first and last day will quantify the degree of tachyphylaxis.
-
-
In Vitro Models (e.g., cell lines expressing GPR109A):
-
Measure the baseline release of a downstream marker, such as arachidonic acid or prostaglandin D2 (PGD2), in response to an initial niacin challenge.
-
Expose the cells to repeated or continuous niacin treatment.
-
After the repeated treatment period, challenge the cells again with the initial niacin concentration and measure the release of the same downstream marker.
-
Tachyphylaxis can be quantified as the percentage decrease in marker release.
-
Question: What is the underlying mechanism of GPR109A desensitization leading to tachyphylaxis?
Answer: The desensitization of the GPR109A receptor is a multi-step process primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
-
Receptor Phosphorylation: Upon agonist (niacin) binding, GRKs are recruited to the intracellular domains of the GPR109A receptor and phosphorylate it.
-
β-Arrestin Recruitment: This phosphorylation event promotes the binding of β-arrestin proteins to the receptor.
-
Uncoupling and Internalization: The binding of β-arrestin sterically hinders the receptor's interaction with its cognate G protein (Gi), effectively uncoupling it from downstream signaling pathways. This leads to a rapid attenuation of the signal. Subsequently, β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of niacin administration? A1: Tachyphylaxis refers to the rapid decrease in the response to a drug after repeated doses. For niacin, this is most commonly observed as a reduction in the characteristic "niacin flush" with continued use. This occurs because the cellular mechanisms that cause the flush become less sensitive to the drug.
Q2: How quickly does tachyphylaxis to the niacin flush develop? A2: Tachyphylaxis to the flushing effect of niacin can develop quite rapidly, often within a few days of consistent daily dosing.
Q3: Does this tachyphylaxis affect the therapeutic lipid-modifying effects of niacin? A3: The tachyphylaxis primarily affects the flushing response, which is mediated by prostaglandins in the skin. The lipid-modifying effects of niacin, which are mediated through different pathways in adipocytes and the liver, are largely preserved and do not exhibit the same degree of tachyphylaxis.
Q4: Can we reverse the tachyphylaxis in our experimental model? A4: Yes, tachyphylaxis is often reversible. A washout period, where the administration of niacin is ceased, can restore the sensitivity of the GPR109A receptor. The required duration of the washout period can vary and may need to be determined empirically for your specific model.
Quantitative Data Summary
Table 1: Tachyphylaxis to Niacin-Induced PGD2 Release in a Mouse Model
| Treatment Group | Day 1 (Peak PGD2 Release, pg/mL) | Day 4 (Peak PGD2 Release, pg/mL) | % Reduction |
| Vehicle Control | 55.2 ± 4.8 | 58.1 ± 5.3 | N/A |
| Niacin (30 mg/kg) | 485.6 ± 35.1 | 152.3 ± 18.9 | 68.6% |
Data are hypothetical and for illustrative purposes.
Table 2: GPR109A Receptor Internalization Following Niacin Treatment in HEK293 Cells
| Time Point | Niacin (10 µM) - Surface Receptors (%) | Vehicle - Surface Receptors (%) |
| 0 min | 100% | 100% |
| 15 min | 62.4% ± 5.1% | 98.2% ± 2.3% |
| 30 min | 41.8% ± 4.5% | 97.5% ± 3.0% |
| 60 min | 35.2% ± 3.9% | 96.8% ± 2.8% |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Assessment of Niacin Tachyphylaxis in Mice
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Allow mice to acclimate for at least one week with a standard 12-hour light/dark cycle and ad libitum access to food and water.
-
Baseline Measurement (Day 1):
-
Anesthetize mice with isoflurane.
-
Measure baseline ear color using a reflectance spectrophotometer.
-
Administer niacin (e.g., 30 mg/kg, intraperitoneal injection) or vehicle.
-
Measure ear color at 15, 30, 45, and 60 minutes post-injection to determine the peak flushing response.
-
-
Repeated Dosing (Days 1-4): Administer the same dose of niacin or vehicle once daily for four consecutive days.
-
Final Assessment (Day 4): Repeat the procedure from Step 3 to measure the flushing response after the final dose.
-
Data Analysis: Calculate the change in ear redness (ΔE) from baseline for each time point. Compare the peak ΔE on Day 1 to the peak ΔE on Day 4 to determine the percentage of tachyphylaxis.
Protocol 2: In Vitro β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing GPR109A and a β-arrestin-linked reporter (e.g., β-galactosidase).
-
Cell Plating: Plate cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment (Induction of Tachyphylaxis):
-
Treat a subset of wells with a high concentration of niacin (e.g., 100 µM) for a prolonged period (e.g., 4-6 hours) to induce receptor desensitization.
-
Treat control wells with vehicle.
-
Wash cells thoroughly with assay buffer to remove niacin.
-
-
Niacin Challenge: Add varying concentrations of niacin to both pre-treated and control wells and incubate for the optimal time for the reporter assay (e.g., 90 minutes).
-
Signal Detection: Add the reporter substrate and measure the signal (e.g., chemiluminescence) using a plate reader.
-
Data Analysis: Generate dose-response curves for both the control and pre-treated conditions. A rightward shift in the EC50 and a decrease in the Emax for the pre-treated group indicate tachyphylaxis.
Visualizations
Caption: Niacin-GPR109A signaling pathway leading to vasodilation.
Caption: Experimental workflow for quantifying in vivo tachyphylaxis.
Technical Support Center: Refining Experimental Protocols for Niaspan and Nicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving Niaspan (extended-release nicotinic acid) and immediate-release nicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nicotinic acid?
Nicotinic acid, a form of vitamin B3, primarily exerts its pharmacological effects by acting as a ligand for the G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[1][2] Activation of GPR109A in adipocytes inhibits the release of free fatty acids, which in turn reduces the liver's production of triglycerides and very-low-density lipoprotein (VLDL), consequently lowering low-density lipoprotein (LDL) cholesterol.[3][4] In immune cells, GPR109A activation has anti-inflammatory effects.[4]
Q2: What is the difference between Niaspan and immediate-release nicotinic acid?
Niaspan is an extended-release formulation of nicotinic acid designed to reduce the incidence and severity of flushing, a common side effect of immediate-release nicotinic acid.[5] This is achieved by slowing the rate of drug absorption.[6] While both formulations have similar efficacy in modifying lipid profiles at comparable daily doses, their pharmacokinetic profiles and side-effect profiles differ significantly.[6][7]
Q3: What are the key signaling pathways activated by nicotinic acid?
The primary signaling pathway involves the activation of the GPR109A receptor, which is coupled to a Gi protein.[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, GPR109A activation can trigger β-arrestin recruitment, which is involved in receptor desensitization and may initiate G-protein-independent signaling pathways.[8][9] The flushing effect is mediated by the release of prostaglandins, such as PGD2 and PGE2, from dermal Langerhans cells following GPR109A activation.[5]
Troubleshooting Guides
Issue: High variability in flushing response in animal models.
-
Possible Cause: Genetic differences within the animal strain.
-
Troubleshooting Step: Ensure the use of a genetically homogenous inbred strain of mice or rats.
-
-
Possible Cause: Variations in ambient temperature and animal handling.
-
Troubleshooting Step: Acclimatize animals to the experimental room for a sufficient period before the experiment. Handle all animals consistently and minimize stress.
-
-
Possible Cause: Inconsistent drug administration.
-
Troubleshooting Step: Ensure accurate and consistent dosing and administration route (e.g., intraperitoneal, oral gavage) for all animals.
-
Issue: No significant flushing response observed after nicotinic acid administration.
-
Possible Cause: Incorrect niacin dosage.
-
Troubleshooting Step: Perform a dose-response study to determine the optimal dose for inducing a measurable flushing response in your specific animal model.
-
-
Possible Cause: The animal model is not susceptible to niacin-induced flushing.
-
Troubleshooting Step: Confirm that the animal model expresses the GPR109A receptor. GPR109A knockout models can serve as negative controls.
-
-
Possible Cause: The method of detection is not sensitive enough.
-
Troubleshooting Step: Consider using a more sensitive method for quantifying the flushing response, such as laser Doppler flowmetry or measuring prostaglandin levels.
-
Issue: Unexpected hepatotoxicity in animal models.
-
Possible Cause: High doses of sustained-release formulations.
-
Troubleshooting Step: Use immediate-release or extended-release (Niaspan) formulations, as sustained-release versions are more commonly associated with liver damage.[10] Monitor liver enzymes (AST, ALT) regularly.
-
-
Possible Cause: Pre-existing liver conditions in the animals.
-
Troubleshooting Step: Ensure the use of healthy animals with no underlying liver abnormalities.
-
Issue: Inconsistent results in in-vitro experiments.
-
Possible Cause: Instability of nicotinic acid in solution.
-
Troubleshooting Step: Prepare fresh stock solutions of nicotinic acid for each experiment. While generally stable, prolonged storage in certain buffers or at inappropriate pH levels can lead to degradation.[11] Nicotinamide is stable in acidic or basic solutions and to oxygen and light, but can be unstable at high temperatures.[12]
-
-
Possible Cause: Cell line variability or low GPR109A expression.
-
Troubleshooting Step: Ensure consistent cell passage numbers and culture conditions. Verify the expression of GPR109A in your chosen cell line using techniques like qPCR or Western blotting.
-
-
Possible Cause: Interference from media components.
-
Troubleshooting Step: Use a serum-free medium for the duration of the experiment if possible, as serum components can sometimes interfere with the assay.
-
Data Presentation
Table 1: Pharmacokinetic Comparison of Immediate-Release (IR) Nicotinic Acid and Niaspan
| Parameter | Immediate-Release Nicotinic Acid | Niaspan (Extended-Release) | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 4 - 5 hours | [10] |
| Half-life (t½) | ~1 hour | Slower decline, allowing for once-daily dosing | [3] |
| Flushing Incidence | High | Significantly lower than IR niacin | [7] |
| Hepatotoxicity Risk | Low | Lower than sustained-release formulations | [10] |
Table 2: Dose-Dependent Effects of Niaspan on Lipid Profile (2000 mg/day)
| Lipid Parameter | Mean Percent Change from Baseline | Reference(s) |
| Total Cholesterol | -12.1% | [13] |
| LDL Cholesterol | -16.7% | [13] |
| HDL Cholesterol | +25.8% | [13] |
| Triglycerides | -34.5% | [13] |
| Lipoprotein(a) | -23.6% | [13] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anti-Atherosclerotic Effects in Ldlr-/- Mice
-
Animal Model: Male LDL receptor-deficient (Ldlr-/-) mice.
-
Diet: Place mice on a high-fat diet (e.g., containing 1.5% cholesterol).
-
Treatment Groups:
-
Control group: High-fat diet.
-
Treatment group: High-fat diet containing 0.3% (w/w) nicotinic acid.
-
-
Administration: Provide diets and water ad libitum for 10-12 weeks.
-
Monitoring: Monitor body weight and food intake regularly.
-
Endpoint Analysis:
-
Collect blood for plasma lipid analysis (Total Cholesterol, HDL-C, Triglycerides).
-
Perfuse the aorta and heart.
-
Excise the aorta and perform en face analysis of atherosclerotic lesions using Oil Red O staining.
-
Quantify the lesion area using image analysis software.
-
Protocol 2: In Vitro Macrophage PGD2 Secretion Assay
-
Cell Culture: Culture human macrophages (e.g., derived from THP-1 monocytes) in an appropriate medium.
-
Treatment:
-
Pre-incubate cells with varying concentrations of nicotinic acid (e.g., 0.1-3 mM) for a specified time (e.g., 1-4 hours).
-
Include a vehicle control group.
-
For inhibition studies, pre-incubate with aspirin (e.g., 100 µM) before adding nicotinic acid.[14]
-
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGD2 Measurement: Quantify the concentration of PGD2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Normalize PGD2 concentrations to the total protein content of the cells in each well.
Mandatory Visualization
Caption: GPR109A signaling pathway activated by nicotinic acid.
Caption: General experimental workflow for studying nicotinic acid.
References
- 1. Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Multiple-dose efficacy and safety of an extended-release form of niacin in the management of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effectiveness of once-nightly dosing of extended-release niacin alone and in combination for hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Equivalent efficacy of a time-release form of niacin (Niaspan) given once-a-night versus plain niacin in the management of hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. crnusa.org [crnusa.org]
- 11. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of Nicorandil in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the degradation of nicorandil in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause nicorandil degradation?
A1: Nicorandil is susceptible to degradation primarily through hydrolysis. The main factors influencing its stability are:
-
Moisture: Nicorandil is highly unstable in the presence of moisture, even at low humidity levels and room temperature.[1][2] In its solid crystalline state, it is stable under extremely dry conditions.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation of nicorandil.[1]
-
pH: The rate of hydrolysis is pH-dependent. Nicorandil is more stable in acidic conditions, with a pH of 4 or below being optimal for aqueous solutions.[3][4]
-
Light: Exposure to light can also lead to the degradation of nicorandil.[5][6]
Q2: What are the major degradation products of nicorandil?
A2: The primary degradation of nicorandil involves the hydrolysis of its nitrate ester group. The major degradation products identified are:
-
2-(3-pyridyl)-2-oxazoline[3]
Q3: How should I prepare and store nicorandil stock solutions to minimize degradation?
A3: To prepare and store nicorandil solutions with enhanced stability, follow these guidelines:
-
Solvent Selection: For aqueous solutions, use a buffer with a pH of 4 or below.[4] Nicorandil can also be dissolved in organic solvents like DMF for certain applications, but this may not be suitable for all experimental setups.[9] For infusions, 0.9% sodium chloride or 5% glucose solutions are commonly used as carriers.[10]
-
Preparation: Always use aseptic techniques when preparing solutions.[10] Prepare solutions fresh whenever possible.
-
Storage: Store stock solutions protected from light.[10] For short-term storage (within 8 hours), solutions in 0.9% sodium chloride or 5% glucose are stable at both room temperature and refrigerated conditions. For longer-term stability, solid nicorandil should be stored in a desiccated environment.[1][2]
Q4: What is the dual mechanism of action of nicorandil?
A4: Nicorandil exhibits a unique dual mechanism of action, functioning as both a potassium (K+) channel opener and a nitric oxide (NO) donor.[11][12]
-
Potassium Channel Opener: It activates ATP-sensitive potassium (KATP) channels in the smooth muscle cells of blood vessels.[12] This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and subsequent vasodilation.[12]
-
Nitric Oxide (NO) Donor: The nitrate group in nicorandil's structure allows it to act as an NO donor.[13] NO activates guanylate cyclase, increasing cyclic guanosine monophosphate (cGMP) levels, which also results in smooth muscle relaxation and vasodilation.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of drug potency in aqueous solution. | Hydrolysis due to inappropriate pH or prolonged storage. | Prepare fresh solutions for each experiment. If storage is necessary, use a buffer with a pH of 4 or lower and store at 2-8°C for a limited time.[4] |
| Variability in experimental results. | Inconsistent preparation of nicorandil solutions or degradation during the experiment. | Standardize the solution preparation protocol. Protect the experimental setup from light.[10] Monitor the stability of the nicorandil solution over the course of the experiment using an appropriate analytical method like HPLC.[5] |
| Precipitation in prepared solutions. | Poor solubility or interaction with other components in the medium. | Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, check the pH. If using a complex medium, perform a compatibility study. |
| Unexpected biological effects. | Presence of pharmacologically active degradation products. | Characterize the purity of the nicorandil solution before use. Use a stability-indicating analytical method to identify and quantify any degradation products.[3][8] |
Data Summary
Table 1: Factors Affecting Nicorandil Stability
| Factor | Effect on Stability | Recommendation |
| Moisture | Highly unstable, promotes hydrolysis.[1][2] | Store in a dry, desiccated environment. |
| Temperature | Higher temperatures accelerate degradation.[1] | Store at controlled room temperature or refrigerated. |
| pH | More stable in acidic conditions (pH ≤ 4).[4] | Use acidic buffers for aqueous solutions. |
| Light | Can cause degradation.[5][6] | Protect from light by using amber vials or covering containers. |
Experimental Protocols
Protocol 1: Preparation of a Standard Nicorandil Aqueous Solution
-
Materials: Nicorandil powder, 0.1 M Hydrochloric Acid (HCl), deionized water, volumetric flasks, magnetic stirrer, pH meter.
-
Procedure:
-
Accurately weigh the desired amount of nicorandil powder.
-
Dissolve the powder in a small volume of deionized water in a volumetric flask.
-
Adjust the pH of the solution to approximately 4.0 by adding 0.1 M HCl dropwise while stirring.
-
Bring the solution to the final volume with deionized water.
-
Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.
-
Store in a sterile, light-protected container at 2-8°C. Prepare fresh for optimal results.
-
Protocol 2: Stability Testing of Nicorandil using HPLC
-
Objective: To quantify the amount of nicorandil and its major degradation product, N-(2-hydroxyethyl) nicotinamide, over time under specific experimental conditions.
-
Materials: Nicorandil solution, HPLC system with UV detector, C18 column, mobile phase (e.g., a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol), reference standards for nicorandil and N-(2-hydroxyethyl) nicotinamide.
-
HPLC Conditions (Example): [5]
-
Column: Inertsil C8, 250 x 4.6mm, 5µm
-
Mobile Phase: Gradient elution with a phosphate buffer (pH 6.4), acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Column Temperature: 30°C
-
-
Procedure:
-
Prepare the nicorandil solution according to the experimental protocol being tested.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to an appropriate concentration with the mobile phase.
-
Inject the sample into the HPLC system.
-
Quantify the peak areas for nicorandil and its degradation products by comparing them to the peak areas of the reference standards.
-
Plot the concentration of nicorandil and its degradation products as a function of time to determine the degradation kinetics.
-
Visualizations
Caption: Simplified degradation pathway of Nicorandil.
Caption: Dual mechanism of action of Nicorandil.
Caption: Workflow for Nicorandil stability testing.
References
- 1. US5580576A - Pharmaceutically/storage-stable nicorandil formulations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Stability of Nicorandil in Aqueous Solution. I. Kinetics and Mechanism of Decomposition of N-(2-Hydroxyethyl) nicotinamide Nitrate (Ester) in Aqueous Solution [jstage.jst.go.jp]
- 4. EP2727593A1 - Nicorandil-containing pharmaceutical composition - Google Patents [patents.google.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. akjournals.com [akjournals.com]
- 7. sigarra.up.pt [sigarra.up.pt]
- 8. researchgate.net [researchgate.net]
- 9. CN109516951B - Preparation method of nicorandil trimer - Google Patents [patents.google.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism of action and neuroprotective role of nicorandil in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 13. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in Niacin Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of niacin and its interaction with the GPR109A receptor. Our goal is to help you minimize experimental variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of niacin's therapeutic effects?
A1: Niacin's pharmacological effects, particularly on lipid metabolism, are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCAR2.[1] This receptor is predominantly expressed in adipocytes and immune cells like macrophages.[2] Upon binding, GPR109A initiates intracellular signaling cascades that lead to the observed physiological responses.
Q2: What are the main downstream signaling pathways activated by GPR109A?
A2: GPR109A is a Gi-coupled receptor. Its activation by niacin leads to two primary signaling events:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
G-protein Activation: The activated Gi protein can be measured directly using a GTPγS binding assay.[1] Additionally, GPR109A activation can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein-independent signaling.[1]
Q3: What are the most common sources of variability in cell-based niacin assays?
A3: Variability in cell-based assays can arise from several factors:
-
Cell Health and Culture Conditions: High cell passage number can lead to altered morphology, growth rates, and protein expression.[3] Mycoplasma contamination can significantly impact cellular metabolism, signal transduction, and gene expression.[4][5][6][7]
-
Assay Conditions: Fluctuations in temperature can alter the rate of enzymatic reactions and binding kinetics.[8][9][10] Inconsistent incubation times and pipetting errors are also major sources of variability.[8]
-
Reagent Quality: The purity and stability of niacin solutions and other reagents are critical for reproducible results.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
General Cell Culture and Assay Conditions
Q: My experimental results are inconsistent between replicates. What should I check first?
A: Inconsistent results are often due to procedural variations. Here are the primary factors to investigate:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed to maximize accuracy.[8] |
| Temperature Fluctuations | Allow all reagents and samples to reach room temperature before starting the assay. Use a temperature-controlled incubator for all incubation steps.[8][9] |
| Inconsistent Timing | Adhere strictly to the incubation times specified in your protocol. Read all samples and standards at a consistent time point.[8] |
| High Cell Passage Number | Use cells within a validated and consistent passage range. Cells at high passage numbers can exhibit altered characteristics.[3][11] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[4][5][6][7] |
Radioligand Binding Assays
Q: I am observing high non-specific binding in my [³H]-nicotinic acid binding assay. How can I reduce it?
A: High non-specific binding can mask the specific signal. Here are some strategies to mitigate this issue:
| Potential Cause | Troubleshooting Steps |
| Excess Radioligand | Use a lower concentration of the radioligand, ideally at or below its Kd value.[12] |
| Suboptimal Membrane Prep | Ensure proper homogenization and washing of cell membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay.[12] |
| Assay Buffer Composition | Include bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions.[12] |
| Insufficient Washing | Increase the volume and number of wash steps. Use ice-cold wash buffer to minimize dissociation of the specifically bound radioligand.[12] |
Functional Assays
Q: My GTPγS binding assay has a low signal-to-background ratio. How can I improve it?
A: A low signal-to-background ratio is a common challenge in GTPγS binding assays. Consider the following optimizations:
| Potential Cause | Troubleshooting Steps |
| Suboptimal GDP Concentration | The optimal GDP concentration can vary depending on the receptor and G protein subtype. Titrate GDP concentrations to find the optimal window for your system. Gi/o coupled receptors often require higher GDP concentrations.[13] |
| Incorrect Incubation Time/Temp | Optimize the incubation time and temperature. Ensure that the reaction has reached equilibrium for specific binding. |
| Insufficient Receptor Expression | Confirm the expression level of GPR109A in your cell membranes. |
| Reagent Degradation | Prepare fresh GTPγS solutions for each experiment, as it is susceptible to degradation. |
Q: I am not observing the expected decrease in cAMP levels after niacin treatment. What could be wrong?
A: Failure to see a decrease in cAMP indicates an issue with the Gαi signaling pathway. Here's what to check:
| Potential Cause | Troubleshooting Steps |
| Forskolin Concentration | Ensure that the concentration of forskolin used to stimulate adenylyl cyclase is appropriate. Too high a concentration may mask the inhibitory effect of niacin. |
| Cell Health | Poor cell health can lead to a blunted signaling response. Ensure cells are healthy and not overgrown before the experiment. |
| Receptor Desensitization | Prolonged exposure to niacin can lead to receptor desensitization. Ensure that the treatment time is appropriate for measuring the initial signaling event. |
| Assay Sensitivity | Verify that your cAMP assay is sensitive enough to detect the expected changes. |
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the GPR109A receptor.
Methodology:
-
Membrane Preparation: Harvest cells expressing GPR109A and prepare cell membranes through homogenization and centrifugation.[1]
-
Assay Setup: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the unlabeled test compound in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[1]
-
Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Binding Assay
Objective: To measure the activation of GPR109A by quantifying the binding of [³⁵S]GTPγS to Gi proteins.
Methodology:
-
Assay Setup: In a 96-well plate, combine cell membranes expressing GPR109A, GDP, and varying concentrations of niacin in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).[1]
-
Pre-incubation: Pre-incubate the plate at 30°C.[1]
-
Reaction Initiation: Add [³⁵S]GTPγS to all wells to initiate the binding reaction.[1]
-
Incubation: Incubate the plate at 30°C with gentle shaking.[1]
-
Termination and Detection (SPA format): Add Scintillation Proximity Assay (SPA) beads and incubate to allow membrane binding. Measure radioactivity in a microplate scintillation counter.[1]
-
Data Analysis: Subtract non-specific binding and plot the specific [³⁵S]GTPγS binding against the log concentration of niacin.[1]
Visualizations
Niacin-GPR109A Signaling Pathway
Caption: Niacin binds to and activates the GPR109A receptor, leading to the inhibition of adenylyl cyclase and recruitment of β-arrestin.
Experimental Workflow for Troubleshooting Assay Variability
Caption: A systematic workflow for identifying and addressing sources of variability in experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 4. Assessing mycoplasma contamination of cell cultures by qPCR using a set of universal primer pairs targeting a 1.5 kb fragment of 16S rRNA genes | PLOS One [journals.plos.org]
- 5. Assessing mycoplasma contamination of cell cultures by qPCR using a set of universal primer pairs targeting a 1.5 kb fragment of 16S rRNA genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination: Mycoplasma and Problematic Cell Lines Continue To Cause Concern | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. sensoscientific.com [sensoscientific.com]
- 10. sonicu.com [sonicu.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Nicospan to other phosphodiesterase inhibitors
An Objective Comparison of Phosphodiesterase Inhibitors: A Guide for Researchers
Introduction
Phosphodiesterase (PDE) inhibitors are a broad class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide provides a comparative overview of prominent PDE inhibitors, focusing on their mechanisms, selectivity, and efficacy, supported by experimental data.
It is important to clarify a potential point of confusion regarding the name "Nicospan." Literature searches indicate that "this compound" is not a recognized phosphodiesterase inhibitor. The name is phonetically similar to "Niaspan," an extended-release formulation of niacin (vitamin B3). Niaspan's primary mechanism of action involves the inhibition of diacylglycerol acyltransferase-2 (DGAT2), leading to a reduction in triglyceride synthesis and, subsequently, lower levels of VLDL and LDL cholesterol. It does not act by inhibiting phosphodiesterases.
This guide will therefore focus on a comparison of well-established PDE inhibitors from different families, namely a PDE3 inhibitor (Milrinone), a PDE4 inhibitor (Roflumilast), and a PDE5 inhibitor (Sildenafil).
Mechanism of Action: The Phosphodiesterase Superfamily
The phosphodiesterase superfamily consists of 11 families of enzymes (PDE1-PDE11) that hydrolyze the phosphodiester bond in cAMP and cGMP, terminating their signaling. By inhibiting these enzymes, PDE inhibitors increase the intracellular concentrations of these second messengers, leading to various physiological effects depending on the specific PDE family targeted and the tissue in which it is expressed.
Caption: Generalized cAMP signaling pathway and the role of PDE inhibitors.
Caption: Generalized cGMP signaling pathway and the role of PDE inhibitors.
Comparative Efficacy and Selectivity
The therapeutic utility of a PDE inhibitor is largely determined by its selectivity for a particular PDE family. The following table summarizes the key characteristics of Milrinone, Roflumilast, and Sildenafil.
| Characteristic | Milrinone | Roflumilast | Sildenafil |
| Primary Target | PDE3 | PDE4 | PDE5 |
| Mechanism of Action | Increases intracellular cAMP, leading to positive inotropic effects and vasodilation. | Increases intracellular cAMP in inflammatory and immune cells, reducing inflammatory responses. | Increases intracellular cGMP in the corpus cavernosum and pulmonary vasculature, leading to smooth muscle relaxation and vasodilation. |
| Therapeutic Use | Acute decompensated heart failure | Severe Chronic Obstructive Pulmonary Disease (COPD) | Erectile dysfunction, Pulmonary Arterial Hypertension (PAH) |
| IC50 (approx.) | ~0.27 µM for PDE3A | ~0.8 nM for PDE4 | ~3.5 nM for PDE5 |
| Selectivity | Highly selective for PDE3 over other PDE families. | Highly selective for PDE4. | Highly selective for PDE5, with some activity against PDE6. |
Experimental Protocols
The determination of a compound's efficacy and selectivity as a PDE inhibitor relies on robust in vitro assays. A common method is the competitive inhibition enzyme assay.
Protocol: In Vitro Phosphodiesterase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4D, PDE5A)
-
Test compound (e.g., Milrinone)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, a fixed concentration of the recombinant PDE enzyme, and varying concentrations of the test compound.
-
Initiation: The reaction is initiated by the addition of the radiolabeled substrate (³H-cAMP for PDE3 and PDE4; ³H-cGMP for PDE5).
-
Incubation: The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C) to allow for enzymatic hydrolysis of the substrate.
-
Termination: The reaction is terminated by the addition of snake venom nucleotidase, which converts the product of the PDE reaction (³H-5'-AMP or ³H-5'-GMP) into the corresponding nucleoside (³H-adenosine or ³H-guanosine).
-
Separation: The radiolabeled nucleoside product is separated from the unreacted substrate using ion-exchange chromatography.
-
Quantification: The amount of radiolabeled nucleoside is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
A Comparative Guide to the Vasodilatory Efficacy of Nicospan and Papaverine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasodilatory properties of Nicospan and the established vasodilator, papaverine. This compound is a combination drug formulation containing Drotaverine Hydrochloride and Nicotinic Acid (Vitamin B3). This document delves into the mechanisms of action, summarizes quantitative experimental data, and provides detailed experimental protocols for the assessment of these substances.
Executive Summary
Papaverine, a non-selective phosphodiesterase (PDE) inhibitor, has long been a benchmark for vasodilation in research and clinical settings. This compound, through its components Drotaverine and Nicotinic Acid, presents a multi-faceted approach to achieving vasodilation. Drotaverine, structurally related to papaverine, is a selective PDE4 inhibitor, suggesting a more targeted mechanism of action. Nicotinic Acid, on the other hand, induces vasodilation primarily through the release of prostaglandin D2 (PGD2). This guide provides the available scientific evidence to compare the efficacy of these agents.
Mechanisms of Action
The vasodilatory effects of this compound's components and papaverine are initiated by distinct signaling pathways.
-
Drotaverine Hydrochloride: As a selective inhibitor of phosphodiesterase 4 (PDE4), drotaverine increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.[1] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK).[1] This prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation. Additionally, drotaverine has been shown to exhibit calcium-antagonistic effects by inhibiting voltage-dependent L-type calcium channels, further contributing to its spasmolytic and vasodilatory properties.[1][2]
-
Nicotinic Acid (Niacin): The primary mechanism of nicotinic acid-induced vasodilation involves the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes. This activation stimulates the arachidonic acid cascade, leading to the synthesis and release of vasodilatory prostaglandins, predominantly prostaglandin D2 (PGD2).[3] PGD2 then acts on the PGD2 receptor 1 (DP1) on vascular smooth muscle cells, causing relaxation and subsequent vasodilation, which is often experienced as flushing.[4] A secondary mechanism involves the direct activation of the capsaicin receptor TRPV1 from the intracellular side, which contributes to the sensation of heat and vasodilation.[5]
-
Papaverine: Papaverine is a non-selective inhibitor of phosphodiesterase (PDE) enzymes, leading to an increase in both intracellular cAMP and cyclic guanosine monophosphate (cGMP).[6] The accumulation of these cyclic nucleotides results in the activation of PKA and protein kinase G (PKG), respectively. Both kinases contribute to the dephosphorylation of myosin light chains and the reduction of intracellular calcium levels, causing smooth muscle relaxation and vasodilation.[6] Papaverine is also known to block calcium channels and inhibit the release of calcium from intracellular stores.
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the available quantitative data on the vasodilatory efficacy of drotaverine, nicotinic acid, and papaverine from various experimental models.
Table 1: In Vitro Vasodilation Data
| Compound | Preparation | Pre-contraction Agent | Concentration for Max. Effect | Max. Relaxation (%) | EC50 / IC50 | Reference |
| Drotaverine | Rat Thoracic Aorta | Phenylephrine (10⁻⁶ mol/L) | 10⁻² mol/L | Not specified | 1.63 x 10⁻⁸ mol/L | [7] |
| Papaverine | Rat Aorta | Epinephrine | 0.18 mM | ~100% | Not specified | [8] |
| Papaverine | Human Radial Artery | Phenylephrine | 2 mg/ml | Stronger than 0.5 mg/ml | Not specified | [9][10] |
| Papaverine | Human Radial Artery | Phenylephrine | 1 mg/ml | 90.47% ± 10.16% | Not specified | [11] |
| Nicotinic Acid | Not typically assessed in isolated vessel preparations for direct vasodilation. | - | - | - | - | - |
Table 2: In Vivo Vasodilation Data
| Compound | Model | Administration Route | Dose | Endpoint | Result | Reference |
| Drotaverine | Human (CABG) | Perivascular injection | Not specified | Internal Mammary Artery Blood Flow | Significantly increased blood flow compared to topical application | [12] |
| Nicotinic Acid | Human | Oral | 500 mg | Plasma PGD2 metabolite | 430-800 fold increase | [13] |
| Nicotinic Acid | Mouse | Subcutaneous | 120 mg/kg | Ear Blood Flow | >100% increase | [5] |
| Papaverine | Human (CABG) | Intraluminal | 10⁻⁴ mol/l | Internal Mammary Artery Lumen Size | 20% increase | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the cited studies.
Protocol 1: Organ Bath for In Vitro Vasodilation Assay
This protocol is adapted from studies assessing the vasodilatory effects of papaverine and drotaverine on isolated arterial rings.[7][9][11][14]
-
Tissue Preparation:
-
Isolate the desired artery (e.g., rat thoracic aorta, human radial artery) and place it in a cold Krebs-Henseleit buffer solution.
-
Carefully remove adhering connective tissue and cut the artery into rings of 2-4 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the ring with a fine wire.
-
-
Experimental Setup:
-
Mount the arterial rings in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Apply a baseline tension (e.g., 2g) and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Procedure:
-
Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (e.g., 10⁻⁶ M) or potassium chloride (e.g., 60 mM).
-
Once a plateau in contraction is reached, cumulatively add increasing concentrations of the test compound (drotaverine or papaverine) to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
Calculate the percentage of relaxation relative to the pre-contracted tension.
-
Protocol 2: Measurement of Nicotinic Acid-Induced Prostaglandin D2 Release
This protocol is based on studies investigating the mechanism of nicotinic acid-induced flushing.[13][15][16][17]
-
Cell Culture and Treatment:
-
Culture relevant cells (e.g., human macrophages, Langerhans cells) in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of nicotinic acid for a specified duration (e.g., 30 minutes).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Quantify the concentration of PGD2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Alternatively, for in vivo studies, collect plasma samples from subjects after oral administration of nicotinic acid.
-
Measure the levels of a stable PGD2 metabolite (e.g., 9α,11β-PGF2) in the plasma using gas chromatography-mass spectrometry.
-
Protocol 3: In Vivo Measurement of Cutaneous Blood Flow
This protocol is adapted from a study assessing nicotinic acid-induced vasodilation in mice.[4][5]
-
Animal Preparation:
-
Anesthetize the mouse and maintain its body temperature.
-
Administer nicotinic acid via a suitable route (e.g., subcutaneous injection).
-
-
Blood Flow Measurement:
-
Use a laser Doppler flowmeter to measure cutaneous blood flow on a specific area, such as the ear.
-
Record baseline blood flow before administration of the test compound.
-
Continuously monitor and record the change in blood flow for a set period after administration.
-
-
Data Analysis:
-
Express the change in blood flow as a percentage of the baseline flow.
-
Plot the time course of the vasodilation response.
-
Conclusion
The vasodilatory actions of this compound and papaverine stem from distinct yet effective mechanisms. Papaverine acts as a broad-spectrum PDE inhibitor, while this compound offers a dual approach: the selective PDE4 inhibition by Drotaverine and the prostaglandin-mediated pathway of Nicotinic Acid.
-
Drotaverine , being structurally similar to papaverine but with higher selectivity for PDE4, presents a potentially more targeted therapeutic agent with a favorable side effect profile. The available data suggests it is a potent vasodilator.
-
Nicotinic Acid 's vasodilatory effect is potent but is also associated with the well-known side effect of flushing, which is a direct consequence of its mechanism of action.
-
Papaverine remains a reliable, albeit non-selective, vasodilator.
The choice between these agents for research or therapeutic development will depend on the specific application, the desired selectivity of action, and the tolerance for potential side effects. The experimental protocols and quantitative data provided in this guide offer a foundation for further investigation and direct comparison of these vasodilatory compounds. Researchers are encouraged to utilize the detailed methodologies to generate comparative data under their specific experimental conditions.
References
- 1. What is the mechanism of Drotaverine Hydrochloride? [synapse.patsnap.com]
- 2. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Papaverine Prevents Vasospasm by Regulation of Myosin Light Chain Phosphorylation and Actin Polymerization in Human Saphenous Vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasodilatory Efficacy and Impact of Papaverine on Endothelium in Radial Artery Predilatation for CABG Surgery: in Search for Optimal Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpp.krakow.pl [jpp.krakow.pl]
- 12. researchgate.net [researchgate.net]
- 13. Release of markedly increased quantities of prostaglandin D2 in vivo in humans following the administration of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Nicardipine and Other Calcium Channel Blockers
An important clarification regarding the initial topic: The user's request specified a comparison between "Nicospan" and calcium channel blockers. Initial research revealed that this compound is a geotextile material used for erosion control and is not a pharmaceutical agent. It is highly probable that the intended subject of comparison was "Nicardipine," a well-known calcium channel blocker. This guide will proceed with a detailed comparative analysis of Nicardipine against other prominent calcium channel blockers.
This guide is intended for researchers, scientists, and drug development professionals, providing an objective comparison of Nicardipine with other calcium channel blockers (CCBs), supported by experimental data.
Calcium channel blockers are a class of drugs that inhibit the movement of calcium ions (Ca2+) through voltage-gated calcium channels. They are widely used in the management of cardiovascular conditions such as hypertension and angina. CCBs are broadly classified into two main groups: dihydropyridines and non-dihydropyridines, which differ in their chemical structure, tissue selectivity, and clinical effects.
Nicardipine is a dihydropyridine calcium channel blocker, a class that also includes amlodipine. These agents are known for their potent vasodilatory effects due to their high affinity for L-type calcium channels in vascular smooth muscle. The non-dihydropyridine class includes verapamil (a phenylalkylamine) and diltiazem (a benzothiazepine), which have more pronounced effects on the heart muscle, affecting heart rate and contractility.
Quantitative Data Comparison
The following tables summarize quantitative data from various clinical trials comparing the efficacy and side effects of Nicardipine with other calcium channel blockers.
Table 1: Comparative Efficacy of Nicardipine vs. Amlodipine in Essential Hypertension
| Parameter | Nicardipine | Amlodipine | Study Details |
| Dosage | 60-100 mg/day (in 2-3 doses) | 5-10 mg/day (once daily) | 90-day, multicenter, randomized, double-blind, parallel-group study in 133 elderly patients with isolated systolic hypertension.[1][2] |
| Reduction in Office Systolic Blood Pressure (SBP) | Comparable to Amlodipine | Comparable to Nicardipine | Both treatments substantially and comparably reduced office SBP.[1][2] |
| Reduction in 24-h Ambulatory SBP | Significant reduction | Significantly greater reduction than Nicardipine, especially during the nocturnal period.[1][2] | |
| Reduction in Office Diastolic Blood Pressure (DBP) | Slight decrease | Slight decrease | Both treatments produced a slight decrease in DBP.[1] |
Table 2: Comparative Efficacy of Nicardipine vs. Verapamil in Chronic Stable Angina
| Parameter | Nicardipine | Verapamil | Study Details |
| Dosage | 30 mg, three times a day | 120 mg, three times a day | Randomized, double-blind, placebo-controlled crossover trial in 22 patients with stable angina.[3] |
| Increase in Exercise Time (from placebo) | +1.0 min (p < 0.05) | +2.5 min (p < 0.001) | Verapamil produced a greater improvement in exercise tolerance.[3] |
| Change in Resting Heart Rate | Increased (p < 0.02) | Decreased (p < 0.002) | Opposing effects on resting heart rate were observed.[3] |
| Change in Exercise Heart Rate | Increased (p < 0.005) | Heart rate gain was higher (p < 0.01) | Both drugs had different effects on heart rate during exercise.[3] |
Table 3: Comparative Hemodynamic Effects of Nicardipine vs. Diltiazem
| Parameter | Nicardipine | Diltiazem | Study Details |
| Dosage | 40 mg, twice daily (sustained-release) | 180 mg, twice daily (sustained-release) | Crossover design study in 20 patients with mild to moderate hypertension.[4] |
| Change in 24-hour Heart Rate | Unchanged | Slightly reduced | Diltiazem had a slight effect on heart rate over 24 hours.[4] |
| Change in Peripheral Resistance | Significantly decreased | Not significantly changed | Nicardipine demonstrated a more pronounced effect on peripheral resistance.[4] |
| Coronary Blood Flow Velocity (CBFV) | Significantly increased with longer duration | Increased | Intracoronary administration in 9 patients showed Nicardipine to have a more potent and prolonged effect.[5] |
Table 4: Common Adverse Effects and Incidence Rates
| Adverse Effect | Nicardipine | Amlodipine | Verapamil | Diltiazem |
| Flushing | Common | Less common | Less common | Less common |
| Headache | Common | Common | Common | Common |
| Palpitations | Common | Common | Less common | Less common |
| Pedal Edema | Common | Common (may have higher incidence at higher doses)[6] | Less common | Less common |
| Constipation | Rare | Rare | Common | Less common |
| Bradycardia | Rare (can cause reflex tachycardia) | Rare (can cause reflex tachycardia) | Possible | Possible |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Ambulatory Blood Pressure Monitoring (ABPM) for Hypertension Trials
-
Objective: To assess the antihypertensive efficacy of a drug over a 24-hour period, capturing blood pressure variations during both waking and sleeping hours.
-
Patient Population: Patients with mild to moderate essential hypertension, often with specific inclusion criteria such as age and baseline blood pressure readings.
-
Experimental Design: Randomized, double-blind, parallel-group or crossover designs are common. A placebo run-in period is often included to establish baseline blood pressure.
-
Methodology:
-
A portable, non-invasive ABPM device is fitted to the patient's non-dominant arm.
-
The device is programmed to record blood pressure and heart rate at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Patients are instructed to maintain their normal daily activities but to keep their arm still during measurements.
-
A diary is often provided for patients to record their activities, posture, and any symptoms.
-
The monitoring period is typically 24 hours.
-
-
Data Analysis: The collected data is analyzed to determine the mean 24-hour, daytime, and nighttime blood pressure and heart rate. The smoothness index, which reflects the homogeneity of the blood pressure reduction over 24 hours, may also be calculated. Statistical comparisons are made between treatment groups.[1][7][8][9]
Treadmill Exercise Testing for Angina Pectoris Trials
-
Objective: To evaluate the anti-anginal effects of a drug by measuring changes in exercise tolerance and myocardial ischemia.
-
Patient Population: Patients with a history of chronic stable angina, often with documented coronary artery disease.
-
Experimental Design: Randomized, double-blind, placebo-controlled, crossover design is frequently used. Patients typically undergo a placebo phase to establish baseline exercise capacity.
-
Methodology:
-
Anti-anginal medications are usually withdrawn for a specified period before the test.
-
A standard exercise protocol, such as the Bruce protocol, is used. This involves progressively increasing the speed and incline of the treadmill in stages.
-
A 12-lead electrocardiogram (ECG) is continuously monitored, and blood pressure is measured at rest and at the end of each exercise stage.
-
The test is terminated based on predefined criteria, such as the onset of moderate to severe angina, significant ST-segment depression, a drop in systolic blood pressure, or the patient reaching their maximum predicted heart rate.
-
-
Data Analysis: Key parameters for comparison include the total exercise duration, time to the onset of angina, and time to 1 mm ST-segment depression. Changes in these parameters from baseline are compared between treatment groups.[3][10][11]
Quantitative Coronary Angiography (QCA) for Coronary Blood Flow Assessment
-
Objective: To objectively measure the diameter of coronary arteries and assess changes in coronary blood flow in response to a drug.
-
Patient Population: Patients undergoing coronary angiography for diagnostic or interventional purposes.
-
Experimental Design: Randomized, double-blind administration of the study drugs.
-
Methodology:
-
Coronary angiography is performed using standard techniques.
-
A catheter is placed in the coronary artery of interest.
-
A baseline angiogram is recorded.
-
The study drug (e.g., intracoronary nicardipine, verapamil, or diltiazem) is administered.
-
Follow-up angiograms are recorded at specific time points after drug administration.
-
For coronary blood flow velocity measurement, a Doppler Flowire may be used.
-
-
Data Analysis: The angiograms are analyzed using a validated QCA software system. The minimum lumen diameter, reference vessel diameter, and percent diameter stenosis are measured. Changes in these parameters from baseline are compared between the different drugs.[5][12]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for all calcium channel blockers is the inhibition of L-type voltage-gated calcium channels. However, their selectivity for different tissues leads to distinct physiological effects.
Dihydropyridine Calcium Channel Blockers (Nicardipine, Amlodipine)
Dihydropyridines are highly selective for the L-type calcium channels in vascular smooth muscle. By blocking calcium influx into these cells, they cause vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure. At therapeutic doses, they have minimal effect on cardiac contractility and conduction.
References
- 1. Randomized, comparative, double-blind study of amlodipine vs. nicardipine as a treatment of isolated systolic hypertension in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of nicardipine and verapamil in the management of chronic stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diltiazem vs. nicardipine on ambulatory and exercise blood pressure and on peripheral hemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of intracoronary nicardipine, diltiazem and verapamil on coronary blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Guidance on ambulatory blood pressure monitoring: A statement from the HOPE Asia Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implications of Ambulatory Blood Pressure Monitoring Substudies on the Interpretation of Clinical Trials in Hypertension: Should the Threshold for Drug Therapy Be Lower in Older Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Treadmill Stress Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical expert consensus document on quantitative coronary angiography from the Japanese Association of Cardiovascular Intervention and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Nicospan's (Drotaverine) Antispasmodic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the antispasmodic properties of Nicospan, with its active ingredient Drotaverine. The product's performance is objectively compared with other antispasmodic alternatives, supported by experimental data from publicly available clinical trials and research studies.
Introduction to this compound (Drotaverine)
This compound is an antispasmodic medication containing Drotaverine Hydrochloride.[1] Structurally related to papaverine, Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in smooth muscle cells.[1] By inhibiting PDE4, Drotaverine increases intracellular cAMP levels, leading to the relaxation of smooth muscles.[1] This mechanism of action distinguishes it from anticholinergic antispasmodics, as it is not associated with the typical side effects of that class.[1] this compound is primarily used in the treatment of functional bowel disorders and to alleviate pain associated with renal colic.[1]
Comparative Efficacy of this compound (Drotaverine) and Other Antispasmodics
The following tables summarize the quantitative data from clinical trials evaluating the efficacy of Drotaverine and other common antispasmodics in the treatment of Irritable Bowel Syndrome (IBS).
Table 1: Efficacy of Drotaverine vs. Placebo in IBS
| Outcome Measure | Drotaverine Group | Placebo Group | Study |
| Reduction in Pain Frequency (after 4 weeks) | 77.7% of patients | 30.6% of patients | Rai et al. (2014)[2] |
| Reduction in Pain Severity (after 4 weeks) | 77.7% of patients | 30.6% of patients | Rai et al. (2014)[2] |
| Global Relief of Abdominal Pain (Patient Assessed) | 85.9% of patients | 39.5% of patients | Rai et al. (2014)[2] |
| Global Relief of Abdominal Pain (Clinician Assessed) | 82.4% of patients | 36.5% of patients | Rai et al. (2014)[2] |
Table 2: Comparative Efficacy of Drotaverine vs. Mebeverine in IBS
| Outcome Measure | Drotaverine Group | Mebeverine Group | Study |
| Reduction in Pain Severity (after 4 weeks) | 70.4% | 46.1% | Rai & Nijhawan (2021) |
| Reduction in Pain Frequency (Pain Episodes per Week) | From 3±1 to 1.1±0.2 | From 3±1 to 2±0.1 | Rai & Nijhawan (2021) |
Table 3: Efficacy of Dicyclomine vs. Placebo in Functional Bowel/IBS
| Outcome Measure | Dicyclomine Group (160 mg/day) | Placebo Group | Study |
| Favorable Clinical Response | 82% of patients | 55% of patients | FDA Drug Label[3] |
Experimental Protocols
This section details a generalized methodology for the in-vitro assessment of antispasmodic properties using an isolated tissue preparation, a common preclinical experimental model.
Objective: To evaluate the spasmolytic activity of a test compound (e.g., Drotaverine) on acetylcholine-induced contractions in an isolated segment of the small intestine (e.g., rat or chicken ileum).
Materials and Reagents:
-
Isolated tissue (e.g., rat or chicken ileum)
-
Physiological Salt Solution (PSS), such as Tyrode's solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Acetylcholine (spasmogen)
-
Test compound (Drotaverine)
-
Standard antispasmodic drug (e.g., Atropine) for positive control
-
Isolated organ bath system equipped with a force transducer and data acquisition system.
Procedure:
-
Tissue Preparation: A segment of the ileum (2-3 cm) is dissected from a euthanized animal and placed in cold, aerated PSS. The lumen is gently flushed to remove contents, and the tissue is mounted in the organ bath containing PSS at 37°C. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes under a resting tension (e.g., 1 gram). During this period, the PSS in the bath is replaced every 15 minutes.
-
Induction of Contraction: A dose-response curve for acetylcholine is generated by adding cumulatively increasing concentrations of acetylcholine to the bath and recording the contractile response until a maximum contraction is achieved.
-
Evaluation of Test Compound: The tissue is washed to return to baseline. The test compound (Drotaverine) is then added to the bath at a specific concentration and allowed to incubate for a predetermined period.
-
Antagonism Assay: In the presence of the test compound, the dose-response to acetylcholine is re-evaluated. A rightward shift in the dose-response curve or a decrease in the maximum contraction indicates antispasmodic activity.
-
Data Analysis: The contractile responses are measured as changes in tension (grams). The percentage of inhibition of the acetylcholine-induced contraction by the test compound is calculated. The potency of the test compound (e.g., IC50 value) can be determined by testing a range of concentrations.
Mandatory Visualizations
Signaling Pathway of Drotaverine in Smooth Muscle Relaxation
Caption: Mechanism of action of Drotaverine in smooth muscle cells.
Experimental Workflow for In-Vitro Antispasmodic Assay
Caption: Workflow for assessing antispasmodic activity in vitro.
References
- 1. Treatment of the irritable bowel syndrome with Bentyl (dicyclomine hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Drotaverine Hydrochloride in Irritable Bowel Syndrome: A Randomized Double-Blind Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
Comparative Analysis of Treatments for Functional Bowel Disorders
An objective review of therapeutic alternatives for researchers and drug development professionals.
Introduction
Functional Bowel Disorders (FBDs), including the prevalent Irritable Bowel Syndrome (IBS), are characterized by chronic or recurrent gastrointestinal symptoms without identifiable structural or biochemical abnormalities.[1][2] Management of FBDs is multifaceted and aims to alleviate symptoms such as abdominal pain, bloating, and altered bowel habits.[1] This guide provides a comparative analysis of various pharmacological and non-pharmacological interventions for FBDs. While the user's query mentioned "Nicospan," extensive research has revealed no evidence of a pharmaceutical product by this name for the treatment of FBDs. The name "this compound" corresponds to a geotextile product for erosion control. Therefore, this guide will focus on a comparison of established and emerging therapeutic options for which scientific data are available.
Pharmacological Interventions
A variety of drug classes are utilized in the management of FBDs, each with distinct mechanisms of action targeting different aspects of the pathophysiology, which is thought to involve altered gut motility, visceral hypersensitivity, and brain-gut axis dysregulation.[1][3]
Antispasmodics
Antispasmodics are a cornerstone in the treatment of FBD-related abdominal pain and cramping.[4][5] They work by relaxing the smooth muscles of the gastrointestinal tract.[4] This class of drugs can be broadly categorized into anticholinergics/antimuscarinics and direct smooth muscle relaxants/calcium channel blockers.[5][6]
Table 1: Comparison of Common Antispasmodics for Functional Bowel Disorders
| Drug Class | Examples | Mechanism of Action | Efficacy in IBS | Common Side Effects |
| Anticholinergics/ Antimuscarinics | Dicyclomine, Hyoscyamine[4][7] | Block the action of acetylcholine, a neurotransmitter that causes muscle contractions in the digestive tract.[4] | Effective in reducing abdominal pain and cramping.[8] | Dry mouth, dizziness, blurred vision, constipation.[8] |
| Calcium Channel Blockers | Pinaverium Bromide, Otilonium Bromide[6] | Inhibit the influx of calcium into gastrointestinal smooth muscle cells, which is necessary for muscle contraction.[5][6] | Shown to improve abdominal pain and bloating.[6] Otilonium has also been effective in improving defecation issues.[6] | Generally well-tolerated with fewer systemic side effects due to poor absorption.[6] |
| Direct Smooth Muscle Relaxants | Mebeverine[5] | Acts directly on the smooth muscle of the gut to produce a spasmolytic effect.[5] | Some studies show benefit, but recent placebo-controlled trials have not consistently demonstrated superiority over placebo.[6] | Generally well-tolerated. |
Experimental Protocol: Evaluation of Otilonium Bromide in IBS (OBIS Trial)
-
Objective: To assess the efficacy and safety of otilonium bromide in reducing abdominal pain and improving bowel habits in patients with IBS.[6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Patients diagnosed with IBS according to the Rome II criteria.
-
Intervention: Patients were randomized to receive either 40 mg of otilonium bromide three times a day or a placebo for 15 weeks.[6]
-
Primary Endpoints: Reduction in the frequency of abdominal pain and improvement in global assessment of symptoms.
-
Key Findings: Otilonium bromide was significantly more effective than placebo in reducing the frequency of abdominal pain and bloating, and in improving stool frequency and patients' global assessments.[6]
Signaling Pathway: Mechanism of Action of Anticholinergic Antispasmodics
Caption: Anticholinergic drugs block acetylcholine from binding to muscarinic receptors.
Serotonin Receptor Modulators
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the enteric nervous system, influencing motility, secretion, and sensation. Drugs targeting 5-HT receptors are used for specific subtypes of IBS.
-
5-HT3 Receptor Antagonists (e.g., Alosetron): These agents are effective for diarrhea-predominant IBS (IBS-D), particularly in women.[9] They work by blocking 5-HT3 receptors, which reduces colonic motility and visceral sensitivity. Due to the risk of ischemic colitis, their use is restricted.[9]
-
5-HT4 Receptor Agonists (e.g., Tegaserod, Prucalopride): These drugs stimulate 5-HT4 receptors, leading to increased intestinal secretion and motility. They are used for constipation-predominant IBS (IBS-C).[3] Tegaserod's use has been limited due to cardiovascular concerns.[3]
Experimental Workflow: Clinical Trial of a 5-HT3 Receptor Antagonist
Caption: Workflow of a typical randomized controlled trial for an IBS-D treatment.
Secretagogues
Secretagogues are a class of drugs that increase fluid secretion into the intestinal lumen, thereby softening stool and promoting bowel movements. They are primarily used for IBS-C.
Table 2: Comparison of Secretagogues for IBS-C
| Drug | Mechanism of Action | Efficacy | Common Side Effects |
| Lubiprostone | Activates chloride channels (ClC-2) in the apical membrane of gastrointestinal epithelial cells, increasing chloride-rich fluid secretion.[3] | Improves stool consistency, frequency, and abdominal pain.[3] | Nausea, diarrhea, headache.[3] |
| Linaclotide | Agonist of guanylate cyclase-C (GC-C), leading to increased intracellular cGMP, which stimulates fluid secretion and may reduce visceral pain.[9] | Effective in improving bowel habits and abdominal pain.[9] | Diarrhea is the most common side effect. |
| Plecanatide | Also a GC-C agonist, structurally related to uroguanylin. | Similar efficacy to linaclotide in improving constipation and abdominal symptoms. | Diarrhea. |
Non-Pharmacological and Alternative Therapies
A range of non-pharmacological approaches can be effective in managing FBD symptoms, often with fewer side effects than medication.
-
Dietary Modifications:
-
Fiber: Soluble fiber, such as psyllium, can be beneficial for IBS-C.
-
Low-FODMAP Diet: A diet low in fermentable oligosaccharides, disaccharides, monosaccharides, and polyols (FODMAPs) has been shown to reduce symptoms of gas, bloating, and diarrhea in some individuals.
-
-
Probiotics: Certain strains of probiotics, such as Bifidobacterium infantis, have demonstrated efficacy in improving global IBS symptoms. However, the effects can be strain-specific.
-
Peppermint Oil: The active ingredient, L-menthol, has antispasmodic properties through its action on calcium channels in smooth muscle. It has been shown to be effective for abdominal pain and global IBS symptoms.
-
Psychological Therapies: Cognitive-behavioral therapy (CBT) and hypnotherapy can be effective in managing FBD symptoms, likely through their influence on the brain-gut axis.
Logical Relationship: The Brain-Gut Axis in FBDs
Caption: The bidirectional communication between the brain and the gut is central to FBDs.
Conclusion
The management of functional bowel disorders requires a personalized approach, often involving a combination of pharmacological and non-pharmacological strategies. While antispasmodics remain a primary treatment for abdominal pain, newer agents targeting serotonin receptors and intestinal secretion offer more specific therapies for IBS-D and IBS-C, respectively. The role of diet, probiotics, and psychological interventions is also increasingly recognized. Future research and drug development will likely focus on therapies that target the underlying pathophysiology of FBDs, such as low-grade inflammation, altered gut microbiome, and visceral hypersensitivity, to provide more effective and durable symptom relief.
References
- 1. mdpi.com [mdpi.com]
- 2. Antispasmodic medications for IBS: Definition, effectiveness, and more [medicalnewstoday.com]
- 3. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Irritable bowel syndrome: A concise review of current treatment concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Constipation-predominant irritable bowel syndrome: A review of current and emerging drug therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. therothengroup.co.uk [therothengroup.co.uk]
Replicating Published Findings on Nicospan's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nicospan (extended-release niacin) with other lipid-lowering therapies, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Comparative Efficacy of this compound and Alternatives
This compound's primary mechanism of action involves the activation of the G protein-coupled receptor 109A (GPR109A), leading to favorable alterations in the lipid profile. To objectively assess its performance, this section compares the effects of this compound on key lipid parameters against those of other commonly used lipid-lowering agents, including statins and ezetimibe. The data presented is derived from notable clinical trials such as the COMPELL (COMParative Effects on Lipid Levels of Niaspan and statins) and ARBITER 6-HALTS (Arterial Biology for the Investigation of the Treatment Effects of Reducing Cholesterol 6-HDL and LDL Treatment Strategies) studies.
Table 1: Comparison of Percentage Change in Lipid Levels
| Therapy | Study | LDL Cholesterol Change (%) | HDL Cholesterol Change (%) | Triglyceride Change (%) |
| This compound (ER Niacin) + Atorvastatin | COMPELL | ~ -50% | +93% (HDL2) | Not specified |
| This compound (ER Niacin) + Rosuvastatin | COMPELL | ~ -50% | +102% (HDL2) | Not specified |
| Ezetimibe + Simvastatin | COMPELL | ~ -50% | +41% (HDL2) | Not specified |
| Rosuvastatin Monotherapy | COMPELL | ~ -50% | +31% (HDL2) | Not specified |
| This compound (ER Niacin) | ARBITER 6-HALTS | -19.2% | +18.4% | Significant reduction |
| Ezetimibe | ARBITER 6-HALTS | -19.2% | Reduced | Reduced |
Data from the COMPELL trial highlighted that while LDL cholesterol reduction was comparable across treatment arms, the combinations including this compound demonstrated a significantly greater increase in HDL2, the large HDL particles.[1]
The ARBITER 6-HALTS trial was notably stopped early due to the clear superiority of extended-release niacin over ezetimibe in regressing carotid intima-media thickness, a surrogate marker for atherosclerosis.[2][3][4][5] In this study, while both drugs lowered LDL cholesterol to a similar extent, niacin significantly increased HDL cholesterol.[4]
Experimental Protocols
To facilitate the replication of the core findings related to this compound's mechanism of action, the following are detailed methodologies for key in vitro assays.
GPR109A Receptor Activation Assay (GTPγS Binding Assay)
This functional assay measures the direct activation of the Gi protein coupled to GPR109A upon ligand binding.
Objective: To quantify the extent of GPR109A receptor activation by this compound.
Materials:
-
Membranes from cells expressing GPR109A
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
This compound (or other test compounds)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes expressing the GPR109A receptor.
-
In a microplate, combine the cell membranes, varying concentrations of this compound, and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes to allow for the binding of [³⁵S]GTPγS to the activated Gαi subunit.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound [³⁵S]GTPγS.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
The amount of bound [³⁵S]GTPγS is proportional to the level of GPR109A activation.
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the downstream effect of GPR109A activation, which is the inhibition of adenylyl cyclase and subsequent reduction in intracellular cAMP levels.
Objective: To determine the functional consequence of this compound-mediated GPR109A activation on second messenger levels.
Materials:
-
Cells expressing GPR109A
-
Forskolin (an adenylyl cyclase activator)
-
This compound (or other test compounds)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell lysis buffer
Procedure:
-
Culture cells expressing GPR109A in a suitable microplate format.
-
Pre-treat the cells with varying concentrations of this compound for a specified period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a designated time to allow for cAMP accumulation.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the cAMP assay kit.
-
A decrease in forskolin-stimulated cAMP levels in the presence of this compound indicates GPR109A-mediated inhibition of adenylyl cyclase.
Serum Lipid Profile Analysis in Clinical Trials
This protocol outlines the standard procedure for measuring lipid levels in human subjects.
Objective: To quantify the levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in patient serum.
Procedure:
-
Patient Preparation: Patients should fast for 8-12 hours prior to blood collection for an accurate triglyceride measurement.[6]
-
Blood Collection: Draw a venous blood sample into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Laboratory Analysis: The serum is analyzed using a certified and referenced laboratory.[6]
-
Total Cholesterol and HDL Cholesterol: Measured directly from the serum.
-
Triglycerides: Measured directly from the serum.
-
LDL Cholesterol: Typically calculated using the Friedewald equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5). This equation is generally valid for triglyceride levels up to 400 mg/dL.[7] For higher triglyceride levels, direct measurement methods like ultracentrifugation are required.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its evaluation.
References
- 1. COMPELL: Comparative Effects on Lipid Levels of Niaspan and Statins [medscape.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 4. scispace.com [scispace.com]
- 5. Trial Halted After Niacin Surpasses Ezetimibe | MDedge [mdedge.com]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. Cholesterol Levels - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking Spasmolytic Agents: A Comparative Analysis of Mechanisms and Efficacy
A critical review of standard spasmolytic agents for researchers and drug development professionals.
This guide provides a comparative analysis of the effects of standard spasmolytic drugs, offering a resource for researchers, scientists, and professionals involved in drug development. It is important to note that the initial premise of comparing these agents to "Nicospan" is based on a misunderstanding. This compound is a geotextile material used for erosion control in waterways and has no pharmacological application or spasmolytic effect.[1][2] This document will therefore focus on a comparison between established classes of spasmolytic drugs.
Spasmolytics, also known as antispasmodics, are a class of drugs used to relieve spasms of involuntary smooth muscle.[3][4] They are commonly prescribed for conditions such as irritable bowel syndrome (IBS), muscle spasms, and other disorders involving smooth muscle contraction in the gastrointestinal, biliary, and urinary tracts.[3] This guide will delve into the mechanisms of action, efficacy, and experimental protocols related to the study of these agents.
Mechanisms of Action: A Comparative Overview
Standard spasmolytics primarily exert their effects through two main pathways: direct smooth muscle relaxation and anticholinergic (muscarinic receptor antagonist) action.[3][5] Some agents may also act as calcium channel blockers.[3]
Table 1: Comparison of Standard Spasmolytic Drug Classes
| Drug Class | Primary Mechanism of Action | Examples | Key Cellular Effects |
| Direct Smooth Muscle Relaxants | Inhibition of phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) and subsequent reduction of intracellular calcium levels.[3] | Papaverine, Drotaverine, Mebeverine[3][4] | - Increased cAMP levels- Decreased intracellular calcium influx- Inhibition of myosin light-chain kinase (MLCK) |
| Anticholinergics (Muscarinic Antagonists) | Competitive blockade of acetylcholine at muscarinic receptors on smooth muscle cells, inhibiting parasympathetic stimulation.[3][5] | Hyoscine (Scopolamine), Atropine, Dicyclomine[3][4][5] | - Inhibition of acetylcholine-induced smooth muscle contraction- Reduced gastrointestinal motility |
| Calcium Channel Blockers | Inhibition of the influx of calcium ions into smooth muscle cells through L-type calcium channels, which is essential for muscle contraction.[3] | Diltiazem, Pinaverium | - Decreased intracellular calcium concentration- Reduced smooth muscle tone |
| Centrally Acting Muscle Relaxants | Act on the central nervous system (spinal cord and brainstem) to reduce muscle tone and spasticity.[6][7] Mechanisms include enhancing GABAergic inhibition or acting as alpha-2 adrenergic agonists.[6][7] | Baclofen, Tizanidine, Cyclobenzaprine[4][7][8] | - Increased presynaptic inhibition- Reduced release of excitatory neurotransmitters |
Signaling Pathways in Smooth Muscle Contraction and Relaxation
The following diagrams illustrate the key signaling pathways targeted by different classes of spasmolytics.
Caption: Signaling pathway of smooth muscle contraction and the inhibitory action of anticholinergic drugs.
Caption: Key signaling pathways involved in smooth muscle relaxation targeted by spasmolytics.
Experimental Protocols for Evaluating Spasmolytic Activity
The following outlines a general experimental workflow for the in vitro assessment of spasmolytic drug efficacy.
Experimental Workflow: In Vitro Assessment of Spasmolytic Agents
Caption: A generalized workflow for the in vitro evaluation of spasmolytic drug candidates.
Detailed Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is dissected and prepared in an appropriate physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Mounting: The tissue strip is mounted in an organ bath between a fixed point and an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular washing.
-
Induction of Contraction: A contractile agent (e.g., acetylcholine, histamine, or high potassium chloride solution) is added to the organ bath to induce a sustained contraction.
-
Addition of Spasmolytic Agent: Once a stable contraction is achieved, the test spasmolytic agent is added in a cumulative manner, with increasing concentrations.
-
Measurement of Relaxation: The relaxation of the smooth muscle is recorded by the isometric force transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced. A dose-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is determined to quantify the potency of the spasmolytic agent.
Comparative Efficacy and Safety
-
Spasticity: Baclofen and tizanidine have shown comparable efficacy in treating spasticity, though they exhibit different side-effect profiles. Tizanidine is associated with a higher incidence of dry mouth, while baclofen is more likely to cause weakness.[8]
-
Musculoskeletal Conditions: Cyclobenzaprine has been consistently found to be effective for acute back and neck pain.[8] There is limited or inconsistent data for other agents like metaxalone and methocarbamol.[8]
-
Gastrointestinal Spasms: Both direct-acting relaxants and anticholinergics are used for IBS. The choice of agent often depends on the patient's specific symptoms and tolerance for side effects. Anticholinergics, for instance, can cause dry mouth, blurred vision, and constipation.[3]
Conclusion
The selection of an appropriate spasmolytic agent requires a thorough understanding of its mechanism of action, efficacy, and potential side effects. While direct comparisons between all available agents are not always available from robust clinical trials, in vitro and preclinical studies provide valuable insights into their pharmacological profiles. For researchers and drug development professionals, a focus on novel targets within the smooth muscle contraction-relaxation pathways may lead to the development of more effective and safer spasmolytic therapies.
References
- 1. therothengroup.co.uk [therothengroup.co.uk]
- 2. verdantsolutions.ltd.uk [verdantsolutions.ltd.uk]
- 3. Spasmolytics or Antispasmodics | Pharmacology Mentor [pharmacologymentor.com]
- 4. Antispasmodic - Wikipedia [en.wikipedia.org]
- 5. lecturio.com [lecturio.com]
- 6. Spasmolytics | Concise Medical Knowledge [lecturio.com]
- 7. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
A Comparative Analysis of Nicospan Formulations for Optimal Dyslipidemia Management
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of various Nicospan (extended-release niacin) formulations and other niacin preparations, including immediate-release (IR) and sustained-release (SR) forms. This guide is intended for researchers, scientists, and drug development professionals, offering a thorough examination of the performance, safety, and pharmacokinetic profiles of these formulations, supported by experimental data.
Niacin, or Vitamin B3, has long been a cornerstone in the management of dyslipidemia due to its favorable effects on the lipid profile. It effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2] However, the clinical utility of niacin has been hampered by formulation-dependent side effects, primarily cutaneous flushing and hepatotoxicity.[1][2] The development of various formulations aims to mitigate these adverse effects while maintaining therapeutic efficacy.
Performance and Safety Profile Comparison
The primary challenge in niacin therapy is balancing its lipid-modifying benefits with the significant side effects that often lead to poor patient compliance. The rate of drug release and subsequent metabolic pathways are critical determinants of a formulation's efficacy and safety profile.[1]
Immediate-release (IR) niacin is associated with a high incidence of flushing, a prostaglandin-mediated effect, while sustained-release (SR) formulations have been linked to a greater risk of hepatotoxicity.[1][3] Extended-release (ER) formulations like this compound were designed to have an intermediate dissolution rate, aiming to reduce flushing compared to IR niacin and lower the risk of liver injury associated with SR formulations.[1][2]
Efficacy Data: Impact on Lipid Profile
Clinical studies have demonstrated the dose-dependent efficacy of this compound in improving lipid parameters.
| Formulation | Dosage | % Change in LDL-C | % Change in HDL-C | % Change in Triglycerides | % Change in Lipoprotein(a) | Reference |
| This compound (ER) | 2000 mg/day | ↓ 16.7% | ↑ 25.8% | ↓ 34.5% | ↓ 23.6% | [4] |
| This compound (ER) | ≤3000 mg/day (at 96 weeks) | ↓ 20% | ↑ 28% | ↓ 28% | ↓ 40% | [5] |
| IR Niacin | 1.5 g/day | ↓ 12% | - | - | - | [6] |
| IR Niacin | 3 g/day | ↓ 22% | - | - | - | [6] |
| SR Niacin | 1500 mg/day and above | Showed greater LDL reduction than IR | Showed less HDL increase than IR | Similar reduction to IR | - | [7] |
Table 1: Comparative Efficacy of Different Niacin Formulations on Lipid Profile.
Safety Data: Flushing and Hepatotoxicity
The formulation-dependent side effect profile is a critical consideration in niacin therapy.
| Formulation | Key Adverse Events | Incidence/Severity | Reference |
| This compound (ER) | Flushing | Common (75%), but decreases over time. | [5] |
| This compound (ER) | Hepatotoxicity | Lower risk compared to SR niacin. | [1][3] |
| IR Niacin | Flushing | High incidence. | [1] |
| IR Niacin | Hepatotoxicity | Low risk; no hepatotoxic effects observed in one comparative study. | [7][8] |
| SR Niacin | Hepatotoxicity | Significantly higher risk; 52% of patients developed hepatotoxic effects in one study. | [7][8] |
| SR Niacin | Flushing | Reduced compared to IR niacin. | [8] |
Table 2: Comparative Safety Profile of Different Niacin Formulations.
Pharmacokinetic Profiles
The differences in the clinical effects of niacin formulations are directly related to their pharmacokinetic properties, which influence the metabolic pathways favored.
| Formulation | Tmax (Time to Peak Concentration) | Key Pharmacokinetic Characteristics | Reference |
| This compound (ER) | ~3.0 hours in CKD patients, ~0.75 hours in dialysis patients | Intermediate dissolution and absorption rate. | [9] |
| IR Niacin | Rapid absorption | Favors the conjugation pathway, leading to the formation of nicotinuric acid and prostaglandin-mediated flushing. | [10] |
| SR Niacin | Slower absorption | Favors the amidation pathway, leading to the formation of nicotinamide and metabolites associated with hepatotoxicity. | [10][11] |
Table 3: Comparative Pharmacokinetic Parameters of Different Niacin Formulations.
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the release rate of niacin from different modified-release formulations under simulated physiological conditions.
Methodology:
-
Apparatus: A USP paddle apparatus (or other appropriate dissolution apparatus) is used.[10][12]
-
Media: The dissolution is tested in various media to simulate the gastrointestinal tract, such as 0.1 M HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[10][13]
-
Procedure: The dosage form is placed in the dissolution vessel containing the medium maintained at 37 ± 0.5°C with a constant stirring speed (e.g., 50 rpm).[10]
-
Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 1, 3, 6, 9, 12, 16, 20, and 24 hours).[10]
-
Analysis: The concentration of dissolved niacin in the samples is determined using a validated analytical method, such as HPLC-UV.[10][12]
-
Data Analysis: The percentage of drug released is plotted against time to generate a dissolution profile.
Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test niacin formulation (e.g., a new generic) to a reference formulation (e.g., this compound).
Methodology:
-
Study Design: A randomized, two-treatment, two-period, crossover design is typically employed in healthy volunteers.[14][15] Studies are often conducted under both fasting and fed conditions.[15]
-
Subjects: Healthy male and non-pregnant female subjects are enrolled.[14]
-
Procedure: Subjects receive a single dose of the test and reference formulations in separate study periods, with a washout period in between.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., up to 24 hours post-dose).[10]
-
Analysis: Plasma concentrations of niacin and its major metabolites (e.g., nicotinuric acid) are measured using a validated bioanalytical method (e.g., LC-MS/MS).[10][14]
-
Pharmacokinetic Parameters: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve) are calculated for both formulations.[15]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC for the test and reference products are calculated to determine if they fall within the predefined bioequivalence limits (typically 80-125%).[14]
Mechanism of Action and Side Effect Signaling Pathways
The therapeutic and adverse effects of niacin are mediated by distinct signaling pathways.
Caption: Niacin's therapeutic effects on lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of niacin formulations: differences in pharmacokinetics, efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Should liver enzymes be checked in a patient taking niacin? | MDedge [mdedge.com]
- 4. Clinical trial experience with extended-release niacin (Niaspan): dose-escalation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of an extended-release niacin (Niaspan): a long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nypep.nysdoh.suny.edu [nypep.nysdoh.suny.edu]
- 7. pure.psu.edu [pure.psu.edu]
- 8. clinician.nejm.org [clinician.nejm.org]
- 9. Pharmacokinetics and dose recommendations of Niaspan® in chronic kidney disease and dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanism for Niacin Associated Flushing and Hepatotoxicity [ebmconsult.com]
- 12. What is dissolution testing? [pion-inc.com]
- 13. Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparison of the pharmacokinetics of two different formulations of extended-release niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asean.org [asean.org]
Safety Operating Guide
Proper Disposal of Nicospan: A Guide for Laboratory Professionals
For Immediate Release
To ensure the safety of laboratory personnel and the protection of the environment, this document provides essential procedural guidance for the proper disposal of Nicospan. This compound is a pharmaceutical compound, and its waste must be managed as hazardous chemical waste. The following instructions are intended for researchers, scientists, and drug development professionals.
This compound is a combination drug, and its exact composition can vary. It has been identified as containing a mixture of either Drotaverine Hydrochloride and Nicotinic Acid (Vitamin B3), or Picolinic Acid and 1-((3,4-diethoxyphenyl)methylene)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. Due to its chemical nature, this compound and any materials contaminated with it require specialized disposal procedures.
Hazardous Characteristics
The primary components of this compound are classified with the following hazards:
-
Drotaverine Hydrochloride: Harmful if swallowed.[1][2][3][4][5]
-
Nicotinic Acid (Vitamin B3): Causes serious eye irritation.[6][7][8][9][10]
-
Picolinic Acid: Harmful if swallowed and causes serious eye damage.[11][12]
Personal Protective Equipment (PPE) When Handling this compound Waste
Before handling any this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3][6][7][11] |
| Hand Protection | Wear appropriate protective gloves (e.g., Neoprene, PVC, or butyl gloves). Gloves must be inspected prior to use.[2][7] |
| Body Protection | A lab coat or impervious clothing should be worn to prevent skin contact.[5][7][13] |
| Respiratory Protection | In situations where dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][13] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure should be conducted in a designated and well-ventilated area.
1. Waste Segregation:
-
Treat all materials that have come into contact with this compound as hazardous waste. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated items, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, sealed, and appropriately labeled container.
-
Sharps Waste: Any sharps contaminated with this compound must be disposed of in a designated sharps container that is clearly labeled as hazardous waste.
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents (i.e., "this compound Waste," "Drotaverine Hydrochloride," "Nicotinic Acid," "Picolinic Acid").
-
The label should also include the date when the waste was first added to the container and any other information required by your institution.
4. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that containers are kept closed at all times, except when adding waste.
-
Secondary containment should be used to prevent spills.
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[1][5]
-
Do not dispose of this compound waste down the drain or in the regular trash.[1][6][13] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[11][13]
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. chemos.de [chemos.de]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Understanding Nicospan: A Guide to Safe Handling and Application
Initial Clarification: It is essential to note that "Nicospan" is not a chemical compound used in laboratory research or drug development. Instead, this compound is a trade name for a prefabricated, double-weave geotextile fabric.[1][2][3] It is constructed from strong, UV-stabilized monofilament yarns, often woven polyethylene, designed for vertical bank protection and erosion control in waterways like canals, rivers, and ponds.[1][2][4] This guide provides the necessary safety and logistical information for handling this geotextile material in its intended operational context.
Essential Safety and Handling Information
While this compound is considered an "article" and not a hazardous substance under normal conditions of use, observing safety precautions during handling and installation is crucial. The primary risks are associated with physical handling and cutting the material, which can generate dust or small particles.
Personal Protective Equipment (PPE):
When handling and installing this compound, the following personal protective equipment is recommended:
| PPE Category | Specific Recommendations | Purpose |
| Eye Protection | Safety glasses with side shields | To protect eyes from any dust or flying particles generated during cutting. |
| Hand Protection | Cotton or leather gloves | To protect hands from abrasions and cuts when handling the fabric rolls. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Recommended only in situations where cutting generates significant dust or fumes that exceed allowable exposure levels. Under normal use, this is not typically required. |
Handling and Storage:
-
Storage: Store this compound rolls in a cool, dry place away from direct sunlight for prolonged periods and sources of extreme heat or open flames.
-
Hygiene: It is advisable to wash hands after handling the material, especially before eating, drinking, or smoking.
Operational Plan: Installation Workflow
The installation of this compound involves a multi-step process to ensure effective bank stabilization. A typical workflow is outlined below.
Logistical Data
This compound is supplied in rolls with varying dimensions and weights. The table below summarizes the available quantitative data.
| Property | Value | Source(s) |
| Material Composition | Woven Polyethylene / UV-stabilised monofilament yarns | [2][3] |
| Standard Roll Widths | 0.5 m, 1.0 m, 2.0 m | [5] |
| Standard Roll Length | 100 m | [1][2][5] |
| Approximate Roll Weights | 0.5m width: ~16 kg1.0m width: ~31 kg2.0m width: ~62 kg | [5] |
| Pocket Width | 220 mm (to accommodate 75-100mm posts) | [5] |
| Post Spacing | 0.5 m to 0.75 m | [5] |
Disposal Plan
As this compound is a durable geotextile made from plastic resins, disposal should be handled responsibly. While not biodegradable, these materials are often recyclable.[6]
-
Recycling: The preferred method of disposal is recycling. Specialized facilities can process used geotextiles by shredding and melting them down to be used as raw materials for new products.[7][8] This aligns with a circular economy approach, reducing landfill waste and conserving resources.[8]
-
Landfill: If recycling is not an option, this compound can be disposed of in a landfill. As an inert material, it does not pose a significant risk of leaching harmful substances.[6] However, this should be considered a less environmentally favorable option.
-
Contamination: Before recycling, the fabric should be cleaned of soil, chemicals, and other contaminants to the extent possible, as this can complicate the recycling process.[8]
References
- 1. Greenfix, this compound [greenfix.co.uk]
- 2. externalworksindex.co.uk [externalworksindex.co.uk]
- 3. externalworksindex.co.uk [externalworksindex.co.uk]
- 4. therothengroup.co.uk [therothengroup.co.uk]
- 5. verdantsolutions.ltd.uk [verdantsolutions.ltd.uk]
- 6. tinhygeosynthetics.com [tinhygeosynthetics.com]
- 7. wiscon-tech.com [wiscon-tech.com]
- 8. Can geotextiles be reused or recycled? - TEFAB [tefab.nl]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
